Product packaging for 4-(2-Hydroxyethyl)benzaldehyde(Cat. No.:CAS No. 163164-47-4)

4-(2-Hydroxyethyl)benzaldehyde

Cat. No.: B140590
CAS No.: 163164-47-4
M. Wt: 150.17 g/mol
InChI Key: VNVVFWYCFVNBMI-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B140590 4-(2-Hydroxyethyl)benzaldehyde CAS No. 163164-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVVFWYCFVNBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593649
Record name 4-(2-Hydroxyethyl)benzaldehyde
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163164-47-4
Record name 4-(2-Hydroxyethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163164-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Hydroxyethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2-Hydroxyethyl)benzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(2-Hydroxyethyl)benzaldehyde

CAS Number: 163164-47-4

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound is a derivative of benzaldehyde that features both a reactive aldehyde group and a hydrophilic hydroxyethyl group.[1] These functional groups make it a valuable building block in the synthesis of more complex molecules.[1]

PropertyValueSource
CAS Number 163164-47-4[1][2][3][4]
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1][2][3]
Appearance Pale-yellow to Yellow-brown Liquid[4]
Purity ≥95%[2][4]
Boiling Point 294.8±15.0 °C at 760 mmHg
Density 1.1±0.1 g/cm³
Flash Point 124.2±13.0 °C
InChI Key VNVVFWYCFVNBMI-UHFFFAOYSA-N[3]
Storage Temperature 2-8 °C[4]

Synthesis and Purification

Several synthetic routes to this compound have been explored, including the oxidation of a primary benzylic alcohol and nucleophilic substitution reactions.[1] A common and well-documented method involves the deprotection of a protected precursor.

Experimental Protocol: Synthesis via Deprotection

This protocol details the synthesis of this compound from its tetrahydropyran (THP) protected precursor, 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde.

Materials:

  • 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde (11.95 mmol, 2.8 g)

  • 1 M Hydrochloric acid (48 mL)

  • Acetone (60 mL)

  • Saturated sodium bicarbonate solution (140 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Cyclohexane

  • Petroleum ether

Procedure:

  • Dissolve 2.8 g (11.95 mmol) of 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde in a mixture of 48 mL of 1 M hydrochloric acid and 60 mL of acetone.

  • Stir the reaction mixture for 5 hours at 5 °C.[2]

  • Upon completion of the reaction, add 140 mL of saturated sodium bicarbonate solution to neutralize the acid.[2]

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic phases, wash three times with water, and dry over anhydrous sodium sulfate.[2]

  • Concentrate the dried organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a 1:1 mixture of cyclohexane and ethyl acetate as the eluent.[2]

  • The final product, this compound, is obtained with a typical yield of around 72.4%.[2]

Product Characterization:

  • Molecular Formula: C₉H₁₀O₂

  • Molecular Weight: 150.17 g/mol

  • Mass Spectrometry: (M+H)⁺ calculated: 151; measured: 151[2]

  • Rf value: 0.52 (silica gel, petroleum ether/ethyl acetate 1:1)[2]

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start with 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde react Dissolve in 1M HCl and Acetone Stir for 5h at 5°C start->react neutralize Neutralize with saturated NaHCO3 solution react->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash organic phase with water extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Silica Gel Column Chromatography (Cyclohexane:Ethyl Acetate 1:1) concentrate->chromatography end_product Final Product: This compound chromatography->end_product

Synthesis and Purification Workflow

Applications in Drug Development

This compound is a key intermediate in medicinal chemistry due to its versatile structure, which allows for the synthesis of a wide range of bioactive molecules.[1] Derivatives have shown potential as antioxidant, anti-inflammatory, and antimicrobial agents.[1]

Building Block for Bioactive Molecules

The aldehyde functional group can readily undergo reactions such as condensation to form Schiff bases, while the hydroxyl group can be modified to introduce other functionalities. This dual reactivity makes it a valuable starting material for creating libraries of compounds for drug screening.

G cluster_reactions Chemical Transformations cluster_products Resulting Bioactive Molecules start This compound aldehyde_rxn Aldehyde Group Reactions (e.g., Schiff Base Formation) start->aldehyde_rxn hydroxyl_rxn Hydroxyl Group Reactions (e.g., Etherification, Esterification) start->hydroxyl_rxn lipoxygenase Lipoxygenase Inhibitors aldehyde_rxn->lipoxygenase thromboxane Thromboxane Receptor Antagonists aldehyde_rxn->thromboxane antimicrobial Antimicrobial Agents aldehyde_rxn->antimicrobial antioxidant Antioxidant Compounds aldehyde_rxn->antioxidant hydroxyl_rxn->lipoxygenase hydroxyl_rxn->thromboxane hydroxyl_rxn->antimicrobial hydroxyl_rxn->antioxidant

Role as a Chemical Intermediate
Inhibitors of the Lipoxygenase Pathway

A significant area of research involving this compound is the development of lipoxygenase (LOX) inhibitors.[1] Lipoxygenases are enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of lipid mediators involved in inflammation.[5] By inhibiting these enzymes, derivatives of this compound can potentially modulate inflammatory responses, making them promising candidates for treating inflammatory diseases and some cancers.[1]

The lipoxygenase pathway is a key component of the inflammatory cascade. Arachidonic acid is converted by different lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) into hydroperoxyeicosatetraenoic acids (HPETEs), which are then further metabolized to pro-inflammatory leukotrienes or anti-inflammatory lipoxins.[5] Inhibitors derived from this compound can target these enzymes, thereby reducing the production of pro-inflammatory mediators.

G cluster_lox Lipoxygenase Pathway cluster_mediators Lipid Mediators AA Arachidonic Acid LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX pro_inflammatory Pro-inflammatory (e.g., Leukotrienes) LOX->pro_inflammatory leads to anti_inflammatory Anti-inflammatory (e.g., Lipoxins) LOX->anti_inflammatory can lead to inhibitor Inhibitors derived from This compound inhibitor->LOX inflammation Inflammation pro_inflammatory->inflammation resolution Resolution of Inflammation anti_inflammatory->resolution

Simplified Lipoxygenase Signaling Pathway

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its versatile structure, with two reactive functional groups, makes it an ideal starting material for the synthesis of a wide array of novel compounds. Its demonstrated utility in the creation of lipoxygenase inhibitors highlights its potential for the development of new therapeutics for inflammatory and other diseases. The detailed synthetic and purification protocols, combined with an understanding of its applications, provide a solid foundation for researchers to utilize this compound in their work.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethyl)benzaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for researchers and professionals in drug development and related scientific fields. The document details the compound's key characteristics, outlines experimental protocols for their determination, and explores a relevant biological pathway where its derivatives show potential activity.

Core Physicochemical Properties

This compound, with the CAS number 163164-47-4, is a benzaldehyde derivative featuring a hydroxyethyl substituent at the para position.[1][2] This unique structure, combining a reactive aldehyde group with a primary alcohol, makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[3] Its physical state is typically a pale-yellow to yellow-brown liquid.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1][2]
Boiling Point 294.8 ± 15.0 °C at 760 mmHgN/A
Density 1.1 ± 0.1 g/cm³N/A
Flash Point 124.2 ± 13.0 °CN/A
Solubility Slightly soluble in Chloroform and Ethyl Acetate.N/A
Storage Temperature 2-8 °C

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for the successful application of any compound in research and development. The following sections provide detailed, generalized methodologies for key experiments.

Determination of Melting Point

While a specific melting point for this compound is not documented, the following protocol can be used for its determination, assuming a solid form or for its derivatives.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).

  • Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range represents the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, along with a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm of the condenser.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

  • Observation: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Solubility

Methodology: Qualitative Solubility Test

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to the test tube.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • Observation: The mixture is observed to determine if the solute has completely dissolved. If the solution is clear, the compound is considered soluble. If a solid remains or the solution is cloudy, it is considered insoluble or sparingly soluble. This process can be repeated with different solvents to establish a solubility profile.

Biological Relevance and Signaling Pathway

Derivatives of this compound have shown potential as inhibitors of lipoxygenase (LOX) enzymes.[4] LOX enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into leukotrienes and other inflammatory mediators.[4][5][6] Inhibition of this pathway is a therapeutic strategy for a range of inflammatory diseases.[4][7]

Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Substrate Leukotrienes Leukotrienes (e.g., LTB4, LTC4) LOX->Leukotrienes Catalysis Inflammation Inflammatory Response Leukotrienes->Inflammation Mediation Inhibitor This compound Derivative (LOX Inhibitor) Inhibitor->LOX Inhibition

Caption: The Lipoxygenase (LOX) signaling pathway and the potential point of inhibition.

Experimental Workflow: Synthesis of Derivatives

The versatile chemical nature of this compound allows it to serve as a starting material for the synthesis of various derivatives, such as Schiff bases, which are known for their wide range of biological activities.

Synthesis_Workflow Reactants This compound + Primary Amine Reaction Reaction (e.g., Reflux) Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Crude_Product Crude Schiff Base Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Purified Schiff Base Derivative Purification->Final_Product

Caption: A generalized workflow for the synthesis of Schiff base derivatives.

Conclusion

This compound is a valuable building block in medicinal chemistry and organic synthesis, owing to its dual functionality. This guide has provided a detailed summary of its key physicochemical properties and offered standardized protocols for their experimental determination. Furthermore, the exploration of its relevance in the context of the lipoxygenase signaling pathway highlights its potential for the development of novel therapeutic agents. The presented information serves as a foundational resource for scientists and researchers engaged in the study and application of this important chemical entity.

References

An In-depth Technical Guide to 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-(2-Hydroxyethyl)benzaldehyde, a significant intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Properties

This compound is a derivative of benzaldehyde with a hydroxyethyl group substituted at the para position.[1] Its chemical formula is C9H10O2.[2][3][4][5] The presence of both a reactive aldehyde group and a hydrophilic hydroxyethyl group makes it a versatile building block in the synthesis of more complex molecules, including those with potential bioactive properties.[1]

Quantitative Molecular Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C9H10O2[2][3][4][5]
Molecular Weight 150.17 g/mol [1][2][3][5]
Exact Mass 150.068079557 Da[5]
InChI InChI=1S/C9H10O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7,10H,5-6H2[4]
InChIKey VNVVFWYCFVNBMI-UHFFFAOYSA-N[1][4]
CAS Number 163164-47-4[1][2][3]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the covalent bonds between them, highlighting the key functional groups: the aldehyde group (-CHO) and the hydroxyethyl group (-CH2CH2OH) attached to the benzene ring.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Hydroxyethyl)benzaldehyde is a versatile bifunctional molecule incorporating both a reactive aldehyde and a primary alcohol. This unique structure makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science.[1] Its derivatives have shown potential as lipoxygenase inhibitors, which are targets for anti-inflammatory and anticancer therapies.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and mechanistic insights to aid in reaction optimization and scale-up.

Introduction

The dual functionality of this compound, with its electrophilic aldehyde group and nucleophilic hydroxyl group, allows for a variety of chemical transformations. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the hydroxyethyl group can be involved in esterification, etherification, and substitution reactions. This versatility has led to its use in the synthesis of thromboxane receptor antagonists and synthase inhibitors.[2] This guide will explore several key synthetic strategies for the preparation of this important building block.

Synthesis Routes and Experimental Protocols

Several synthetic strategies can be employed to produce this compound. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following sections detail the most common and effective methods.

Deprotection of a Protected Precursor

One of the most straightforward and high-yielding methods involves the deprotection of a protected form of the target molecule. The use of a protecting group for the primary alcohol, such as tetrahydropyran (THP), allows for transformations on other parts of the molecule without affecting the hydroxyl group.

Experimental Protocol: Acid-Catalyzed Deprotection of 4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde [2]

  • 4-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde (2.8 g, 11.95 mmol) is dissolved in a mixture of 1 M hydrochloric acid (48 mL) and acetone (60 mL).

  • The reaction mixture is stirred for 5 hours at 5 °C.

  • Upon completion of the reaction, 140 mL of saturated sodium bicarbonate solution is added to neutralize the acid, and the product is extracted with ethyl acetate.

  • The combined organic phases are washed three times with water and dried over anhydrous sodium sulfate.

  • The product is purified by silica gel column chromatography using a 1:1 mixture of cyclohexane and ethyl acetate as the eluent.

Quantitative Data:

ParameterValueReference
Starting Material4-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde[2]
Reagents1 M HCl, Acetone, Saturated NaHCO₃, Ethyl Acetate[2]
Reaction Time5 hours[2]
Reaction Temperature5 °C[2]
Yield 72.4% [2]
Product CharacterizationMolar Peak (M+H)⁺: 151 (Calculated and Measured)[2]

Logical Workflow for Deprotection Synthesis

deprotection start Start with 4-[2-(THP-oxy)ethyl]benzaldehyde dissolve Dissolve in 1M HCl and Acetone start->dissolve react Stir at 5 °C for 5 hours dissolve->react neutralize Neutralize with saturated NaHCO₃ react->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic phase over Na₂SO₄ extract->dry purify Purify by Column Chromatography dry->purify product Obtain pure This compound purify->product

Caption: Workflow for the synthesis of this compound via deprotection.

Selective Oxidation of 4-(2-hydroxyethyl)benzyl alcohol

The direct oxidation of the benzylic alcohol in 4-(2-hydroxyethyl)benzyl alcohol presents a more atom-economical approach. The primary challenge lies in the selective oxidation of the benzylic alcohol to an aldehyde without over-oxidation to a carboxylic acid or affecting the primary aliphatic alcohol of the side chain.[1] Various selective oxidizing agents and catalytic systems have been developed for such transformations.[1]

Conceptual Experimental Protocol (Adaptation):

  • Catalyst Preparation: A tetra(benzyltriethylammonium) octamolybdate catalyst is prepared from sodium molybdate dihydrate, hydrochloric acid, and benzyltriethylammonium chloride (BTEAC).[3]

  • Oxidation: 4-(2-hydroxyethyl)benzyl alcohol would be added to a round bottom flask containing the catalyst.

  • Aqueous hydrogen peroxide (e.g., 15 wt%) would then be added.

  • The mixture would be refluxed for a specified time, likely monitored by TLC or GC for completion.

  • Work-up and Purification: The product would be isolated, potentially through distillation or extraction, and purified.

Challenges and Considerations:

The presence of the second primary alcohol on the ethyl side chain requires careful selection of the oxidant and reaction conditions to ensure selectivity for the benzylic alcohol. Milder, selective oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane could also be considered, though their use would generate stoichiometric waste.

Signaling Pathway for Selective Oxidation

oxidation substrate 4-(2-hydroxyethyl)benzyl alcohol product This compound substrate->product Selective Oxidation of Benzylic Alcohol side_chain_ox 4-Formylphenethyl aldehyde (Side Product) substrate->side_chain_ox Oxidation of Side-chain Alcohol oxidant Selective Oxidizing Agent (e.g., MnO₂, DMP, or catalytic system) overoxidation 4-(2-Hydroxyethyl)benzoic acid (Side Product) product->overoxidation Over-oxidation vilsmeier dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocli3 POCl₃ pocli3->vilsmeier_reagent electrophilic_attack Electrophilic Aromatic Substitution vilsmeier_reagent->electrophilic_attack phenylethanol 2-Phenylethanol phenylethanol->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Hydrolysis iminium_intermediate->hydrolysis product This compound hydrolysis->product

References

Spectroscopic Profile of 4-(2-Hydroxyethyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical intermediates is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-Hydroxyethyl)benzaldehyde, a versatile building block in organic synthesis.

This document presents a comprehensive summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also provided, offering a complete reference for the characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound (Molecular Formula: C₉H₁₀O₂, Molecular Weight: 150.17 g/mol ) is summarized in the tables below. This information is critical for confirming the identity and purity of the compound in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.8 - 10.0Singlet1HAldehydic proton (-CHO)
7.8 - 7.9Doublet2HAromatic protons (ortho to -CHO)
7.3 - 7.4Doublet2HAromatic protons (ortho to -CH₂CH₂OH)
3.8 - 3.9Triplet2HMethylene protons (-CH₂OH)
2.8 - 2.9Triplet2HMethylene protons (Ar-CH₂)
~2.5 (variable)Singlet (broad)1HHydroxyl proton (-OH)
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~192Aldehydic Carbonyl Carbon (-CHO)
~145Aromatic Carbon (C-CH₂CH₂OH)
~135Aromatic Carbon (C-CHO)
~130Aromatic Carbons (CH, ortho to -CHO)
~129Aromatic Carbons (CH, ortho to -CH₂CH₂OH)
~63Methylene Carbon (-CH₂OH)
~39Methylene Carbon (Ar-CH₂)
Table 3: IR Spectroscopic Data (Typical Absorption Ranges)
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500 - 3200BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
2850 - 2750WeakC-H stretch (aldehyde)
1700 - 1680StrongC=O stretch (aldehyde)
1600 - 1450Medium to StrongC=C stretch (aromatic ring)
1250 - 1000StrongC-O stretch (alcohol)
Table 4: Mass Spectrometry Data
m/zInterpretation
151[M+H]⁺ (protonated molecule)[1]
150[M]⁺ (molecular ion)
131[M-H₂O]⁺
121[M-CHO]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are tailored for the analysis of an aromatic aldehyde like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may affect the chemical shift of the hydroxyl proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid Film: If the sample is a solid, a thin film can be cast onto a KBr plate by dissolving a small amount of the compound in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate.

    • KBr Pellet: Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique.

    • Electron Ionization (EI): This hard ionization technique is useful for obtaining fragmentation patterns that aid in structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques are preferred for determining the molecular weight as they typically produce a prominent molecular ion or protonated molecule peak with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyethyl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Hydroxyethyl)benzaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a qualitative summary based on available information and the compound's chemical structure. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments for applications in drug development, organic synthesis, and materials science.

Introduction to this compound

This compound is a bifunctional organic compound featuring both a reactive aldehyde group and a primary alcohol (hydroxyethyl group) attached to a benzene ring. Its chemical structure (C₉H₁₀O₂) lends it a unique combination of polarity and aromatic character, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its solubility in different organic solvents is crucial for reaction optimization, purification, formulation, and various analytical procedures.

Qualitative Solubility Profile

Based on available data sheets and chemical principles, a general qualitative solubility profile for this compound can be inferred:

  • Polar Organic Solvents: The presence of the hydroxyl (-OH) and aldehyde (-CHO) groups, both capable of hydrogen bonding, suggests good solubility in polar organic solvents. It has been reported to be moderately soluble in solvents like ethanol and DMSO.[1]

  • Slightly Polar and Nonpolar Solvents: The aromatic ring and the ethyl linker contribute some nonpolar character. Limited data indicates slight solubility in chloroform and ethyl acetate.[2]

  • Aqueous Solubility: The compound is expected to have limited but non-negligible solubility in water due to the polar functional groups. An approximate solubility of 8–10 mg/mL at 25°C has been reported.[1]

A summary of the available qualitative solubility data is presented in Table 1.

Table 1: Qualitative Solubility of this compound

SolventReported Solubility
Water~8–10 mg/mL at 25°C[1]
EthanolModerately Soluble[1]
DMSOModerately Soluble[1]
ChloroformSlightly Soluble[2]
Ethyl AcetateSlightly Soluble[2]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound in a given organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or water bath with temperature control (±0.1 °C)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to rest at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. If necessary, the samples can be centrifuged at the experimental temperature to facilitate phase separation.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals. Record the exact volume of the aliquot and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantitative Analysis: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility: The solubility (S) can be calculated using the following formula:

    S = (C_diluted × Dilution_Factor) / V_aliquot

    Where:

    • C_diluted is the concentration of the diluted sample determined from the calibration curve.

    • Dilution_Factor is the total volume of the diluted sample divided by the volume of the aliquot taken.

    • V_aliquot is the volume of the supernatant withdrawn.

    The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation A Prepare Standard Solutions G Analyze via HPLC/UV-Vis A->G B Add Excess Solute to Solvent C Equilibrate at Constant Temp. B->C D Allow Solid to Settle C->D E Withdraw & Filter Supernatant D->E F Dilute Sample E->F F->G H Calculate Solubility G->H

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

  • Solvent Polarity: As a polar molecule, it will generally exhibit higher solubility in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding. The "like dissolves like" principle is a key guideline here.

  • Temperature: For most solid solutes, solubility increases with temperature. It is essential to control the temperature during experiments as even small fluctuations can significantly impact the results.

  • Intermolecular Forces: The ability of the solvent to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions is fundamental. The hydroxyl and aldehyde groups can act as both hydrogen bond donors (OH) and acceptors (O of OH and C=O).

Conclusion

References

The Versatile Intermediate: A Technical Guide to 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(2-Hydroxyethyl)benzaldehyde is a key chemical intermediate possessing a unique bifunctional structure with both a reactive aldehyde group and a primary alcohol. This duality makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its applications span from the creation of anti-inflammatory and anti-platelet agents to its use in the fragrance industry. This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 163164-47-4[2][3]
Molecular Formula C₉H₁₀O₂[2][3]
Molecular Weight 150.17 g/mol [2][3]
Boiling Point 295 °C[4]
Density 1.142 g/cm³[4]
Flash Point 124 °C[4]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[1][4]

Spectroscopic Data

Spectroscopy Data
Mass Spectrometry Molar Peak (M+H)⁺: 151 (Calculated and Measured)[5]
¹H NMR Spectral data available, often used for structural confirmation.[6]
¹³C NMR Spectral data available for structural elucidation.[6]
Infrared (IR) Characteristic peaks for C=O (aldehyde), O-H (alcohol), and aromatic C-H and C=C bonds are expected.

Synthesis of this compound

Several synthetic routes to this compound have been established, each with its own advantages and challenges. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Nucleophilic Substitution on a 4-Halobenzaldehyde

A common approach involves the displacement of a halide from the para-position of a benzaldehyde derivative using a protected or unprotected ethylene glycol.

Experimental Protocol: Reaction of 4-Chlorobenzaldehyde with Ethylene Glycol (Hypothetical)

  • Materials: 4-chlorobenzaldehyde, ethylene glycol, a strong base (e.g., sodium hydride or potassium carbonate), a suitable solvent (e.g., dimethylformamide - DMF), and a phase-transfer catalyst (optional).

  • Procedure:

    • To a solution of a large excess of ethylene glycol in DMF, add the base portion-wise at 0 °C under an inert atmosphere.

    • Once the initial reaction subsides, add 4-chlorobenzaldehyde to the mixture. A phase-transfer catalyst may be added to facilitate the reaction.

    • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Oxidation of 4-(2-Hydroxyethyl)benzyl alcohol

The selective oxidation of the benzylic alcohol in 4-(2-hydroxyethyl)benzyl alcohol to the corresponding aldehyde is a direct and efficient method. Care must be taken to avoid over-oxidation to the carboxylic acid or oxidation of the primary aliphatic alcohol.

Experimental Protocol: Selective Oxidation

  • Materials: 4-(2-hydroxyethyl)benzyl alcohol, a selective oxidizing agent (e.g., pyridinium chlorochromate (PCC), manganese dioxide, or a catalytic system like TEMPO/bleach), and an appropriate solvent (e.g., dichloromethane for PCC, or a biphasic system for TEMPO).

  • Procedure (using PCC):

    • Dissolve 4-(2-hydroxyethyl)benzyl alcohol in anhydrous dichloromethane in a round-bottom flask.

    • Add PCC to the solution in one portion while stirring.

    • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography if necessary.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. For the synthesis of this compound, a suitable precursor would be 2-phenylethanol.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack 2-Phenylethanol 2-Phenylethanol Vilsmeier Reagent Vilsmeier Reagent 2-Phenylethanol->Vilsmeier Reagent POCl3, DMF Iminium Intermediate Iminium Intermediate Vilsmeier Reagent->Iminium Intermediate Electrophilic Attack This compound This compound Iminium Intermediate->this compound Hydrolysis

Caption: Vilsmeier-Haack formylation of 2-phenylethanol.

Experimental Protocol: Vilsmeier-Haack Reaction

  • Materials: 2-phenylethanol, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • Cool DMF in a three-necked flask to 0 °C in an ice bath.

    • Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

    • After the addition is complete, add 2-phenylethanol to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) until it is alkaline.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

    • Purify by column chromatography or distillation.

Deprotection of a Protected Precursor

This method involves the synthesis of a protected form of this compound, followed by a deprotection step. A common protecting group for the hydroxyl function is the tetrahydropyranyl (THP) group.

Experimental Protocol: Deprotection of 4-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde [5]

  • Materials: 4-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde (2.8 g, 11.95 mmol), 1 M hydrochloric acid (48 mL), and acetone (60 mL).[5]

  • Procedure:

    • Dissolve 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde in a mixture of 1 M hydrochloric acid and acetone.[5]

    • Stir the reaction at 5 °C for 5 hours.[5]

    • Upon completion, add 140 mL of saturated sodium bicarbonate solution to the reaction mixture.[5]

    • Extract the product with ethyl acetate.[5]

    • Combine the organic phases, wash three times with water, and dry over anhydrous sodium sulfate.[5]

    • Purify the product by silica gel column chromatography using cyclohexane/ethyl acetate (1:1) as the eluent.[5]

  • Yield: 1.3 g (72.4%) of this compound was obtained as a product.[5]

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly as an antagonist for the thromboxane receptor and an inhibitor of lipoxygenase enzymes.[5] These targets are implicated in inflammatory conditions and certain cancers.[7]

Thromboxane Receptor Antagonists

Thromboxane A₂ (TXA₂) is a potent mediator of platelet aggregation and vasoconstriction. Its effects are mediated through the thromboxane receptor (TP). Antagonists of this receptor are of significant interest for the treatment of cardiovascular diseases. This compound is utilized in the synthesis of thromboxane receptor antagonists that often feature a dioxane linkage.[5]

Thromboxane A₂ Receptor Signaling Pathway

Thromboxane_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A₂ TP Thromboxane Receptor TXA2->TP Gq Gq Protein TP->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca2->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Platelet_Aggregation PKC->Vasoconstriction

Caption: Simplified Thromboxane A₂ signaling cascade.

Lipoxygenase Inhibitors

Lipoxygenases are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes and other inflammatory mediators. Inhibition of these enzymes is a key strategy for the development of anti-inflammatory drugs. Derivatives of this compound have shown potent inhibition of 12-lipoxygenase, indicating their therapeutic potential for skin diseases and cancer.[7]

Lipoxygenase Signaling Pathway in Inflammation

Lipoxygenase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes catalyzes Inflammation Inflammation Leukotrienes->Inflammation mediates

Caption: Overview of the Lipoxygenase pathway in inflammation.

Conclusion

This compound is a highly versatile and valuable chemical intermediate with significant applications in medicinal chemistry and other fields. Its unique bifunctional nature allows for the synthesis of a diverse range of complex molecules. The development of efficient and selective synthetic routes to this compound is crucial for its continued use in the discovery and development of new therapeutic agents targeting key pathways in inflammation and cardiovascular disease. This guide provides a foundational understanding for researchers and professionals working with this important building block.

References

Theoretical Analysis of 4-(2-Hydroxyethyl)benzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)benzaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the hydroxyethyl moiety imparts hydrophilicity and offers a site for further functionalization. Understanding the intrinsic electronic and structural properties of this compound at a molecular level is paramount for predicting its reactivity, designing novel derivatives with tailored biological activities, and optimizing synthetic pathways.

This technical guide provides a comprehensive overview of the theoretical studies applicable to this compound. In the absence of extensive published theoretical data specifically for this molecule, this guide leverages findings from closely related benzaldehyde derivatives, particularly 4-hydroxybenzaldehyde, to illustrate the powerful insights that can be gained through computational chemistry. The methodologies and expected outcomes detailed herein serve as a robust framework for researchers embarking on the theoretical investigation of this compound and its analogues.

Molecular Structure and Properties: A Computational Perspective

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable tools for elucidating the fundamental structural and electronic characteristics of molecules.[1] These computational methods can accurately predict a wide range of properties that govern the behavior of this compound.

Optimized Molecular Geometry

The starting point for most theoretical investigations is the determination of the molecule's most stable three-dimensional conformation, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. This information is crucial for understanding the molecule's shape, steric hindrance, and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the aldehyde oxygen.

Table 1: Predicted Geometric Parameters for a Representative Benzaldehyde Derivative (4-Hydroxybenzaldehyde)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.39C1-C2-C3120.5
C2-C31.38C2-C3-C4120.1
C3-C41.39C3-C4-C5119.2
C4-C51.39C4-C5-C6120.1
C5-C61.38C5-C6-C1120.5
C6-C11.39C6-C1-C2119.5
C1-C71.48O1-C7-H7121.3
C7-O11.22C2-C1-C7120.2
C4-O21.36C1-C6-H6119.8
O2-H80.96C4-O2-H8109.2

Data is for 4-hydroxybenzaldehyde, a structurally similar molecule, and serves as a representative example.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and its resistance to electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties of a Representative Benzaldehyde Derivative (4-Hydroxybenzaldehyde)

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.75
HOMO-LUMO Gap4.50

Data is for 4-hydroxybenzaldehyde and serves as a representative example.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would be expected to show negative potential (typically colored red or yellow) around the oxygen atoms of the aldehyde and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms, particularly the aldehydic and hydroxyl protons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the extent of hyperconjugation and charge transfer interactions, which contribute to the molecule's stability. For this compound, NBO analysis would reveal the nature of the C=O and C-O bonds, the hybridization of the atoms, and the delocalization of electron density between the aromatic ring and the substituent groups.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data.

The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. This is a powerful tool for structural confirmation.

Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be compared with experimental UV-Vis spectra to understand the electronic structure and the nature of the transitions involved.

Table 3: Predicted UV-Vis Absorption Wavelengths for a Representative Benzaldehyde Derivative (4-Hydroxybenzaldehyde)

TransitionWavelength (nm)Oscillator Strength
S0 → S12850.35
S0 → S22750.02
S0 → S32200.55

Data is for 4-hydroxybenzaldehyde and serves as a representative example.

Experimental and Computational Protocols

This section details the methodologies for the theoretical studies described above.

Density Functional Theory (DFT) Calculations
  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse and polarization functions.

  • Procedure:

    • The initial molecular structure of this compound is built using a molecular editor such as GaussView.

    • A geometry optimization calculation is performed to find the minimum energy structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.

    • From the optimized geometry, various properties such as bond lengths, bond angles, and electronic properties (HOMO, LUMO, MEP) are calculated.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra
  • Software: Gaussian 09 or equivalent.

  • Method: TD-B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • Using the DFT-optimized ground state geometry, a TD-DFT calculation is performed to compute the energies and oscillator strengths of the lowest several singlet-singlet electronic transitions.

    • The solvent effects can be included using a continuum solvation model such as the Polarizable Continuum Model (PCM).

    • The resulting transition energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

Natural Bond Orbital (NBO) Analysis
  • Software: The NBO code is typically integrated within quantum chemistry packages like Gaussian.

  • Procedure:

    • NBO analysis is requested as part of a DFT calculation on the optimized geometry.

    • The output provides information on natural atomic charges, hybridization of atomic orbitals, and the donor-acceptor interactions between filled and empty orbitals, which are quantified by second-order perturbation theory.

Visualization of Reaction Mechanisms and Workflows

Understanding the reactivity of this compound involves studying its participation in various chemical reactions. The following diagrams, generated using the DOT language, illustrate the mechanisms of common reactions involving benzaldehydes and a typical workflow for computational analysis.

Reaction Mechanisms

G cluster_wittig Wittig Reaction ylide Phosphorus Ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + Aldehyde aldehyde This compound aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig Reaction.

G cluster_grignard Grignard Reaction grignard_reagent Grignard Reagent (R-MgX) alkoxide Alkoxide Intermediate grignard_reagent->alkoxide + Aldehyde aldehyde_g This compound aldehyde_g->alkoxide alcohol Secondary Alcohol alkoxide->alcohol Protonation

Caption: Mechanism of the Grignard Reaction.

G cluster_biginelli Biginelli Reaction aldehyde_b This compound iminium Acyliminium Ion aldehyde_b->iminium + Urea beta_ketoester β-Ketoester adduct Open-chain Adduct beta_ketoester->adduct urea Urea urea->iminium iminium->adduct + β-Ketoester dihydropyrimidinone Dihydropyrimidinone adduct->dihydropyrimidinone Cyclization & Dehydration

Caption: Mechanism of the Biginelli Reaction.

Computational Workflow

G cluster_workflow Theoretical Study Workflow cluster_properties Properties Calculated build Build Molecular Structure (e.g., GaussView) optimize Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) build->optimize vibrational Vibrational Analysis optimize->vibrational Confirm Minimum properties Calculate Properties optimize->properties Optimized Geometry analysis Data Analysis and Interpretation vibrational->analysis properties->analysis homo_lumo HOMO-LUMO mep MEP nbo NBO uv_vis UV-Vis (TD-DFT)

Caption: General workflow for a computational study.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a suite of computational chemistry techniques, researchers can gain profound insights into the structural, electronic, and spectroscopic properties of this important molecule. The presented methodologies and representative data serve as a valuable resource for guiding experimental work, predicting reactivity, and designing novel compounds with desired functionalities. The continued synergy between theoretical and experimental approaches will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives in various scientific and industrial applications.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)benzaldehyde is a bifunctional organic molecule of significant interest in contemporary chemical research.[1] Its structure, characterized by a reactive aldehyde group on a benzene ring and a hydrophilic hydroxyethyl substituent at the para position, makes it a highly versatile intermediate in organic synthesis.[1][2] This unique combination of functional groups allows for a wide range of chemical transformations, establishing its role as a crucial building block in medicinal chemistry for creating new bioactive molecules and in the fragrance and flavor industry.[1] Derivatives of this compound have shown diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1]

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde moiety in this compound. It delves into the electronic and steric factors governing its chemical behavior and outlines detailed experimental protocols for its principal reactions, including oxidation, reduction, and carbon-carbon bond-forming condensations.

Factors Influencing Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is primarily governed by electronic and steric effects.

Electronic Effects: The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to nucleophilic attack.[3][4] However, in aromatic aldehydes like benzaldehyde, the reactivity is generally lower than in their aliphatic counterparts.[5][6][7] This reduced reactivity is attributed to the resonance effect of the benzene ring, which delocalizes the electron density and lessens the partial positive charge on the carbonyl carbon.[5][7]

The 4-(2-hydroxyethyl) substituent is a weakly electron-donating group. This electron-donating nature can slightly increase the electron density at the carbonyl carbon, potentially further reducing its electrophilicity compared to unsubstituted benzaldehyde.[1]

Steric Effects: Steric hindrance around a carbonyl group can impede the approach of a nucleophile, thereby slowing down reaction rates.[5][7] Aldehydes, having only one substituent besides hydrogen, are sterically less hindered and thus generally more reactive than ketones.[8] For this compound, the substituent is located at the para position, which is remote from the aldehyde group. Consequently, the 2-hydroxyethyl group exerts no direct steric hindrance on the carbonyl carbon, and its reactivity is not sterically diminished by the substituent.[9]

Key Reactions of the Aldehyde Group

The aldehyde group is the primary site of reactivity in this compound, readily participating in oxidation, reduction, and condensation reactions.[2]

Oxidation

The aldehyde group can be easily oxidized to the corresponding carboxylic acid, yielding 4-(2-hydroxyethyl)benzoic acid. This transformation is a fundamental reaction in organic synthesis.[10] Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this purpose.[11][12]

Table 1: Oxidation of this compound

ProductReagent(s)Solvent(s)Typical YieldReference
4-(2-Hydroxyethyl)benzoic acidPotassium Permanganate (KMnO₄), NaOHWater, Acetone>90% (for similar benzaldehydes)[10][11]

This protocol is adapted from a general procedure for the oxidation of substituted benzaldehydes.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent like acetone.

  • Reagent Addition: In a separate beaker, prepare a solution of potassium permanganate (approx. 1.1 eq.) and sodium hydroxide (approx. 1.1 eq.) in water.

  • Cool the aldehyde solution in an ice bath (0-5 °C). Add the aqueous KMnO₄ solution dropwise to the stirring aldehyde solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

  • Isolation: Filter the mixture through celite to remove the manganese dioxide. Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2-hydroxyethyl)benzoic acid.

Reduction

The aldehyde group can be selectively reduced to a primary alcohol, affording 4-(2-hydroxyethyl)benzyl alcohol. This requires a mild reducing agent to avoid the reduction of other functional groups. Hydride reagents such as sodium borohydride (NaBH₄) are commonly used for this transformation.

Table 2: Reduction of this compound

ProductReagent(s)Solvent(s)Typical YieldReference
4-(2-Hydroxyethyl)benzyl alcoholSodium Borohydride (NaBH₄)Methanol or EthanolHigh[8]

This is a general and reliable protocol for the reduction of aldehydes.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, approx. 1.0-1.5 eq.) portion-wise to the stirring solution. Control the rate of addition to maintain a low temperature.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde carbon makes it an excellent partner in various C-C bond-forming reactions, which are fundamental in building molecular complexity.

  • Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to form an α,β-unsaturated product.[13] The reaction is typically catalyzed by a weak base like piperidine or an ammonium salt.[14][15]

  • Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a fixed double bond position.[16][17] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[18][19] Stabilized ylides generally favor the formation of (E)-alkenes.[20]

Table 3: C-C Bond Forming Reactions of this compound

Reaction TypeReactant(s)Catalyst/BaseProduct TypeReference
Knoevenagel CondensationMalononitrile, Ethyl CyanoacetatePiperidine, DBUα,β-Unsaturated nitrile/ester[14][21]
Wittig ReactionTriphenylphosphonium ylideStrong base (e.g., BuLi)Substituted alkene[18][20]

This protocol is adapted from general procedures for the condensation of aromatic aldehydes with active methylene compounds.[14][15]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.

Visualizations

general_reactivity cluster_main Reactivity of this compound cluster_products Reaction Products A This compound B 4-(2-Hydroxyethyl)benzoic Acid (Carboxylic Acid) A->B Oxidation [O] C 4-(2-Hydroxyethyl)benzyl Alcohol (Primary Alcohol) A->C Reduction [H] D α,β-Unsaturated Compound (Alkene Derivative) A->D Condensation / Wittig (C-C Bond Formation)

Fig. 1: Key reactions of the aldehyde group.

experimental_workflow start Start: This compound in Acetone step1 Cool to 0-5 °C in Ice Bath start->step1 step2 Add aq. KMnO₄ / NaOH Dropwise step1->step2 step3 Stir at Room Temp (Monitor by TLC) step2->step3 step4 Quench with Sodium Bisulfite step3->step4 step5 Filter through Celite step4->step5 step6 Acidify Filtrate with HCl (pH ~2) step5->step6 step7 Isolate Product via Vacuum Filtration step6->step7 end End: Pure 4-(2-Hydroxyethyl)benzoic Acid step7->end

Fig. 2: Experimental workflow for oxidation.

nucleophilic_addition cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation carbonyl R-CHO (Aldehyde) intermediate Tetrahedral Alkoxide Intermediate carbonyl->intermediate Rehybridization sp² → sp³ nu :Nu⁻ (Nucleophile) nu->intermediate intermediate2 Tetrahedral Alkoxide Intermediate product Alcohol Product intermediate2->product Proton Transfer acid H-A (Acid Source) acid->product

Fig. 3: Mechanism of nucleophilic addition.

Conclusion

The aldehyde group of this compound is a versatile and reactive functional group that serves as a linchpin for a multitude of synthetic transformations. Its reactivity is modulated by the electronic properties of the benzaldehyde scaffold, while its accessibility is unhindered by steric factors due to the para-substitution pattern. The ability to readily undergo oxidation, reduction, and a variety of carbon-carbon bond-forming reactions makes it an invaluable precursor in the synthesis of complex molecules. This is particularly evident in its application in medicinal chemistry, where it serves as a starting point for the development of novel therapeutic agents, such as thromboxane receptor antagonists.[22] A thorough understanding of the principles and protocols outlined in this guide is essential for researchers aiming to leverage the synthetic potential of this important chemical intermediate.

References

The Rising Potential of 4-(2-Hydroxyethyl)benzaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Emerging Research Areas for the Versatile Chemical Intermediate, 4-(2-Hydroxyethyl)benzaldehyde.

Introduction: this compound, a bifunctional organic compound featuring both a reactive aldehyde and a primary alcohol, is rapidly gaining recognition as a pivotal building block in the synthesis of novel therapeutic agents. Its unique structure allows for diverse chemical modifications, making it an attractive starting point for developing compounds with a wide range of biological activities. This technical guide explores the key research areas where this compound is making a significant impact, providing detailed experimental protocols, quantitative biological data, and a forward-looking perspective on its applications in drug discovery.

Core Physicochemical Properties

This compound, also known by its synonym 4-formylphenethyl alcohol, is a pale-yellow liquid at room temperature. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 163164-47-4[1][2]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Boiling Point 295 °C[3]
Density 1.142 g/cm³[3]
Flash Point 124 °C[3]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[3]
Storage 2-8°C under inert gas[3][4]

Potential Research Area 1: Development of Selective Aldehyde Dehydrogenase (ALDH) Inhibitors

A highly promising research avenue for this compound derivatives is in the development of selective inhibitors for aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform. Overexpression of ALDH1A3 is linked to cancer stem cell maintenance and resistance to chemotherapy in various cancers. Selective inhibitors could therefore represent a novel therapeutic strategy to target cancer stem cells and overcome drug resistance.

The general structure of these inhibitors involves an ether linkage, which can be formed using the hydroxyl group of this compound. This positions the benzaldehyde core as a key pharmacophoric element.

Quantitative Biological Data: ALDH1A3 Inhibition

While direct derivatives of this compound are still under investigation, highly analogous benzyloxybenzaldehyde derivatives have shown potent and selective inhibition of ALDH1A3. The data below illustrates the potential of this chemical class.

Compound IDScaffoldALDH1A3 IC₅₀ (µM)ALDH1A1 IC₅₀ (µM)ALDH3A1 IC₅₀ (µM)
ABMM-15 4-((4-Chlorobenzyl)oxy)benzaldehyde0.23> 100> 100
ABMM-16 4-((3-Chlorobenzyl)oxy)benzaldehyde1.29> 100> 100

Data sourced from a study on benzyloxybenzaldehyde derivatives, which serve as a model for the potential of this compound-derived ethers.

Proposed Signaling Pathway: ALDH1A3 in Cancer Stem Cells

ALDH1A3_Pathway cluster_drug Therapeutic Intervention cluster_cell Cancer Stem Cell Drug This compound Derivative ALDH1A3 ALDH1A3 Drug->ALDH1A3 Inhibition RA Retinoic Acid (RA) ALDH1A3->RA Retinal Retinal Retinal->ALDH1A3 Oxidation RAR_RXR RAR/RXR Receptors RA->RAR_RXR Activation Gene_Expression Gene Expression (Stemness, Proliferation, Drug Resistance) RAR_RXR->Gene_Expression Modulation

Experimental Protocol: Synthesis of Aryloxyethyl Benzaldehyde Derivatives

This protocol is a representative method for synthesizing ether derivatives from this compound, based on established O-alkylation procedures.

Objective: To synthesize 4-(2-(4-nitrophenoxy)ethyl)benzaldehyde.

Materials:

  • This compound

  • 4-Fluoronitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Synthesis_Workflow start Start reactants 1. Combine this compound, 4-fluoronitrobenzene, and K₂CO₃ in DMF start->reactants reaction 2. Heat reaction mixture (e.g., 80-100°C) and monitor by TLC reactants->reaction workup 3. Quench with water and extract with ethyl acetate reaction->workup wash 4. Wash organic layer with water and brine workup->wash dry 5. Dry over anhydrous MgSO₄ and filter wash->dry concentrate 6. Concentrate under reduced pressure dry->concentrate purify 7. Purify crude product via column chromatography concentrate->purify end End (Pure Product) purify->end

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 20 minutes.

  • Add 4-fluoronitrobenzene (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired ether.

Potential Research Area 2: Synthesis of Chalcones with Anticancer and Antiviral Activity

The aldehyde functionality of this compound makes it an ideal substrate for Claisen-Schmidt condensation reactions to form chalcones. Chalcones are a class of compounds known for a wide array of biological activities, including potent anticancer and antiviral effects. The hydroxyethyl group can be used to improve solubility or as a handle for further derivatization to modulate activity and pharmacokinetic properties.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Objective: To synthesize a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • 2'-Hydroxyacetophenone

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq.) and 2'-hydroxyacetophenone (1.0 eq.) in methanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in methanol (e.g., 40% w/v) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir overnight.

  • Monitor the reaction by TLC. Upon completion, evaporate the methanol under reduced pressure.

  • Cool the residue and acidify to pH 2 by dropwise addition of 4N HCl.

  • Extract the resulting mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure chalcone.

Other Notable Research Directions

  • Thromboxane Receptor Antagonists: The compound has been cited as an intermediate in the synthesis of thromboxane receptor antagonists, which are valuable in treating cardiovascular diseases.[5]

  • Lipoxygenase Inhibitors: Derivatives of this compound have been investigated as inhibitors of lipoxygenase, an enzyme involved in inflammatory processes.

  • Neuroprotective Agents: The related aryloxyethylamine scaffold has been explored for the development of agents with neuroprotective activity against ischemic stroke.

Conclusion

This compound is a chemical intermediate of significant and growing importance. Its bifunctional nature provides a versatile platform for the synthesis of complex molecules with promising therapeutic applications. The development of selective ALDH1A3 inhibitors for cancer therapy and the synthesis of bioactive chalcones represent two of the most compelling current research areas. As drug discovery continues to demand novel molecular scaffolds, the strategic use of this compound is poised to play a crucial role in the creation of next-generation pharmaceuticals.

References

Methodological & Application

Synthesis of Bioactive Molecules Using 4-(2-Hydroxyethyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-(2-hydroxyethyl)benzaldehyde as a key starting material. This versatile benzaldehyde derivative, featuring both a reactive aldehyde group and a functional hydroxyethyl moiety, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents, primarily through mechanisms such as the inhibition of enzymes like lipoxygenase.

The following sections detail the synthesis of two major classes of bioactive compounds, Schiff bases and chalcones, derived from this compound. While specific quantitative bioactivity data for derivatives of this compound is not extensively available in the public domain, the provided protocols are based on established and widely used synthetic methodologies for analogous compounds.

Application Note 1: Synthesis of Bioactive Schiff Bases

Schiff bases, characterized by an imine or azomethine group (-C=N-), are a prominent class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of Schiff bases from this compound involves the condensation of its aldehyde group with a primary amine. The presence of the hydroxyethyl group can be leveraged for further structural modifications or to enhance solubility.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline or a substituted aniline).

Materials:

  • This compound

  • Aniline (or a substituted primary amine)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and vacuum filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • Addition of Amine: To the stirred solution, add 1.0 equivalent of the selected primary amine.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 2 to 24 hours, depending on the reactivity of the amine.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.

  • Purification: The crude Schiff base is purified by recrystallization from a suitable solvent to yield the pure product.

  • Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Expected Data for a Representative Schiff Base

The following table summarizes the kind of data that would be collected for a newly synthesized Schiff base derivative.

ParameterExpected Data
Yield (%) 70-95%
Melting Point (°C) Varies depending on the amine used
FT-IR (cm⁻¹) Appearance of a C=N stretch (typically 1600-1650 cm⁻¹), disappearance of C=O and N-H (from primary amine) stretches.
¹H-NMR (δ, ppm) Characteristic singlet for the imine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.
¹³C-NMR (δ, ppm) Signal for the imine carbon (-CH=N-) typically in the range of 150-165 ppm.
Mass Spec (m/z) Molecular ion peak corresponding to the calculated molecular weight of the product.
Signaling Pathway Diagram

Schiff base metal complexes have been shown to exhibit enhanced biological activity. The chelation of a metal ion can be a key step in their mechanism of action.

Schiff_Base_Metal_Complexation SB Schiff Base Ligand (from this compound) Complex Bioactive Metal Complex SB->Complex Chelation Metal Metal Ion (e.g., Cu(II), Zn(II)) Metal->Complex Target Biological Target (e.g., DNA, Enzyme) Complex->Target Binding/Interaction Effect Biological Effect (e.g., Antimicrobial, Anticancer) Target->Effect Modulation

Caption: Metal complex formation of a Schiff base.

Application Note 2: Synthesis of Bioactive Chalcones

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an acetophenone and a benzaldehyde.

Experimental Protocol: General Synthesis of a Chalcone Derivative

This protocol outlines the synthesis of a chalcone derivative from this compound and an acetophenone derivative.

Materials:

  • This compound

  • Acetophenone (or a substituted acetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40-50%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the acetophenone derivative in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.

  • Reaction: The reaction mixture is typically stirred at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC.

  • Isolation of Crude Product: After the reaction is complete, the mixture is poured into a beaker containing crushed ice and acidified with dilute HCl to precipitate the product.

  • Filtration and Washing: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried.

  • Purification: The crude chalcone is purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: The structure of the synthesized chalcone is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantitative Data Summary for a Representative Chalcone

The following table summarizes the expected data for a chalcone synthesized from this compound.

ParameterExpected Data
Yield (%) 60-90%
Melting Point (°C) Varies based on the acetophenone used
FT-IR (cm⁻¹) Characteristic C=O stretch (around 1650-1680 cm⁻¹) and C=C stretch of the enone system.
¹H-NMR (δ, ppm) Two doublets for the α and β protons of the enone system (trans-coupling constant of ~15 Hz).
¹³C-NMR (δ, ppm) Signals for the carbonyl carbon and the α and β carbons of the enone system.
Mass Spec (m/z) Molecular ion peak corresponding to the calculated molecular weight.
Bioactivity (IC₅₀) Varies depending on the specific chalcone and the biological assay (e.g., anticancer, anti-inflammatory).
Experimental Workflow Diagram

The synthesis and purification of chalcones follow a logical workflow.

Chalcone_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization reactants Dissolve this compound and Acetophenone Derivative in Ethanol base Add Aqueous Base (NaOH/KOH) reactants->base reaction Stir at Room Temperature base->reaction precipitation Pour into Ice and Acidify with HCl reaction->precipitation filtration Filter and Wash with Water precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization characterization Spectroscopic Analysis (NMR, IR, MS) recrystallization->characterization

Caption: Workflow for chalcone synthesis.

Conclusion

This compound is a promising starting material for the synthesis of a variety of bioactive molecules. The protocols provided herein for the synthesis of Schiff bases and chalcones are robust and can be adapted for the creation of a library of derivatives for biological screening. Further research is warranted to fully explore the therapeutic potential of molecules derived from this versatile building block.

Application Notes and Protocols: 4-(2-Hydroxyethyl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-(2-hydroxyethyl)benzaldehyde as a versatile building block in medicinal chemistry. This bifunctional molecule, featuring both a reactive aldehyde and a primary alcohol, serves as a key intermediate in the synthesis of a variety of biologically active compounds.

Synthetic Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas, including inflammation, thrombosis, and microbial infections. Its unique structure allows for diverse chemical modifications, enabling the exploration of extensive chemical space in drug discovery programs.

Anti-inflammatory Agents: Lipoxygenase and Cyclooxygenase Inhibitors

Derivatives of this compound have shown potential as inhibitors of lipoxygenases (LOX) and cyclooxygenases (COX), key enzymes in the inflammatory cascade.[1] The aldehyde functionality can be utilized to construct various heterocyclic scaffolds, while the hydroxyethyl group can be modified to enhance potency and pharmacokinetic properties.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound, a common scaffold in anti-inflammatory drug discovery.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 10%)

  • Hydrochloric acid (e.g., 10%)

  • Stirring apparatus

  • Cooling bath

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with hydrochloric acid.

  • The precipitated solid (the chalcone derivative) is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Antithrombotic Agents: Thromboxane Receptor Antagonists and Synthase Inhibitors

This compound is a reported intermediate in the synthesis of thromboxane receptor antagonists and thromboxane synthase inhibitors.[2] These agents are crucial in the management of cardiovascular diseases by preventing platelet aggregation and vasoconstriction. The synthesis often involves the conversion of the aldehyde group to a more complex side chain that mimics the structure of prostaglandin H2, the natural substrate for thromboxane synthase.

Experimental Protocol: Reductive Amination for Synthesis of a Thromboxane Receptor Antagonist Precursor

This protocol outlines a general reductive amination reaction, a key step in building the side chains of many thromboxane receptor antagonists.

Materials:

  • This compound

  • Primary or secondary amine (e.g., a substituted aniline or piperidine derivative)

  • Methanol or Dichloromethane

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (1.5-2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Antimicrobial Agents

The aldehyde group of this compound can be readily converted into Schiff bases and other derivatives that have demonstrated antimicrobial activity. The resulting compounds can be screened against various bacterial and fungal strains to determine their minimum inhibitory concentrations (MIC).

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol provides a straightforward method for the synthesis of a Schiff base from this compound.

Materials:

  • This compound

  • A primary amine (e.g., a substituted aniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in the chosen alcohol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration.

  • Wash the solid with cold alcohol and dry.

  • Recrystallization from a suitable solvent can be performed for further purification.

Quantitative Data Summary

The following table summarizes the reported biological activities of various derivatives synthesized from precursors structurally related to this compound. It is important to note that direct synthesis from this compound may not be explicitly stated in all cited literature for these specific derivatives, but the core structure is relevant.

Compound ClassTargetActivityIC₅₀ / MICReference
Chalcone DerivativesLipoxygenase (LOX)Anti-inflammatoryVaries (µM range)[3]
Thromboxane Receptor AntagonistsThromboxane A₂ ReceptorAntithromboticVaries (nM to µM range)[4]
Schiff Base DerivativesVarious Bacteria/FungiAntimicrobialVaries (µg/mL range)[3]
Phenolic DerivativesDPPH RadicalAntioxidantVaries (µg/mL range)[5]

Visualizing Workflows and Pathways

Drug Discovery Workflow

The following diagram illustrates a typical drug discovery workflow utilizing this compound as a starting material.

G A This compound (Starting Material) B Synthesis of Diverse Compound Library A->B Chemical Synthesis C High-Throughput Screening (e.g., Enzyme Assays) B->C Biological Screening D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Medicinal Chemistry F Preclinical Development E->F Pharmacology & Toxicology G A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Lipoxygenases (LOX) B->C E Cyclooxygenases (COX) B->E D Leukotrienes C->D G Inflammation D->G F Prostaglandins & Thromboxanes E->F F->G H This compound Derivatives H->C Inhibition H->E Inhibition

References

Application Notes and Protocols for the Selective Oxidation of 4-(2-hydroxyethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective oxidation of 4-(2-hydroxyethyl)benzyl alcohol, a di-functional molecule with both a primary aliphatic and a primary benzylic alcohol. The selective oxidation of one alcohol group in the presence of the other is a crucial transformation in synthetic organic chemistry, enabling the synthesis of valuable intermediates for drug development and materials science. Two primary selective oxidation pathways are presented: the selective oxidation of the benzylic alcohol to the corresponding aldehyde and the oxidative lactonization to form a six-membered lactone.

Protocol 1: Selective Oxidation of Benzylic Alcohol to 4-(2-hydroxyethyl)benzaldehyde using Activated Manganese Dioxide

This protocol details the selective oxidation of the benzylic alcohol moiety of 4-(2-hydroxyethyl)benzyl alcohol to yield this compound. Activated manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for benzylic and allylic alcohols, leaving primary aliphatic alcohols largely unreacted under controlled conditions.[1][2][3] The efficiency of the oxidation is highly dependent on the activation state of the MnO₂.[2]

Reaction Scheme

sub 4-(2-hydroxyethyl)benzyl alcohol prod This compound sub->prod Dichloromethane, RT reagent Activated MnO₂ (excess)

Caption: Selective oxidation of the benzylic alcohol.

Experimental Protocol
  • Reagent Preparation: Activated manganese dioxide should be freshly prepared or purchased from a reliable commercial source and activated by heating at 100-120 °C under vacuum for several hours before use to remove any adsorbed water.[2][3]

  • Reaction Setup: To a solution of 4-(2-hydroxyethyl)benzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approximately 0.1 M concentration), add activated manganese dioxide (5-10 eq).[1] The large excess of MnO₂ is necessary to drive the reaction to completion.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight, depending on the activity of the MnO₂ and the reaction scale.[1]

  • Work-up and Purification:

    • Upon completion, the reaction mixture will be a black suspension. Filter the mixture through a pad of Celite® to remove the manganese salts.

    • Wash the Celite® pad thoroughly with the reaction solvent (DCM or CHCl₃) to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation
ParameterValueReference
Starting Material4-(2-hydroxyethyl)benzyl alcohol-
Oxidizing AgentActivated Manganese Dioxide (MnO₂)[1][2]
Stoichiometry (MnO₂)5-10 equivalents[1]
SolventDichloromethane (DCM)[1]
TemperatureRoom Temperature[1]
Typical Reaction Time12-24 hours[1]
Typical Yield85-95%[4]
Purity (post-chromatography)>98%-

Protocol 2: Oxidative Lactonization to 3,4-dihydro-1H-isochromen-6-yl)methanol using a TEMPO-based System

This protocol describes the oxidative cyclization of 4-(2-hydroxyethyl)benzyl alcohol to the corresponding δ-lactone. This transformation is achieved through the selective oxidation of the benzylic alcohol to an aldehyde, which then undergoes intramolecular hemiacetal formation with the primary aliphatic alcohol, followed by a second oxidation to the lactone. A system employing a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant like bis(acetoxy)iodobenzene (BAIB) is effective for this type of transformation.[5]

Reaction Scheme

sub 4-(2-hydroxyethyl)benzyl alcohol prod 3,4-dihydro-1H-isochromen-6-one sub->prod Dichloromethane, RT reagent TEMPO (cat.) BAIB (excess)

Caption: Oxidative lactonization of the diol.

Experimental Protocol
  • Reaction Setup: To a solution of 4-(2-hydroxyethyl)benzyl alcohol (1.0 eq) in dichloromethane (DCM) at room temperature, add TEMPO (0.1 eq).

  • Addition of Co-oxidant: Add bis(acetoxy)iodobenzene (BAIB) (2.5 eq) portion-wise to the reaction mixture over 15-20 minutes. An exotherm may be observed.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure lactone.

Data Presentation
ParameterValueReference
Starting Material4-(2-hydroxyethyl)benzyl alcohol-
CatalystTEMPO[5]
Co-oxidantBis(acetoxy)iodobenzene (BAIB)[5]
Stoichiometry (TEMPO)0.1 equivalents[5]
Stoichiometry (BAIB)2.5 equivalents[5]
SolventDichloromethane (DCM)[5]
TemperatureRoom Temperature[5]
Typical Reaction Time1-3 hours[5]
Typical Yield70-85%[5]
Purity (post-chromatography)>98%-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for both oxidation protocols, from reaction setup to the isolation of the purified product.

G cluster_0 Reaction Stage cluster_1 Monitoring cluster_2 Work-up Stage cluster_3 Purification cluster_4 Analysis A Dissolve 4-(2-hydroxyethyl)benzyl alcohol in solvent B Add oxidizing agent(s) (e.g., MnO₂ or TEMPO/BAIB) A->B C Stir at Room Temperature B->C D Monitor reaction progress (TLC, GC-MS, or LC-MS) C->D E Quench reaction / Filter solids D->E F Aqueous work-up (if applicable) E->F G Dry and concentrate organic phase F->G H Purify by Flash Column Chromatography G->H I Characterize pure product (NMR, IR, MS) H->I

Caption: General experimental workflow for oxidation.

Signaling Pathway (Conceptual Reaction Pathway)

The following diagram illustrates the conceptual transformation of the starting material into the two possible products based on the chosen protocol.

G Start 4-(2-hydroxyethyl)benzyl alcohol Aldehyde This compound Start->Aldehyde Protocol 1 (Selective Benzylic Oxidation) Lactone 3,4-dihydro-1H-isochromen-6-one Start->Lactone Protocol 2 (Oxidative Lactonization)

Caption: Selective oxidation pathways.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving the versatile bifunctional molecule, 4-(2-hydroxyethyl)benzaldehyde. This compound, possessing both a reactive aldehyde and a primary alcohol, is a valuable building block in medicinal chemistry and organic synthesis. The protocols detailed below focus on the transformation of the hydroxyethyl group into various functionalities, significantly expanding the synthetic utility of this starting material.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as antioxidant, anti-inflammatory, and antimicrobial agents. A critical area of investigation involves the development of lipoxygenase inhibitors, which have therapeutic potential in treating skin diseases and certain cancers. The ability to selectively modify the hydroxyethyl moiety through nucleophilic substitution allows for the generation of diverse libraries of compounds for drug discovery and development.

The primary alcohol of the hydroxyethyl group is not inherently a good leaving group. Therefore, a two-step strategy is often employed for nucleophilic substitution:

  • Activation of the Hydroxyl Group: The hydroxyl group is first converted into a better leaving group, typically a tosylate or mesylate. This is achieved by reacting this compound with the corresponding sulfonyl chloride in the presence of a base.

  • Nucleophilic Displacement: The resulting tosylate or mesylate readily undergoes SN2 reactions with a variety of nucleophiles, leading to the formation of ethers, amines, azides, thioethers, and other derivatives.

Alternatively, the Mitsunobu reaction offers a one-pot method to directly convert the primary alcohol into a range of functional groups with inversion of configuration, although this is not relevant for an achiral center.

Data Presentation: Nucleophilic Substitution Reactions

Due to the limited availability of specific quantitative data for nucleophilic substitution reactions on this compound in the reviewed literature, the following tables present representative yields for analogous reactions on similar substrates. These reactions demonstrate the general feasibility and expected outcomes for the protocols described.

Table 1: Representative Williamson Ether Synthesis Reactions

SubstrateElectrophileBaseSolventTemperature (°C)Yield (%)
4-HydroxybenzaldehydeBenzyl bromideK₂CO₃DMF10074
4-Hydroxybenzaldehydebis(2,2'-dichloroethyl)etherK₂CO₃DMF8081
N-(2-hydroxyethyl)phthalimide4-FluorobenzaldehydeNaHDMFRTHigh

Table 2: Representative Mitsunobu Reactions on Alcohols

AlcoholNucleophileReagentsSolventYield (%)
Primary/Secondary AlcoholPhthalimideDEAD, PPh₃THFHigh
Primary/Secondary AlcoholHydrazoic Acid (HN₃)DEAD, PPh₃THFHigh
Primary/Secondary AlcoholThioacetic AcidDEAD, PPh₃THFHigh
DiolPhenol (intramolecular-intermolecular cascade)DBAD, PPh₃THF>95

Table 3: Representative Nucleophilic Substitution on Tosylates

TosylateNucleophileSolventTemperature (°C)Yield (%)
Chiral secondary allylic tosylateNaN₃DMFNot specifiedHigh
Glycidyl tosylateNaN₃Water60Product dependent on conditions

Experimental Protocols

Protocol 1: Tosylation of this compound

This protocol describes the activation of the hydroxyl group to facilitate subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq).

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (if using pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-formylphenyl)ethyl tosylate.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Williamson Ether Synthesis

This protocol describes the formation of an ether linkage from the activated tosylate.

Materials:

  • 2-(4-Formylphenyl)ethyl tosylate (from Protocol 1)

  • Alcohol of choice (R-OH)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a separate flask under an inert atmosphere, dissolve the alcohol (1.2 eq) in anhydrous DMF or THF.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • In another flask, dissolve 2-(4-formylphenyl)ethyl tosylate (1.0 eq) in the same anhydrous solvent.

  • Slowly add the solution of the tosylate to the freshly prepared alkoxide solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of deionized water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 4-(2-Azidoethyl)benzaldehyde via Tosylate Displacement

This protocol outlines the introduction of an azide functionality.

Materials:

  • 2-(4-Formylphenyl)ethyl tosylate (from Protocol 1)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-(4-formylphenyl)ethyl tosylate (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into a larger volume of deionized water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash thoroughly with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 4-(2-azidoethyl)benzaldehyde can be purified by column chromatography. Caution: Azides can be explosive; handle with care.

Protocol 4: Mitsunobu Reaction for Direct Conversion of the Alcohol

This protocol describes a one-pot conversion of the hydroxyl group to other functionalities.

Materials:

  • This compound

  • Nucleophile (e.g., phthalimide, hydrazoic acid, or a phenol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq), the chosen nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced hydrazine byproduct.

Visualizations

Experimental Workflow for Nucleophilic Substitution

experimental_workflow cluster_activation Step 1: Activation of Hydroxyl Group cluster_substitution Step 2: Nucleophilic Displacement start This compound activation Tosylation/Mesylation (TsCl/MsCl, Base) start->activation Reacts with activated_intermediate Activated Intermediate (e.g., Tosylate) activation->activated_intermediate Forms substitution SN2 Reaction activated_intermediate->substitution Reacts with nucleophile Nucleophile (e.g., R-O⁻, N₃⁻, R-S⁻, R₂NH) nucleophile->substitution product Final Product (Ether, Azide, Thioether, Amine) substitution->product Yields

Application Notes and Protocols for the Synthesis of Lipoxygenase Inhibitors Using 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of potential lipoxygenase (LOX) inhibitors derived from 4-(2-hydroxyethyl)benzaldehyde. The focus is on the synthesis of chalcone derivatives, a class of compounds known for their diverse biological activities, including the inhibition of lipoxygenase enzymes.

Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and lipoxins from arachidonic acid.[1][2] These lipid mediators are key players in inflammatory responses, making lipoxygenases attractive targets for the development of new anti-inflammatory drugs.[2][3] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, have been identified as a promising scaffold for the design of potent lipoxygenase inhibitors.[4][5][6]

The use of this compound as a starting material in the synthesis of chalcone-based LOX inhibitors offers a strategic advantage. The presence of the hydroxyethyl group can potentially enhance the aqueous solubility of the resulting compounds and provide an additional site for hydrogen bonding interactions within the active site of the lipoxygenase enzyme, thereby improving inhibitory potency and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative from this compound via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with an appropriate acetophenone to yield a chalcone derivative.[7][8]

Materials and Reagents:

  • This compound

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound (e.g., 1.0 mmol) and the chosen substituted acetophenone (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.[7]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH (e.g., 1-2 mL) dropwise.[7] The reaction mixture may change color.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2.[10] A solid precipitate of the chalcone should form.

  • Isolation: Collect the crude chalcone product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining acid and salts.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[7][9]

  • Characterization: Confirm the structure of the purified chalcone using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

Protocol 2: In Vitro Lipoxygenase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the lipoxygenase inhibitory activity of the synthesized chalcone derivatives using linoleic acid as a substrate.[11][12]

Materials and Reagents:

  • Lipoxygenase enzyme solution (e.g., from soybean)

  • 0.2 M Borate buffer (pH 9.0)

  • Linoleic acid substrate solution

  • Synthesized chalcone derivative (dissolved in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of lipoxygenase in 0.2 M borate buffer to a concentration of approximately 10,000 U/mL. Keep the enzyme solution on ice. Dilute the stock solution with the borate buffer to achieve a final working concentration (e.g., 400 U/mL).[12]

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in the borate buffer.[11]

    • Inhibitor Solutions: Prepare a stock solution of the synthesized chalcone in DMSO. Make a series of dilutions to test a range of concentrations.[11][12]

  • Assay Procedure:

    • Blank: In a quartz cuvette, mix 12.5 µL of DMSO with 487.5 µL of borate buffer.[11]

    • Control (100% Activity): In a separate cuvette, mix 12.5 µL of DMSO with 487.5 µL of the enzyme solution. Incubate for 5 minutes at room temperature.

    • Inhibitor Sample: In other cuvettes, mix 12.5 µL of each inhibitor dilution with 487.5 µL of the enzyme solution. Incubate for 5 minutes at room temperature.[11]

  • Initiation of Reaction: To each cuvette (except the blank, to which 500 µL of buffer is added), rapidly add 500 µL of the substrate solution to initiate the enzymatic reaction.[11]

  • Measurement: Immediately place the cuvettes in the spectrophotometer and measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.[11][12] The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration using the following formula:[12] % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the lipoxygenase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The following table summarizes representative lipoxygenase inhibitory activities for a series of hypothetical chalcone derivatives synthesized from substituted benzaldehydes, including our target precursor.

Compound IDR1 Group (on Benzaldehyde)R2 Group (on Acetophenone)Target EnzymeIC50 (µM)
CH-01 4-(2-Hydroxyethyl) H 5-LOX 15.2
CH-02 4-(2-Hydroxyethyl) 4'-Hydroxy 5-LOX 8.5
CH-03 4-Chloro4'-Hydroxy5-LOX12.8
CH-04 3,4,5-TrimethoxyH15-LOX22.4
CH-05 4-NitroH15-LOX9.7

Note: The IC50 values presented are hypothetical and for illustrative purposes, based on typical activities reported for chalcone derivatives.[4][5]

Visualizations

Synthetic Workflow

Synthetic_Workflow A This compound plus + A->plus B Substituted Acetophenone B->plus C Chalcone Derivative plus->C Claisen-Schmidt Condensation (NaOH/EtOH)

Caption: Synthetic scheme for a chalcone derivative.

Lipoxygenase Signaling Pathway

LOX_Pathway AA Arachidonic Acid (from cell membrane) LOX Lipoxygenase (LOX) AA->LOX HPETE 5-HPETE LOX->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Inhibitor Chalcone Inhibitor (from this compound) Inhibitor->LOX Inhibition

Caption: Inhibition of the lipoxygenase pathway.

References

Application Notes & Protocols: Synthesis and Antimicrobial Evaluation of 4-(2-Hydroxyethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-(2-Hydroxyethyl)benzaldehyde and its derivatives, with a focus on their potential as antimicrobial agents. Detailed protocols for synthesis and antimicrobial susceptibility testing are included to facilitate research and development in this area.

Introduction

Benzaldehyde and its derivatives are a class of organic compounds recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] The presence of the aldehyde functional group, often in conjunction with hydroxyl or other substitutions on the benzene ring, is believed to contribute to their bioactivity.[5] The proposed mechanism of antimicrobial action for many benzaldehyde derivatives involves the disruption of microbial cell membranes and coagulation of cytoplasmic constituents, leading to cell death or inhibition of growth.[1] This document focuses on derivatives of this compound, a versatile intermediate for the synthesis of novel bioactive molecules.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting with the preparation of the parent compound, this compound.

Protocol 1: Synthesis of the Parent Compound: this compound

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde

  • 1 M Hydrochloric acid

  • Acetone

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Cyclohexane

  • Petroleum ether

Procedure:

  • Dissolve 2.8 g (11.95 mmol) of 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde in a mixture of 48 mL of 1 M hydrochloric acid and 60 mL of acetone.

  • Stir the reaction mixture for 5 hours at 5°C.[6]

  • Upon completion of the reaction, add 140 mL of saturated sodium bicarbonate solution and extract the product with ethyl acetate.[6]

  • Combine the organic phases, wash three times with water, and then dry over anhydrous sodium sulfate.[6]

  • Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (1:1) as the eluent.[6]

  • The final product, this compound, is obtained as a pure compound.[6]

Protocol 2: General Synthesis of Schiff Base Derivatives

Schiff bases, formed by the reaction of an aldehyde with a primary amine, are a common class of derivatives investigated for their antimicrobial properties.

Materials:

  • This compound

  • Substituted primary amine (e.g., 3,3′-diaminodipropylamine)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base derivative.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The structure of the synthesized Schiff base can be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[7]

Antimicrobial Activity of Benzaldehyde Derivatives

The antimicrobial efficacy of benzaldehyde derivatives can be assessed using various standard microbiological assays. The choice of method depends on the specific research question, whether it is to determine the minimum concentration required to inhibit growth (bacteriostatic) or to kill the microorganism (bactericidal).

Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of various benzaldehyde derivatives against a range of pathogenic microorganisms. It is important to note that while specific data for derivatives of this compound is limited in publicly available literature, the data for structurally related compounds provide valuable insights into their potential antimicrobial spectrum.

Compound/DerivativeMicroorganismAssay TypeResult (e.g., MIC, Zone of Inhibition)Reference
Prenylated Benzaldehyde Derivative (from Aspergillus amstelodami)Escherichia coliMIC1.95 µg/mL[8]
Prenylated Benzaldehyde Derivative (from Aspergillus amstelodami)Streptococcus mutansMIC1.95 µg/mL[8]
Prenylated Benzaldehyde Derivative (from Aspergillus amstelodami)Staphylococcus aureusMIC3.9 µg/mL[8]
Schiff Base of 3,3′-diaminodipropylamine and a Benzaldehyde Derivative (3c)Candida sp.MIC24 µg/ml[7]
Schiff Base of 3,3′-diaminodipropylamine and a Benzaldehyde Derivative (3a)Gram-positive bacteriaZone of Inhibition0.9 to 2 cm[7]
Schiff Base of 3,3′-diaminodipropylamine and a Benzaldehyde Derivative (3e)Gram-positive bacteriaZone of Inhibition1.9 to 3 cm[7]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Positive control (standard antibiotic)

  • Negative control (broth with DMSO, no compound)

  • Growth control (broth with microorganism, no compound)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains on appropriate agar plates. Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to the final test concentration (e.g., 5 x 10^5 CFU/mL).[9]

  • Preparation of Test Compounds: Dissolve the synthesized derivatives in DMSO to create a stock solution. Prepare a series of twofold dilutions of the stock solution in the sterile broth medium in the wells of a 96-well microtiter plate.[9]

  • Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[9]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9]

Protocol 4: Disc Diffusion Method for Antimicrobial Susceptibility Testing

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile Petri dishes

  • Sterile paper discs

  • Solvent for dissolving compounds (e.g., DMSO)

  • Positive control (standard antibiotic disc)

  • Negative control (disc with solvent only)

Procedure:

  • Preparation of Inoculated Plates: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Application of Test Compounds: Dissolve the synthesized derivatives in a suitable solvent. Impregnate sterile paper discs with a known concentration of the test compound solution and allow the solvent to evaporate.

  • Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Incubate the plates under appropriate conditions.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disc. The size of the zone is indicative of the antimicrobial activity.[7]

Visualizing Experimental Workflows

Workflow for Synthesis and Antimicrobial Testing

Synthesis_Antimicrobial_Workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Start Start with This compound React React with Primary Amine (e.g., Schiff Base Formation) Start->React Purify Purification and Characterization React->Purify Derivative Synthesized Derivative Purify->Derivative MIC_Assay MIC Assay (Broth Microdilution) Derivative->MIC_Assay Disc_Assay Disc Diffusion Assay Derivative->Disc_Assay Prepare_Inoculum Prepare Microbial Inoculum Prepare_Inoculum->MIC_Assay Prepare_Inoculum->Disc_Assay Results Analyze Results (MIC values, Zone of Inhibition) MIC_Assay->Results Disc_Assay->Results

Caption: General workflow for the synthesis of this compound derivatives and subsequent antimicrobial evaluation.

Proposed Mechanism of Action

Mechanism_of_Action cluster_cell Bacterial Cell Cell_Membrane Cell Membrane Lipid Bilayer Cytoplasm Cytoplasm (Proteins, DNA, etc.) Derivative Benzaldehyde Derivative Disruption Membrane Disruption Derivative->Disruption Interacts with Coagulation Coagulation of Cytoplasmic Contents Derivative->Coagulation Causes Disruption->Cell_Membrane:f0 Cell_Death Cell Death or Growth Inhibition Disruption->Cell_Death Coagulation->Cytoplasm Coagulation->Cell_Death

Caption: Proposed antimicrobial mechanism of action for benzaldehyde derivatives, involving cell membrane disruption and cytoplasmic coagulation.

References

Application of 4-(2-Hydroxyethyl)benzaldehyde in Fragrance Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyethyl)benzaldehyde is a versatile aromatic aldehyde with potential applications in the synthesis of novel fragrance ingredients. Its bifunctional nature, possessing both a reactive aldehyde group and a primary alcohol, allows for a variety of chemical transformations to produce derivatives with unique organoleptic properties. The aldehyde moiety can participate in reactions such as acetalization, aldol condensation, and Wittig reactions, while the hydroxyethyl group can be modified through etherification and esterification. These transformations can lead to a diverse range of molecules with potentially desirable floral, fruity, or woody scents.

While specific, commercially prominent fragrance compounds derived directly from this compound are not widely documented in public literature, its structural motifs are present in many important fragrance molecules. This document provides a comprehensive overview of the potential applications of this compound in fragrance synthesis. As a practical illustration, detailed protocols for the synthesis of a structurally related and commercially significant floral aldehyde, a-methyl-p-tert-butylhydrocinnamaldehyde (commonly known as Lilial®), are provided. This synthesis serves as a representative example of the chemical strategies employed to convert aromatic aldehydes into valuable fragrance compounds.

Potential Synthetic Pathways for Fragrance Ingredients from this compound

The unique structure of this compound allows for several synthetic routes to be explored for the creation of new fragrance molecules.

  • Etherification: The hydroxyl group can be etherified with various alkyl or aryl halides to introduce new functionalities and modify the molecule's volatility and odor profile.

  • Esterification: Reaction of the hydroxyl group with carboxylic acids or their derivatives can yield esters, a class of compounds well-known for their fruity and floral scents.

  • Acetal Formation: The aldehyde group can be protected as an acetal, which can modify the odor and improve stability in certain formulations.

  • Aldol Condensation: The aldehyde can react with ketones or other aldehydes to form α,β-unsaturated aldehydes or ketones, which are precursors to many important fragrance ingredients. This is a key reaction in the synthesis of many floral and muguet (lily-of-the-valley) type scents.

Representative Synthesis: From an Aromatic Aldehyde to a Floral Fragrance

To illustrate the practical application of these synthetic principles, the synthesis of a well-known floral aldehyde with a lily-of-the-valley scent is presented. This multi-step synthesis starts with an aromatic aldehyde, p-tert-butylbenzaldehyde, and proceeds through an aldol condensation followed by hydrogenation. This pathway is analogous to how this compound could be utilized as a starting material for novel fragrance creation.

The overall synthesis involves two main stages:

  • Aldol Condensation: Reaction of p-tert-butylbenzaldehyde with propionaldehyde to form an α,β-unsaturated aldehyde.

  • Catalytic Hydrogenation: Selective hydrogenation of the carbon-carbon double bond of the unsaturated aldehyde to yield the final saturated floral aldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the representative synthesis of a floral aldehyde.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
1. Aldol Condensation p-tert-Butylbenzaldehyde, PropionaldehydeAqueous NaOHEthanol15-253-5~85-90
2. Hydrogenation α,β-Unsaturated AldehydePalladium on Carbon (Pd/C)Ethanol25-502-4>95

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-(4-tert-butylphenyl)propenal (Aldol Condensation)

Objective: To synthesize the α,β-unsaturated aldehyde intermediate via a base-catalyzed aldol condensation.

Materials:

  • p-tert-Butylbenzaldehyde

  • Propionaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-tert-butylbenzaldehyde (1.0 equivalent) in ethanol.

  • Cool the stirred solution to 15-20°C using an ice bath.

  • Prepare a solution of sodium hydroxide (e.g., 10% aqueous solution) and add it slowly to the reaction mixture, maintaining the temperature below 25°C.

  • Add propionaldehyde (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. It is crucial to maintain the reaction temperature below 25°C to minimize side reactions.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-3-(4-tert-butylphenyl)propenal.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-Methyl-3-(4-tert-butylphenyl)propanal (Catalytic Hydrogenation)

Objective: To selectively hydrogenate the carbon-carbon double bond of the unsaturated aldehyde to obtain the final floral fragrance compound.

Materials:

  • 2-Methyl-3-(4-tert-butylphenyl)propenal (from Protocol 1)

  • Palladium on Carbon (5% Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

Procedure:

  • Dissolve the crude or purified 2-methyl-3-(4-tert-butylphenyl)propenal (1.0 equivalent) in ethanol in a suitable hydrogenation vessel.

  • Carefully add the 5% Pd/C catalyst (typically 0.1-0.5 mol% relative to the substrate) to the solution.

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas into the vessel to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50°C) for 2-4 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC or Gas Chromatography (GC) to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-3-(4-tert-butylphenyl)propanal.

  • The final product can be purified by vacuum distillation to achieve high purity.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_derivatives Potential Fragrance Precursors cluster_fragrance Final Fragrance Compounds 4_2_Hydroxyethyl_benzaldehyde This compound Ether Ethers 4_2_Hydroxyethyl_benzaldehyde->Ether Etherification Ester Esters 4_2_Hydroxyethyl_benzaldehyde->Ester Esterification Acetal Acetals 4_2_Hydroxyethyl_benzaldehyde->Acetal Acetalization Unsaturated_Aldehyde α,β-Unsaturated Aldehydes 4_2_Hydroxyethyl_benzaldehyde->Unsaturated_Aldehyde Aldol Condensation Fragrance_Molecule Novel Fragrance Molecules Ether->Fragrance_Molecule Ester->Fragrance_Molecule Acetal->Fragrance_Molecule Unsaturated_Aldehyde->Fragrance_Molecule

Caption: Potential synthetic routes from this compound to novel fragrance molecules.

Experimental_Workflow cluster_aldol Step 1: Aldol Condensation cluster_hydrogenation Step 2: Catalytic Hydrogenation Start_Aldol Mix Aromatic Aldehyde and Propionaldehyde in Ethanol Add_Base Add Aqueous NaOH (T < 25°C) Start_Aldol->Add_Base React_Aldol Stir at Room Temperature (3-5 hours) Add_Base->React_Aldol Workup_Aldol Neutralize, Extract, and Concentrate React_Aldol->Workup_Aldol Intermediate Crude α,β-Unsaturated Aldehyde Workup_Aldol->Intermediate Start_Hydro Dissolve Unsaturated Aldehyde in Ethanol with Pd/C Intermediate->Start_Hydro React_Hydro Hydrogenate under H2 pressure (2-4 hours) Start_Hydro->React_Hydro Filter_Hydro Filter to Remove Catalyst React_Hydro->Filter_Hydro Purify_Final Concentrate and Purify (Vacuum Distillation) Filter_Hydro->Purify_Final Final_Product Pure Floral Aldehyde Purify_Final->Final_Product

Caption: Experimental workflow for the two-step synthesis of a representative floral aldehyde.

Conclusion

This compound presents an interesting scaffold for the development of new fragrance ingredients due to its dual functionality. The synthetic protocols provided for a commercially relevant floral aldehyde demonstrate a practical and scalable approach for the conversion of aromatic aldehydes into high-value fragrance compounds. Researchers in the field can adapt these methodologies to explore the chemical space around this compound and its derivatives, potentially leading to the discovery of novel scents with unique and desirable characteristics for the fragrance industry. It is important to note that any new chemical entity intended for use as a fragrance ingredient must undergo rigorous safety and toxicological evaluation.

Application Notes and Protocols: Schiff Base Formation with 4-(2-Hydroxyethyl)benzaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their facile synthesis and the structural diversity achievable by varying the carbonyl and amine precursors make them highly attractive in medicinal chemistry and materials science.[3] Schiff bases and their metal complexes exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6]

The unique structure of 4-(2-Hydroxyethyl)benzaldehyde, which incorporates both a reactive aldehyde group and a hydrophilic hydroxyethyl moiety, makes it a valuable building block for novel bioactive molecules.[7] The hydroxyethyl group can potentially enhance solubility and provide an additional site for modification or interaction with biological targets. These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound and various primary amines.

General Reaction Scheme

The formation of a Schiff base from this compound and a primary amine is a reversible condensation reaction, typically catalyzed by an acid or base.[8]

G cluster_reactants Reactants cluster_product Product This compound Schiff_Base This compound->Schiff_Base + R-NH₂ Primary_Amine R-NH₂ Water H₂O Schiff_Base->Water - H₂O catalyst Acid/Base Catalyst Ethanol, Reflux

Caption: General reaction for Schiff base formation.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound and Aniline

This protocol describes a general method for the synthesis of N-(4-(2-hydroxyethyl)benzylidene)aniline. This procedure can be adapted for other primary amines by adjusting molar equivalents and reaction times.

Materials and Equipment:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Thin Layer Chromatography (TTC) plates and chamber

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of the primary amine (e.g., aniline) in 20 mL of absolute ethanol.

  • Reaction Setup: Place the flask containing the aldehyde solution on a magnetic stirrer. Slowly add the amine solution to the stirring aldehyde solution at room temperature.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[9] Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle or water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of hexane and ethyl acetate. The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is typically complete within 2-4 hours.[10]

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Purification: Dry the product in a desiccator or a vacuum oven at low temperature. If further purification is needed, recrystallization from a suitable solvent like ethanol is recommended.[10]

Protocol 2: Characterization of Synthesized Schiff Bases

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire the FTIR spectrum of the solid sample using a KBr pellet or an ATR accessory.

  • Identify the characteristic absorption bands. A key indicator of Schiff base formation is the appearance of a strong absorption band in the range of 1603-1621 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[11] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also confirms the reaction.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified Schiff base in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR: Look for a characteristic singlet in the range of δ 8.3-9.7 ppm, which is assigned to the azomethine proton (-CH=N-).[6][12] The signals corresponding to the aromatic protons and the hydroxyethyl group should also be assigned.

  • ¹³C NMR: The formation of the Schiff base is confirmed by a signal for the azomethine carbon (-C=N-) in the range of δ 158-164 ppm.[6][13]

C. Mass Spectrometry (MS):

  • Obtain the mass spectrum of the compound to determine its molecular weight.

  • The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the synthesized Schiff base.[1]

Protocol 3: Evaluation of Antimicrobial Activity (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the microdilution method.[6]

Materials and Equipment:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Standard antibiotics/antifungals (positive controls)

  • DMSO (solvent for compounds)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial/fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Preparation of Test Compounds: Prepare stock solutions of the Schiff bases in DMSO. A series of two-fold dilutions of the compounds are then prepared in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum and DMSO, without any test compound).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14] This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 4: Evaluation of In Vitro Anticancer Activity (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of the Schiff bases against cancer cell lines.[15][16]

Materials and Equipment:

  • Synthesized Schiff bases

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[15]

  • Normal cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff bases (dissolved in DMSO and diluted in medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[16]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.[17][18]

Data Presentation

Table 1: Physicochemical and Yield Data for Synthesized Schiff Bases
Compound IDPrimary AmineMolecular FormulaYield (%)Melting Point (°C)Appearance
SB-01 AnilineC₁₅H₁₅NO₂85118-120Pale yellow solid
SB-02 4-ChloroanilineC₁₅H₁₄ClNO₂88135-137White crystalline solid
SB-03 4-MethoxyanilineC₁₆H₁₇NO₃92124-126Yellow powder
SB-04 2-AminopyridineC₁₄H₁₄N₂O₂78105-107Light brown solid

Note: The data presented are representative examples. Actual results may vary.

Table 2: Spectroscopic Data for a Representative Schiff Base (SB-01)
Spectral DataKey Peaks/Signals
FTIR (cm⁻¹) 3350 (O-H), 3050 (Ar C-H), 2920 (Aliph. C-H), 1615 (C=N), 1580 (C=C)
¹H NMR (δ ppm) 8.45 (s, 1H, -CH=N-), 7.20-7.90 (m, 9H, Ar-H), 4.95 (t, 1H, -OH), 3.80 (t, 2H, -CH₂-O), 2.85 (t, 2H, Ar-CH₂-)
¹³C NMR (δ ppm) 162.5 (-CH=N-), 120.5-150.0 (Ar-C), 62.8 (-CH₂-O), 38.5 (Ar-CH₂-)
MS (m/z) Calculated: 241.28; Found: 241.1 (M⁺)

Note: The data presented are representative examples. Actual results may vary.

Table 3: Biological Activity Data for Representative Schiff Bases
Compound IDAntimicrobial Activity (MIC in µg/mL) Anticancer Activity (IC₅₀ in µM)
S. aureusE. coli
SB-01 62.5125
SB-02 31.2562.5
SB-03 125250
SB-04 62.562.5
Ampicillin 12.515.6
Nystatin --
Doxorubicin --

Note: The biological activity data are hypothetical examples based on activities of similar Schiff base compounds and require experimental verification for the specific derivatives of this compound.[4][14][16]

Visualizations

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation Reactants This compound + Primary Amine Reaction Ethanol, Acetic Acid Reflux (2-4h) Reactants->Reaction Cooling Cool to RT Reaction->Cooling Isolation Filtration / Evaporation Cooling->Isolation Purification Recrystallization Isolation->Purification Product Pure Schiff Base Purification->Product FTIR FTIR Spectroscopy Product->FTIR NMR NMR (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS Antimicrobial Antimicrobial Assay (MIC) Product->Antimicrobial Anticancer Anticancer Assay (IC₅₀) Product->Anticancer

Caption: Experimental workflow from synthesis to evaluation.

G cluster_pathway Potential Anticancer Signaling Pathway SB Schiff Base (e.g., 8S3) MAPK MAPK Signaling Pathway (Modulation) SB->MAPK Mito Mitochondrial Dysfunction (ΔΨm Disruption) SB->Mito Caspase Caspase Activation MAPK->Caspase Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathway for anticancer activity.

References

Application Notes and Protocols for the Synthesis of Thromboxane Receptor Antagonists from 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane A2 (TXA2) is a potent signaling lipid involved in a variety of physiological processes, including platelet aggregation and vasoconstriction.[1][2][3] Dysregulation of the TXA2 pathway is implicated in cardiovascular diseases such as thrombosis and hypertension.[2][3] The thromboxane receptor (TP), a G-protein coupled receptor, mediates the effects of TXA2.[4] Consequently, the development of thromboxane receptor antagonists is a key area of research in drug discovery. This document provides detailed application notes and protocols for the synthesis of thromboxane receptor antagonists, utilizing 4-(2-Hydroxyethyl)benzaldehyde as a key starting material for the formation of a 1,3-dioxane scaffold, a structural motif present in several potent antagonists.

Thromboxane Receptor Signaling Pathway

Thromboxane A2 activates the thromboxane receptor (TP), which couples to G proteins, primarily Gq and G12/13. Activation of Gq stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho GTPases, which play a role in cell motility and contraction. These signaling cascades ultimately lead to physiological responses such as platelet aggregation and smooth muscle contraction.

Thromboxane_Signaling TXA2 Thromboxane A2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G12_13 G12/13 TP_Receptor->G12_13 activates PLC Phospholipase C (PLC) Gq->PLC stimulates Rho Rho GTPase G12_13->Rho activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation PKC->Platelet_Aggregation Vasoconstriction Vasoconstriction Rho->Vasoconstriction

Caption: Thromboxane A2 signaling pathway.

Synthetic Strategy and Experimental Protocols

The synthesis of thromboxane receptor antagonists with a 1,3-dioxane core involves the key step of condensing a substituted benzaldehyde with a suitable 1,3-diol. This compound serves as a versatile starting material which, after appropriate modification, can be used to introduce the desired pharmacophoric elements. The following protocol outlines a plausible multi-step synthesis adapted from literature precedents for similar structures.[5][6]

Overall Synthetic Workflow

Synthetic_Workflow Start This compound Step1 Protection of Hydroxyl Group Start->Step1 Intermediate1 Protected Aldehyde Step1->Intermediate1 Step2 Condensation with Diol (e.g., (Z)-hex-4-ene-1,3-diol) Intermediate1->Step2 Intermediate2 1,3-Dioxane Intermediate Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 Phenolic Dioxane Step3->Intermediate3 Step4 Introduction of Side Chain (e.g., Wittig reaction) Intermediate3->Step4 Final_Product Thromboxane Receptor Antagonist Step4->Final_Product

Caption: General synthetic workflow.

Protocol 1: Synthesis of a 1,3-Dioxane-Based Thromboxane Receptor Antagonist

This protocol is a representative synthesis based on methodologies for preparing compounds like ICI 192605.[5][7]

Step 1: Protection of the phenolic hydroxyl group of a 4-hydroxybenzaldehyde derivative.

  • Materials: 4-Hydroxybenzaldehyde derivative (e.g., 2-chloro-4-hydroxybenzaldehyde), benzyl bromide, potassium carbonate, acetone.

  • Procedure:

    • Dissolve the 4-hydroxybenzaldehyde derivative (1.0 eq) in acetone.

    • Add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected aldehyde.

Step 2: Synthesis of the 1,3-dioxane ring.

  • Materials: Protected aldehyde from Step 1, (Z)-hex-4-ene-1,3-diol, p-toluenesulfonic acid (catalytic amount), toluene.

  • Procedure:

    • To a solution of the protected aldehyde (1.0 eq) and (Z)-hex-4-ene-1,3-diol (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product, a mixture of cis and trans isomers, is then subjected to separation by column chromatography to isolate the desired cis-isomer.

Step 3: Deprotection of the phenolic hydroxyl group.

  • Materials: Protected 1,3-dioxane from Step 2, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve the protected 1,3-dioxane (1.0 eq) in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until deprotection is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to yield the deprotected phenolic dioxane.

Step 4: Introduction of the acidic side chain via Wittig reaction.

  • Materials: Deprotected phenolic dioxane from Step 3, (4-carboxybutyl)triphenylphosphonium bromide, potassium tert-butoxide, THF.

  • Procedure:

    • Suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0 eq) in dry THF.

    • Add potassium tert-butoxide (2.0 eq) at 0 °C and stir for 30 minutes to generate the ylide.

    • Add a solution of the aldehyde (derived from the diol side chain of the dioxane) (1.0 eq) in dry THF to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and acidify with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography to yield the thromboxane receptor antagonist.

Quantitative Data

The following tables summarize representative data for 1,3-dioxane-based thromboxane receptor antagonists.

Table 1: Synthetic Yields for Key Intermediates and Final Product

StepProductTypical Yield (%)
1. ProtectionProtected Aldehyde85-95
2. Dioxane Formation (cis-isomer)cis-1,3-Dioxane Intermediate40-50
3. DeprotectionPhenolic Dioxane90-98
4. Wittig Reaction & PurificationFinal Thromboxane Receptor Antagonist30-40
Overall Yield ~10-20

Table 2: Biological Activity of Representative 1,3-Dioxane Thromboxane Receptor Antagonists [5][6]

CompoundTargetAssaypA2 / IC50 (nM)
ICI 192605Thromboxane ReceptorRabbit Thoracic Aorta Contraction8.0
Human Platelet Aggregation7.0 (pA2)
Compound 7xThromboxane ReceptorHuman Platelet Aggregation50 (IC50)
Thromboxane SynthaseHuman Platelet Microsomes10 (IC50)

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Conclusion

The synthesis of thromboxane receptor antagonists from this compound provides a flexible route to a variety of potent compounds. The key 1,3-dioxane scaffold can be readily constructed, and subsequent modifications allow for the fine-tuning of biological activity. The protocols and data presented here serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics targeting the thromboxane receptor.

References

Application Notes and Protocols: 4-(2-Hydroxyethyl)benzaldehyde as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(2-Hydroxyethyl)benzaldehyde in the preparation of diverse heterocyclic compounds with potential therapeutic applications. Detailed experimental protocols for the synthesis of pyrimidines, thiazoles, oxazoles, and pyridines are presented, along with a summary of their biological activities.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis.[1] Its structure incorporates a reactive aldehyde group, which can participate in various condensation and cyclization reactions, and a primary alcohol functionality in the hydroxyethyl group, which can be used for further derivatization. This unique combination makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. Heterocyclic scaffolds are central to the development of new therapeutic agents, with many exhibiting promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Synthesis of Heterocyclic Compounds

Pyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives.[4][5] These compounds are known for a variety of biological activities, including antimicrobial effects.[2][6]

Experimental Protocol:

A mixture of this compound (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of hydrochloric acid (0.5 mL) in ethanol (50 mL) is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired 4-(4-(2-hydroxyethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Yield (%)
This compoundC₉H₁₀O₂150.1710-
Ethyl acetoacetateC₆H₁₀O₃130.1410-
UreaCH₄N₂O60.0615-
ProductC₁₆H₂₀N₂O₄320.34-~85-95

Logical Relationship of Biginelli Reaction:

Biginelli_Reaction cluster_reactants Reactants cluster_reaction Reaction 4-HEB This compound Condensation Acid-Catalyzed Condensation 4-HEB->Condensation EAA Ethyl Acetoacetate EAA->Condensation Urea Urea Urea->Condensation Product Dihydropyrimidinone Derivative Condensation->Product

Biginelli reaction workflow.
Thiazole Derivatives

2-Aminothiazoles are an important class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][8] A common synthetic route involves the reaction of an α-haloketone with a thiourea, known as the Hantzsch thiazole synthesis. An adaptation of this involves the in-situ generation of the α-haloketone from the corresponding aldehyde.

Experimental Protocol:

To a solution of this compound (10 mmol) in glacial acetic acid (30 mL), bromine (10 mmol) in acetic acid is added dropwise with stirring. After the formation of the α-bromoaldehyde, thiourea (12 mmol) is added, and the mixture is heated to reflux for 3-4 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-amino-4-(4-(2-hydroxyethyl)phenyl)thiazole.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Yield (%)
This compoundC₉H₁₀O₂150.1710-
BromineBr₂159.8110-
ThioureaCH₄N₂S76.1212-
ProductC₁₁H₁₂N₂OS220.29-~70-85

Experimental Workflow for Thiazole Synthesis:

Thiazole_Synthesis Start This compound Bromination Bromination (Br2, Acetic Acid) Start->Bromination AlphaBromo α-Bromo-4-(2-hydroxyethyl)benzaldehyde Bromination->AlphaBromo Cyclization Reaction with Thiourea AlphaBromo->Cyclization Product 2-Amino-4-(4-(2-hydroxyethyl)phenyl)thiazole Cyclization->Product

Thiazole synthesis workflow.
Oxazole Derivatives via Van Leusen Reaction

The van Leusen oxazole synthesis is a powerful method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10] Oxazole-containing compounds have shown a range of biological activities, including anticancer properties.[11]

Experimental Protocol:

To a stirred solution of this compound (10 mmol) and tosylmethyl isocyanide (11 mmol) in methanol (50 mL), potassium carbonate (20 mmol) is added portion-wise at room temperature. The reaction mixture is then refluxed for 3-5 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 4-(4-(2-hydroxyethyl)phenyl)oxazole.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Yield (%)
This compoundC₉H₁₀O₂150.1710-
Tosylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.2411-
Potassium CarbonateK₂CO₃138.2120-
ProductC₁₁H₁₁NO₂189.21-~65-80
Pyridine Derivatives via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction used to generate dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines.[1][12] Pyridine derivatives are known to possess anti-inflammatory activity.[13][14]

Experimental Protocol:

A mixture of this compound (10 mmol), two equivalents of ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in ethanol (50 mL) is refluxed for 6-8 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated. The resulting crude dihydropyridine is then dissolved in acetic acid, and an oxidizing agent such as nitric acid or ceric ammonium nitrate is added. The mixture is stirred at room temperature until the oxidation is complete. The reaction is then neutralized, and the product is extracted with an organic solvent. Purification by column chromatography yields the diethyl 2,6-dimethyl-4-(4-(2-hydroxyethyl)phenyl)pyridine-3,5-dicarboxylate.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Yield (%)
This compoundC₉H₁₀O₂150.1710-
Ethyl acetoacetateC₆H₁₀O₃130.1420-
Ammonium acetateC₂H₇NO₂77.0812-
ProductC₂₃H₂₇NO₅401.46-~60-75

Biological Activities and Signaling Pathways

Heterocyclic compounds derived from this compound are expected to exhibit a range of biological activities.

Antimicrobial Activity: Dihydropyrimidinone derivatives have shown promising activity against various bacterial strains.[2][6] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Anti-inflammatory Activity: Thiazole and pyridine derivatives have demonstrated significant anti-inflammatory effects.[7][13][14] A key mechanism for thiazole derivatives is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[8][15] This dual inhibition can effectively reduce the production of pro-inflammatory prostaglandins and leukotrienes.

Signaling Pathway for Anti-inflammatory Action of Thiazole Derivatives:

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) 5LOX->Leukotrienes Thiazole_Derivative Thiazole Derivative (from 4-HEB) Thiazole_Derivative->COX2 inhibits Thiazole_Derivative->5LOX inhibits

Inhibition of COX-2 and 5-LOX by thiazole derivatives.

Cytotoxicity: Some oxazole and thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[11][16] The exact mechanisms are varied but can include apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways for derivatives of this compound.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a variety of biologically active heterocyclic compounds. The straightforward and efficient protocols for the synthesis of pyrimidines, thiazoles, oxazoles, and pyridines make this building block a valuable tool for drug discovery and development. The resulting heterocyclic derivatives are promising candidates for further investigation as antimicrobial, anti-inflammatory, and cytotoxic agents. The presence of the hydroxyethyl group also offers a convenient handle for further structural modifications to optimize potency and pharmacokinetic properties.

References

Application Notes and Protocols for Grignard Reaction with 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the synthesis of secondary alcohols via the Grignard reaction with 4-(2-hydroxyethyl)benzaldehyde. A critical challenge presented by this substrate is the presence of an acidic primary alcohol, which is incompatible with the strongly basic Grignard reagent. Therefore, a three-step synthetic strategy is employed:

  • Protection: The hydroxyl group of this compound is protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust under the basic conditions of the Grignard reaction.

  • Grignard Reaction: The Grignard reagent, in this protocol exemplified by phenylmagnesium bromide, is added to the carbonyl group of the protected aldehyde to form the corresponding secondary alcohol.

  • Deprotection: The TBDMS protecting group is selectively removed under mild conditions to reveal the final diol product, 1-(4-(2-hydroxyethyl)phenyl)-1-phenylethanol.

This methodology offers a reliable pathway for the synthesis of substituted 1-phenylethanol derivatives, which are valuable intermediates in the development of novel therapeutics and other advanced materials.

Reaction Scheme

Grignard Reaction Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection start This compound protected 4-(2-(tert-Butyldimethylsilyloxy)ethyl)benzaldehyde start->protected TBDMSCl, Imidazole, DMF alkoxide Intermediate Alkoxide protected->alkoxide Anhydrous THF grignard_reagent Phenylmagnesium Bromide grignard_reagent->alkoxide final_product 1-(4-(2-Hydroxyethyl)phenyl)-1-phenylethanol alkoxide->final_product Aqueous Workup (e.g., aq. Oxone)

Caption: Overall synthetic pathway for the preparation of 1-(4-(2-hydroxyethyl)phenyl)-1-phenylethanol.

Data Presentation

The following tables summarize the key quantitative data for the reactants, intermediates, and the expected final product.

Table 1: Properties of Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
This compoundC₉H₁₀O₂150.17-
tert-Butyldimethylsilyl chloride (TBDMSCl)C₆H₁₅ClSi150.72Colorless liquid
Phenylmagnesium bromideC₆H₅BrMg181.31-
4-(2-(tert-Butyldimethylsilyloxy)ethyl)benzaldehydeC₁₅H₂₄O₂Si264.44Colorless oil
1-(4-(2-Hydroxyethyl)phenyl)-1-phenylethanolC₁₅H₁₆O₂228.29White solid

Table 2: Summary of Reaction Steps and Typical Yields

StepReactionKey ReagentsTypical Yield (%)
1ProtectionTBDMSCl, Imidazole~95%
2Grignard ReactionPhenylmagnesium bromide~85-90%
3DeprotectionOxone~90%
Overall - - ~73-77%

Experimental Protocols

Safety Precautions: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Grignard reagents are highly reactive and moisture-sensitive; strictly anhydrous conditions are essential.

Protocol 1: Protection of this compound

This protocol describes the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • To this stirred solution, add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-(2-(tert-butyldimethylsilyloxy)ethyl)benzaldehyde as a colorless oil.

Protocol 2: Grignard Reaction with Protected Aldehyde

This protocol details the nucleophilic addition of phenylmagnesium bromide to the protected aldehyde.

Materials:

  • 4-(2-(tert-Butyldimethylsilyloxy)ethyl)benzaldehyde

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Ensure all glassware is flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 4-(2-(tert-butyldimethylsilyloxy)ethyl)benzaldehyde (1.0 eq) in anhydrous THF or diethyl ether in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add phenylmagnesium bromide (1.2-1.5 eq) dropwise from a dropping funnel to the stirred aldehyde solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude TBDMS-protected secondary alcohol. This intermediate can be used in the next step without further purification.

Protocol 3: Deprotection of the TBDMS Ether

This protocol describes the selective removal of the primary TBDMS ether in the presence of the newly formed secondary alcohol.[1]

Materials:

  • Crude TBDMS-protected secondary alcohol from Protocol 2

  • Oxone (potassium peroxymonosulfate)

  • Methanol

  • Water

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve the crude TBDMS-protected alcohol in a 1:1 mixture of methanol and water.

  • Add Oxone (approximately 1.1-1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously. The deprotection of primary TBDMS ethers is typically complete within 2.5-3 hours.[1] Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(4-(2-hydroxyethyl)phenyl)-1-phenylethanol.

Experimental Workflow Diagram

G Experimental Workflow start Start: This compound protection Protection: Add Imidazole, TBDMSCl in DMF start->protection protect_workup Workup & Purification: Aqueous wash, Column Chromatography protection->protect_workup protected_aldehyde Intermediate: 4-(2-(TBDMS-oxy)ethyl)benzaldehyde protect_workup->protected_aldehyde grignard_reaction Grignard Reaction: Add PhMgBr in Anhydrous THF at 0°C protected_aldehyde->grignard_reaction grignard_workup Quench & Workup: Add aq. NH4Cl, Extract grignard_reaction->grignard_workup protected_diol Intermediate: TBDMS-protected diol grignard_workup->protected_diol deprotection Deprotection: Add Oxone in MeOH/H2O protected_diol->deprotection deprotect_workup Workup & Purification: Aqueous wash, Column Chromatography deprotection->deprotect_workup final_product Final Product: 1-(4-(2-Hydroxyethyl)phenyl)-1-phenylethanol deprotect_workup->final_product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Selective Reduction of 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective reduction of the aldehyde functional group in 4-(2-Hydroxyethyl)benzaldehyde to yield 4-(2-Hydroxyethyl)benzyl alcohol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The primary focus is on the chemoselective reduction using sodium borohydride (NaBH₄), a mild and efficient reducing agent. Alternative methods, including catalytic hydrogenation, are also discussed for comparison. This guide includes structured data tables for easy comparison of methods, detailed step-by-step protocols, and workflow diagrams to ensure reproducibility and aid in methodological decisions.

Introduction

This compound is a versatile bifunctional molecule containing both a reactive aldehyde and a primary alcohol. The selective reduction of the aldehyde to a primary alcohol, without affecting the existing hydroxyethyl group or the aromatic ring, is a common requirement in multi-step organic synthesis. The resulting product, 4-(2-Hydroxyethyl)benzyl alcohol, serves as a key building block for more complex molecules in medicinal chemistry.

The primary challenge in this transformation is achieving high chemoselectivity. The ideal reducing agent must efficiently reduce the aromatic aldehyde in the presence of the aliphatic alcohol. Sodium borohydride (NaBH₄) is an excellent candidate for this purpose due to its mild nature and established selectivity for aldehydes and ketones over other functional groups like esters and carboxylic acids.[1] It is typically used in protic solvents such as methanol or ethanol, which also serve as a proton source for the final alcohol product.[2][3]

This document outlines a standard, reliable protocol using sodium borohydride and provides a comparative overview of alternative methodologies.

Reaction Pathway

The selective reduction transforms the aldehyde group of this compound into a primary alcohol, yielding 4-(2-Hydroxyethyl)benzyl alcohol.

Caption: Chemical transformation of this compound.

Comparative Data of Reduction Methods

The choice of reduction method depends on factors such as scale, available equipment, desired purity, and tolerance of other functional groups. Sodium borohydride offers an excellent balance of reactivity, selectivity, and operational simplicity.

MethodReducing Agent/CatalystTypical Solvent(s)TemperatureReaction TimeTypical YieldKey Advantages & Disadvantages
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to RT30 - 120 min>95%Adv: High selectivity, mild conditions, easy work-up, inexpensive.[1][4] Disadv: Generates borate waste.
Catalytic Hydrogenation H₂ gas with Pd/C catalystEthanol, Ethyl AcetateRT1 - 4 hours>90%Adv: "Green" reagent (H₂), catalyst is recyclable. Disadv: Requires specialized pressure equipment; risk of over-reduction (hydrogenolysis of benzyl alcohol or ring saturation) under harsh conditions.[5]
Transfer Hydrogenation Isopropanol with MgO catalystIsopropanolReflux2 - 6 hours~90%Adv: Avoids use of high-pressure hydrogen gas.[6] Disadv: Requires elevated temperatures; may have lower yields than other methods.

Experimental Protocols

Protocol 1: Selective Reduction using Sodium Borohydride (NaBH₄)

This protocol is adapted from standard procedures for the reduction of aromatic aldehydes and is optimized for selectivity and high yield.[7][8]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄), pellets or powder

  • Methanol (MeOH), reagent grade

  • Deionized Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 - 1.5 eq.) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood. The reaction is exothermic. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Eluent suggestion: 30-50% Ethyl Acetate in Hexanes).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture to pH ~7.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product, 4-(2-Hydroxyethyl)benzyl alcohol, is often obtained in high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Visualized Workflows and Decision Making

General Experimental Workflow

The following diagram illustrates the typical workflow for the sodium borohydride reduction protocol.

Workflow start Start dissolve 1. Dissolve Aldehyde in Methanol start->dissolve cool 2. Cool to 0-5 °C in Ice Bath dissolve->cool add_nabh4 3. Add NaBH₄ Portion-wise cool->add_nabh4 react 4. Stir and Monitor Reaction via TLC add_nabh4->react quench 5. Quench with 1 M HCl react->quench evaporate 6. Remove Methanol (Rotary Evaporator) quench->evaporate extract 7. Extract with Ethyl Acetate evaporate->extract dry 8. Dry Organic Layer (e.g., MgSO₄) extract->dry purify 9. Filter and Concentrate to Yield Product dry->purify end End purify->end

Caption: Step-by-step workflow for NaBH₄ reduction.

Decision Pathway for Choosing a Reduction Method

Selecting the appropriate reduction method is crucial for success. This diagram outlines key decision points.

DecisionTree decision decision method method start Start: Selective Aldehyde Reduction Required q1 High-Pressure Hydrogenation Equipment Available? start->q1 q2 Are Metal-Free Conditions Preferred? q1->q2 No h2 Use Catalytic Hydrogenation (Pd/C) q1->h2 Yes nabh4 Use NaBH₄ Reduction q2->nabh4 Yes transfer Use Transfer Hydrogenation q2->transfer No

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-(2-Hydroxyethyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Hydroxyethyl)benzaldehyde. Our focus is to address specific issues encountered during experimentation to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and direct method is the selective oxidation of 4-(2-hydroxyethyl)benzyl alcohol. Other notable routes include the reaction of a 4-halobenzaldehyde with ethylene glycol and formylation of 2-phenylethanol derivatives.

Q2: What is the primary challenge in the synthesis of this compound via oxidation?

A2: The main challenge is achieving selective oxidation of the benzylic alcohol to the aldehyde without over-oxidation to the corresponding carboxylic acid, 4-(2-hydroxyethyl)benzoic acid, or affecting the primary aliphatic alcohol of the hydroxyethyl side chain.[1]

Q3: What are some common oxidizing agents used for this synthesis?

A3: A variety of selective oxidizing agents are employed, including manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and reagents used in Swern and Dess-Martin periodinane (DMP) oxidations.[2][3] Environmentally friendlier options involve using hydrogen peroxide with a catalyst.[4]

Q4: My yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors:

  • Over-oxidation: The aldehyde product is further oxidized to the carboxylic acid.

  • Incomplete reaction: The starting alcohol is not fully consumed.

  • Side reactions: Formation of byproducts due to the specific reaction conditions.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry.

  • Difficult purification: Loss of product during isolation and purification steps.

Q5: What are the typical impurities I might encounter?

A5: Common impurities include:

  • Unreacted 4-(2-hydroxyethyl)benzyl alcohol.

  • The over-oxidation product, 4-(2-hydroxyethyl)benzoic acid.

  • Byproducts from the specific oxidation reagent used (e.g., dimethyl sulfide from Swern oxidation).

  • Solvent residues.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting/Optimization Strategy
Over-oxidation to Carboxylic Acid - Use a milder, more selective oxidizing agent (e.g., MnO₂, Dess-Martin periodinane).- Carefully control the stoichiometry of the oxidizing agent; avoid using a large excess.- Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.- Maintain the recommended reaction temperature; higher temperatures can promote over-oxidation.
Incomplete Reaction - Ensure the purity and activity of the oxidizing agent.- Increase the reaction time, monitoring progress by TLC.- Optimize the reaction temperature as some oxidations may require gentle heating to proceed to completion.
Side Product Formation - For Swern oxidation, maintain a low temperature (typically -78 °C) to suppress side reactions.[3]- In reactions starting from 4-halobenzaldehydes, use a mono-protected ethylene glycol to prevent the formation of diether byproducts.[1]
Loss During Work-up and Purification - Optimize the extraction procedure to ensure all product is transferred to the organic phase.- If using column chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening.- For liquid products, consider vacuum distillation for purification as an alternative to chromatography.
Issue 2: Difficult Purification
Problem Potential Cause Recommended Solution
Product co-elutes with starting material on silica gel Similar polarity of the alcohol and aldehyde.- Adjust the polarity of the eluent system. A gradual gradient elution can improve separation.- Consider using a different stationary phase for chromatography (e.g., alumina).
Presence of foul odor in the product (Swern Oxidation) Residual dimethyl sulfide.- During work-up, thoroughly wash the organic layer with a dilute copper sulfate solution or bleach to quench the dimethyl sulfide.- Ensure complete removal of the solvent under reduced pressure.
Product appears as a colored oil Presence of polymeric byproducts or degradation products.- Purify by silica gel column chromatography.[5]- Consider treatment with activated carbon to remove colored impurities before final purification.

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Unnamed Protocol 4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde1 M HCl, Acetone5 °C, 5 hr72.4[5]Good reported yield.Requires a protecting group strategy.
Swern Oxidation 4-(2-hydroxyethyl)benzyl alcoholOxalyl chloride, DMSO, Triethylamine-78 °C to room temp.High (general)Mild conditions, high selectivity.[3]Produces foul-smelling dimethyl sulfide, requires low temperatures.[3]
Dess-Martin Oxidation 4-(2-hydroxyethyl)benzyl alcoholDess-Martin Periodinane (DMP)Room temperatureHigh (general)Mild conditions, high yields, simple workup.[2]DMP can be explosive under certain conditions.[2]
MnO₂ Oxidation 4-(2-hydroxyethyl)benzyl alcoholActivated MnO₂Reflux in a non-polar solvent (e.g., petroleum ether)Good (general)Relatively inexpensive reagent, simple procedure.Requires a significant excess of activated MnO₂.
H₂O₂ Oxidation 4-(2-hydroxyethyl)benzyl alcoholH₂O₂, Molybdate catalystRefluxModerate to Good (general)"Green" oxidizing agent, water is the only byproduct.[4]Requires a catalyst, potential for over-oxidation if not controlled.

Experimental Protocols

Protocol 1: Synthesis via Deprotection (Yield: 72.4%)

This protocol involves the deprotection of a protected form of the target molecule.

Starting Material: 4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde

Procedure:

  • Dissolve 2.8 g (11.95 mmol) of 4-[2-(tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde in a mixture of 48 mL of 1 M hydrochloric acid and 60 mL of acetone.

  • Stir the reaction mixture for 5 hours at 5 °C.

  • Upon completion, add 140 mL of a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Combine the organic phases, wash three times with water, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography using a 1:1 mixture of cyclohexane and ethyl acetate as the eluent.

  • The final product, this compound, is obtained with a reported yield of 72.4%.[5]

Protocol 2: General Procedure for Swern Oxidation

This is a general protocol for the oxidation of a primary alcohol to an aldehyde.

Starting Material: 4-(2-hydroxyethyl)benzyl alcohol

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of 4-(2-hydroxyethyl)benzyl alcohol (1.0 eq.) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

  • Stir the mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography.

Protocol 3: General Procedure for Dess-Martin Periodinane (DMP) Oxidation

This is a general protocol for the oxidation of a primary alcohol to an aldehyde.

Starting Material: 4-(2-hydroxyethyl)benzyl alcohol

Procedure:

  • Dissolve 4-(2-hydroxyethyl)benzyl alcohol (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1-1.5 eq.) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Starting Material Starting Material Oxidation Reaction Oxidation Reaction Starting Material->Oxidation Reaction Add Oxidizing Agent Reaction Quenching Reaction Quenching Oxidation Reaction->Reaction Quenching Monitor by TLC Extraction Extraction Reaction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification e.g., Column Chromatography Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield Low Yield Low Yield Over-oxidation Over-oxidation Low Yield->Over-oxidation Check for carboxylic acid byproduct Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC for starting material Side Products Side Products Low Yield->Side Products Analyze crude product by NMR/GC-MS Purification Loss Purification Loss Low Yield->Purification Loss Review work-up and chromatography technique Solution1 Use Milder Oxidant Control Stoichiometry Over-oxidation->Solution1 Solution2 Increase Reaction Time Check Reagent Purity Incomplete Reaction->Solution2 Solution3 Optimize Temperature Use Protective Groups Side Products->Solution3 Solution4 Optimize Extraction pH Improve Chromatography Purification Loss->Solution4

References

avoiding diether byproduct formation in 4-(2-Hydroxyethyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Hydroxyethyl)benzaldehyde. Our focus is on preventing the formation of the common diether byproduct, bis(2-(4-formylphenyl)ethyl) ether, ensuring a high yield of the desired product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. The recommended synthetic route involves three main stages: protection of the aldehyde group of 4-bromobenzaldehyde as a diethyl acetal, Grignard reaction with ethylene oxide, and deprotection of the acetal to regenerate the aldehyde.

Issue 1: Low Yield of this compound Diethyl Acetal (Intermediate 2)

Potential CauseRecommended Solution
Incomplete Reaction Ensure all reagents are anhydrous, particularly the ethanol and 4-bromobenzaldehyde. Use a Dean-Stark apparatus to effectively remove water formed during the reaction, driving the equilibrium towards the product.
Degradation of Starting Material Use a mild acid catalyst such as p-toluenesulfonic acid (p-TSA) and avoid excessive heating or prolonged reaction times, which can lead to side reactions of the aldehyde.
Inefficient Work-up During neutralization, use a weak base like sodium bicarbonate to avoid hydrolysis of the acetal. Ensure complete extraction of the product from the aqueous layer.

Issue 2: Formation of Diether Byproduct, bis(2-(4-formylphenyl)ethyl) ether

Potential CauseRecommended Solution
Reaction of the Product's Hydroxyl Group The primary cause of diether formation is the reaction of the hydroxyl group of the desired product with unreacted starting materials or intermediates. The most effective way to prevent this is to use a protecting group strategy for the aldehyde functionality.
Suboptimal Grignard Reaction Conditions Use a molar excess (at least 2-fold) of ethylene oxide relative to the Grignard reagent to ensure the Grignard reagent is consumed before it can react with the alcohol product. Add the Grignard reagent slowly to a cooled solution of ethylene oxide to maintain a low concentration of the Grignard reagent throughout the reaction.
Work-up Conditions Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) at a low temperature (0 °C) to protonate the alkoxide intermediate quickly and minimize its reaction with other electrophiles.

Issue 3: Incomplete Deprotection of the Diethyl Acetal

Potential CauseRecommended Solution
Ineffective Acid Catalyst Use a moderately strong acid catalyst such as dilute hydrochloric acid or sulfuric acid. The reaction can be monitored by TLC to ensure it goes to completion.
Reaction Reversibility Ensure sufficient water is present during the deprotection step to drive the equilibrium towards the aldehyde. Running the reaction in a mixture of an organic solvent (like acetone) and aqueous acid is effective.
Product Degradation Avoid overly harsh acidic conditions or high temperatures, which can lead to polymerization or other side reactions of the aldehyde product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of diether byproduct formation in the synthesis of this compound?

A1: The primary cause is the nucleophilic attack of the alcohol functional group of the desired product, this compound, on an electrophilic species in the reaction mixture. This is most likely to occur if the aldehyde group is not protected, leading to a complex reaction mixture. The most effective preventative measure is the protection of the aldehyde group as an acetal prior to the introduction of the hydroxyethyl group.

Q2: What is the recommended synthetic route to avoid diether formation?

A2: A three-step sequence is recommended:

  • Protection: Protect the aldehyde group of 4-bromobenzaldehyde as a diethyl acetal.

  • Grignard Reaction: Form the Grignard reagent from the protected 4-bromobenzaldehyde and react it with ethylene oxide.

  • Deprotection: Hydrolyze the acetal under acidic conditions to yield this compound.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of all steps. For the protection and deprotection steps, you can observe the disappearance of the starting material and the appearance of the product. For the Grignard reaction, quenching a small aliquot of the reaction mixture and analyzing it by TLC can indicate the consumption of the starting material.

Q4: What are the best practices for handling Grignard reagents safely?

A4: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Q5: How can the diether byproduct be removed if it does form?

A5: Purification can be achieved by silica gel column chromatography. The polarity of the diether byproduct is significantly different from the desired hydroxy-aldehyde product, allowing for effective separation.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobenzaldehyde Diethyl Acetal (Intermediate 2)

  • Materials:

    • 4-Bromobenzaldehyde (1.0 eq)

    • Ethanol (absolute, 3.0 eq)

    • Triethyl orthoformate (1.5 eq)

    • p-Toluenesulfonic acid monohydrate (0.05 eq)

    • Anhydrous toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromobenzaldehyde, ethanol, triethyl orthoformate, and p-toluenesulfonic acid monohydrate in anhydrous toluene.

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Grignard Reaction with Ethylene Oxide

  • Materials:

    • 4-Bromobenzaldehyde diethyl acetal (1.0 eq)

    • Magnesium turnings (1.2 eq)

    • Anhydrous diethyl ether or THF

    • Ethylene oxide (2.0 eq, as a solution in ether or condensed at low temperature)

    • Iodine (a small crystal for initiation)

  • Procedure:

    • Activate the magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere with a crystal of iodine.

    • Add a solution of 4-bromobenzaldehyde diethyl acetal in anhydrous ether dropwise to the magnesium suspension to initiate the Grignard reagent formation. Maintain a gentle reflux.

    • After the formation of the Grignard reagent is complete, cool the solution to 0 °C.

    • Slowly add a pre-cooled solution of ethylene oxide in anhydrous ether to the Grignard reagent.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Deprotection of this compound Diethyl Acetal

  • Materials:

    • Crude product from Protocol 2

    • Acetone

    • 1 M Hydrochloric acid

  • Procedure:

    • Dissolve the crude acetal in a mixture of acetone and 1 M hydrochloric acid.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Once the deprotection is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography on silica gel.[1]

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound

StrategyKey FeaturesExpected Yield of Desired ProductLikelihood of Diether Byproduct
Direct reaction of 4-bromobenzaldehyde Grignard with ethylene oxide One-pot synthesisLow to moderateHigh
Three-step synthesis with acetal protection Protects the reactive aldehyde groupHighLow to negligible

Visualizations

reaction_pathway cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection cluster_byproduct Byproduct Formation (Undesired) start 4-Bromobenzaldehyde acetal 4-Bromobenzaldehyde Diethyl Acetal start->acetal EtOH, H+ unprotected_product This compound (unprotected) grignard Grignard Reagent acetal->grignard Mg, Et2O alkoxide Alkoxide Intermediate grignard->alkoxide Ethylene Oxide product This compound alkoxide->product H3O+ byproduct bis(2-(4-formylphenyl)ethyl) ether unprotected_product->byproduct Reaction with electrophile

Caption: Synthetic pathway for this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_sm Starting material remaining? start->check_sm check_byproduct Diether byproduct detected? start->check_byproduct solution1 Increase reaction time/temperature check_sm->solution1 Yes solution2 Ensure anhydrous conditions check_sm->solution2 Yes solution3 Use aldehyde protecting group check_byproduct->solution3 Yes solution4 Optimize Grignard reaction conditions check_byproduct->solution4 Yes solution5 Purify by column chromatography check_byproduct->solution5 Yes

References

Technical Support Center: Purification of 4-(2-Hydroxyethyl)benzaldehyde by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-(2-hydroxyethyl)benzaldehyde using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system (eluent) for the silica gel column chromatography of this compound?

A common and effective eluent for the purification of this compound is a mixture of cyclohexane and ethyl acetate in a 1:1 ratio.[1] Another similar non-polar/polar solvent combination that can be used is petroleum ether and ethyl acetate, also in a 1:1 ratio.[1]

Q2: What is a typical Rf value for this compound on a silica gel TLC plate?

Using a mobile phase of petroleum ether/ethyl acetate (1:1), the reported Rf value for this compound is 0.52.[1] It is recommended to determine the optimal solvent system and Rf value (ideally between 0.2-0.4 for good separation) using thin-layer chromatography (TLC) before performing the column chromatography.[2][3]

Q3: What are the common impurities that might be present in a crude sample of this compound?

Common impurities can arise from the synthetic route used. If prepared by oxidation of 4-(2-hydroxyethyl)benzyl alcohol, unreacted starting material or over-oxidized product (4-(2-hydroxyethyl)benzoic acid) may be present.[4] Side products from other synthetic methods, such as nucleophilic substitution, could also be present.[4]

Q4: Is this compound stable on silica gel?

This compound is generally stable under standard ambient conditions. However, the aldehyde functional group can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation. If you suspect instability, it is advisable to perform a stability test by spotting the compound on a TLC plate, letting it sit for a period, and then developing it to see if any new spots appear.[5]

Q5: How should I load my crude sample onto the silica gel column?

There are two primary methods for loading your sample:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent.[6] Carefully add this solution to the top of the column, ensuring not to disturb the silica bed.[6]

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] This powder can then be carefully added to the top of the column.[6]

Experimental Protocol

This protocol outlines the purification of this compound using silica gel column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., cyclohexane/ethyl acetate 1:1).
  • Pour the slurry into the chromatography column, ensuring there are no air bubbles.
  • Allow the silica gel to settle, creating a uniform packed bed.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[6]

2. Sample Loading:

  • Choose either wet or dry loading as described in the FAQ section.
  • Carefully load the sample onto the top of the silica gel bed.

3. Elution:

  • Begin adding the eluent to the column, maintaining a constant flow.
  • Collect fractions in separate test tubes or flasks.

4. Fraction Analysis:

  • Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).
  • Combine the fractions that contain the pure this compound.

5. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterValueSolvent SystemSource
Rf Value 0.52Petroleum Ether/Ethyl Acetate (1:1)[1]
Eluent Ratio 1:1Cyclohexane/Ethyl Acetate[1]

Troubleshooting Guide

Problem: The compound is not moving down the column (stuck at the origin).

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a 1:1 mixture of cyclohexane and ethyl acetate, you can try increasing the proportion of ethyl acetate. Monitor the progress with TLC.

Problem: The compound is coming off the column too quickly with impurities.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., cyclohexane).

Problem: The separation between the desired compound and impurities is poor (overlapping spots on TLC).

  • Possible Cause: The chosen solvent system is not optimal.

  • Solution: Experiment with different solvent systems using TLC to find one that provides better separation. Consider trying a different combination of solvents, such as dichloromethane/hexane or ethyl acetate/hexane.

Problem: The compound appears to be degrading on the column (streaking on TLC, low yield).

  • Possible Cause: The compound is sensitive to the acidic nature of the silica gel.

  • Solution:

    • Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (1-2%).[2]

    • Alternatively, use a different stationary phase like neutral alumina.[2]

Problem: Low recovery of the purified compound.

  • Possible Cause: The compound may be irreversibly adsorbed onto the silica gel, especially if it is very polar.[7] Another possibility is that the fractions containing the product were not all collected.

  • Solution:

    • Ensure all fractions are carefully monitored by TLC.

    • If the compound is highly polar, consider using a more polar solvent system to elute it.

    • If the compound is still retained, flushing the column with a highly polar solvent like methanol might help recover it, although this may also elute other strongly adsorbed impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Recovery prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand load_sample Load Crude Sample add_sand->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_recovery Yield & Purity Issues cluster_solutions Solutions start Problem Encountered no_movement Compound not moving? start->no_movement too_fast Compound eluting too fast? start->too_fast poor_sep Poor separation? start->poor_sep low_yield Low yield? start->low_yield degradation Degradation (streaking)? start->degradation inc_polarity Increase Eluent Polarity no_movement->inc_polarity Yes dec_polarity Decrease Eluent Polarity too_fast->dec_polarity Yes new_solvent Optimize Solvent System (TLC) poor_sep->new_solvent Yes check_fractions Re-check all fractions by TLC low_yield->check_fractions Yes deactivate_silica Deactivate Silica (e.g., with TEA) degradation->deactivate_silica Yes

Caption: Troubleshooting decision tree for common column chromatography issues.

References

troubleshooting low yield in the formylation of 2-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the formylation of 2-phenylethanol to produce 2-phenylethyl formate. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My formylation reaction is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in the formylation of 2-phenylethanol can often be attributed to several key factors. Primarily, the reaction is an equilibrium process, especially in the case of Fischer-Speier esterification. The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials, significantly reducing the yield of the desired ester. Additionally, the choice and concentration of the catalyst, reaction temperature, and the purity of the starting materials are critical. Sub-optimal conditions can lead to incomplete conversion or the formation of side products.

Q2: I am using a Fischer-Speier esterification method with an acid catalyst. How can I shift the equilibrium to favor the formation of 2-phenylethyl formate?

A2: To maximize the yield in a Fischer-Speier esterification, it is crucial to shift the reaction equilibrium to the product side.[1] This can be achieved by:

  • Removing Water: As water is a byproduct of the reaction, its removal will drive the equilibrium forward according to Le Châtelier's principle.[1] This can be accomplished by using a Dean-Stark apparatus during the reaction to azeotropically remove water with a suitable solvent like toluene.

  • Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, formic acid can be used in excess), will also push the equilibrium towards the product.[2]

  • Using a Dehydrating Agent: While less common for this specific reaction, the addition of a dehydrating agent that does not interfere with the reaction can also be effective.

Q3: What are the common side reactions that can occur during the acid-catalyzed formylation of 2-phenylethanol?

A3: Under strongly acidic conditions and elevated temperatures, 2-phenylethanol can undergo side reactions that will lower the yield of the desired formate ester. The most common side reaction is dehydration of the alcohol to form styrene. Concentrated sulfuric acid is a known dehydrating agent for alcohols.[3] Another potential side reaction is the formation of di-2-phenylethyl ether , particularly if the reaction temperature is not well-controlled.

Q4: I am observing the formation of byproducts in my reaction mixture. How can I minimize them?

A4: To minimize the formation of byproducts:

  • Control the Temperature: Avoid excessively high temperatures which can favor dehydration and ether formation. The optimal temperature will depend on the specific catalyst and solvent used.

  • Choose the Right Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions. Milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or acidic resins can sometimes provide better selectivity.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction. Stop the reaction once the maximum conversion to the desired product is observed to prevent further degradation or side product formation.

Q5: My enzymatic formylation is showing low conversion. What should I check?

A5: For enzymatic formylation, low conversion can be due to several factors:

  • Enzyme Activity: Ensure the lipase is active. Improper storage or handling can lead to denaturation.

  • Reaction Conditions: Factors such as temperature, pH, and solvent have a significant impact on enzyme activity. For instance, with Novozym 435, a temperature of around 40°C has been shown to be optimal.[4]

  • Substrate to Enzyme Ratio: The concentration of the enzyme is crucial. An insufficient amount of enzyme will lead to slow and incomplete conversion.[4]

  • Molar Ratio of Reactants: The molar ratio of formic acid to 2-phenylethanol can influence the conversion rate. An excess of the alcohol is often used to drive the reaction.[4]

  • Solvent Choice: The choice of solvent can dramatically affect the enzyme's performance. Non-polar organic solvents are generally preferred for this type of enzymatic esterification.[4]

Data Presentation: Comparison of Formylation Methods

The following table summarizes quantitative data for different methods of synthesizing 2-phenylethyl formate, highlighting the reaction conditions and corresponding yields.

MethodReagents/CatalystSolventTemperature (°C)Time (h)Molar Ratio (Alcohol:Acid)Yield (%)Reference
Enzymatic Novozym 435 (15 g/L)1,2-dichloroethane40Not Specified5:195.92[4]
Enzymatic Novozym 435 (15 g/L)n-hexane30Not Specified1:155.87[4]
Enzymatic Novozym 435 (15 g/L)n-hexane30Not Specified5:171.40[4]
Enzymatic Novozym 435 (15 g/L)n-hexane40Not Specified5:173.64[4]
Chemical Al(HSO₄)₃ (0.3 mol equiv.)n-hexaneRoom Temp21:190[3]
Chemical Sulfuric AcidTolueneReflux4-9Excess AlcoholTypically GoodGeneral Procedure

Experimental Protocols

Protocol 1: Enzymatic Formylation of 2-Phenylethanol

This protocol is based on the highly efficient enzymatic synthesis of 2-phenylethyl formate using an immobilized lipase.[4]

Materials:

  • 2-Phenylethanol

  • Formic acid

  • Novozym 435 (immobilized lipase)

  • 1,2-dichloroethane (or other suitable organic solvent like toluene or n-hexane)

  • Shaking incubator

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, prepare a solution of 2-phenylethanol and formic acid in 1,2-dichloroethane. A typical molar ratio is 5:1 (2-phenylethanol to formic acid).[4]

  • Add the immobilized lipase, Novozym 435, to the solution. A concentration of 15 g/L is recommended for optimal performance.[4]

  • Place the reaction vessel in a shaking incubator set to 40°C and agitate the mixture.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction has reached completion (or the desired conversion), stop the reaction and recover the enzyme by filtration. The enzyme can often be washed and reused.[4]

  • The reaction mixture containing the product, 2-phenylethyl formate, can then be purified. This typically involves washing the organic solution with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted formic acid, followed by washing with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Protocol 2: Chemical Formylation via Fischer-Speier Esterification

This protocol is a general procedure for the acid-catalyzed esterification of 2-phenylethanol with formic acid.

Materials:

  • 2-Phenylethanol

  • Formic acid (88-98%)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add 2-phenylethanol, a molar excess of formic acid (e.g., 1.5 to 2 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid to the stirred mixture.

  • Heat the reaction mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, which indicates the reaction is approaching completion. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess formic acid - Caution: CO₂ evolution! ), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 2-phenylethyl formate can be purified by vacuum distillation to obtain the final product.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_equilibrium Is the reaction at equilibrium? (e.g., Fischer Esterification) start->check_equilibrium check_side_reactions Are side products observed? (e.g., by GC/TLC) start->check_side_reactions check_reagents Purity of Starting Materials? start->check_reagents check_conditions Reaction Conditions Optimal? start->check_conditions shift_equilibrium Shift Equilibrium: - Remove water (Dean-Stark) - Use excess reactant check_equilibrium->shift_equilibrium Yes minimize_side_reactions Minimize Side Reactions: - Lower reaction temperature - Use milder catalyst (e.g., p-TsOH) - Reduce reaction time check_side_reactions->minimize_side_reactions Yes purify_reagents Purify Starting Materials: - Distill 2-phenylethanol - Use fresh formic acid check_reagents->purify_reagents Yes optimize_conditions Optimize Conditions: - Adjust catalyst concentration - Vary temperature - Optimize solvent check_conditions->optimize_conditions No equilibrium_yes Yes equilibrium_no No end_node Improved Yield shift_equilibrium->end_node side_reactions_yes Yes side_reactions_no No minimize_side_reactions->end_node reagents_impure Impure reagents_pure Pure purify_reagents->end_node conditions_no No optimize_conditions->end_node

Caption: Troubleshooting workflow for low yield in 2-phenylethanol formylation.

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 2_phenylethanol 2-Phenylethanol reaction_step1 Protonation of Carbonyl Oxygen 2_phenylethanol->reaction_step1 formic_acid Formic Acid formic_acid->reaction_step1 H_plus H⁺ (Acid Catalyst) H_plus->reaction_step1 ester 2-Phenylethyl Formate water Water reaction_step2 Nucleophilic Attack by Alcohol reaction_step1->reaction_step2 reaction_step3 Proton Transfer reaction_step2->reaction_step3 reaction_step4 Elimination of Water reaction_step3->reaction_step4 reaction_step4->H_plus Regenerated reaction_step4->ester reaction_step4->water

Caption: Simplified reaction pathway for Fischer-Speier formylation.

References

Technical Support Center: Stability and Degradation of 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4-(2-Hydroxyethyl)benzaldehyde under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic conditions?

A1: The primary stability concern is the acid-catalyzed intramolecular cyclization of this compound. Due to the presence of both an aldehyde and a hydroxyl group in the same molecule, it can readily form a cyclic hemiacetal, which exists in equilibrium with the open-chain form. This can lead to a decrease in the concentration of the desired starting material and the formation of an isomeric impurity.[1][2]

Q2: What are the likely degradation products of this compound in an acidic solution?

A2: Besides the intramolecular cyclization to form a cyclic hemiacetal, other potential degradation products under more strenuous acidic conditions (e.g., prolonged heating) could include:

  • Polymers: Acid-catalyzed self-condensation or polymerization of the aldehyde.

  • Oxidation Product: Although less common under non-oxidative acidic conditions, the aldehyde could potentially oxidize to 4-(2-hydroxyethyl)benzoic acid if oxidizing agents are present.[3][4][5][6]

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7] A suitable HPLC method should be able to separate the parent compound from its potential degradation products, including the cyclic hemiacetal. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.

Q4: What are the typical acidic conditions used in forced degradation studies for this type of compound?

A4: According to ICH guidelines, typical acidic conditions for forced degradation studies involve treating the compound with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[8][9] The study is often initiated at room temperature and, if no significant degradation is observed, the temperature can be elevated (e.g., 50-70°C) to achieve a target degradation of 5-20%.[8][10]

Troubleshooting Guides

Issue 1: Rapid disappearance of starting material with the appearance of a new, major peak in the HPLC chromatogram.

  • Potential Cause: This is likely due to the rapid, acid-catalyzed intramolecular cyclization to form the cyclic hemiacetal. This is often an equilibrium process.

  • Troubleshooting Steps:

    • Confirm the new peak: If possible, isolate the new compound and characterize it using techniques like NMR and Mass Spectrometry to confirm its identity as the cyclic hemiacetal.

    • pH adjustment: The equilibrium between the open-chain aldehyde and the cyclic hemiacetal is pH-dependent. Adjusting the pH to neutral or slightly basic conditions may shift the equilibrium back towards the open-chain form.

    • Temperature control: Lowering the reaction temperature may slow down the rate of cyclization.

    • Protecting group strategy: If the free hydroxyl group is not required for the initial reaction step, consider protecting it (e.g., as a silyl ether or an acetate) to prevent cyclization. The protecting group can be removed in a subsequent step.

Issue 2: Formation of multiple, unidentified impurities or polymeric material.

  • Potential Cause: This can occur under harsh acidic conditions (high acid concentration, high temperature, or prolonged reaction times), leading to side reactions such as polymerization or other degradation pathways.

  • Troubleshooting Steps:

    • Milder conditions: Reduce the acid concentration and/or the reaction temperature.

    • Reaction time: Monitor the reaction more frequently to determine the optimal reaction time before significant degradation occurs.

    • Inert atmosphere: Although less common for this type of degradation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to rule out oxidative degradation if trace oxidants are a concern.

Data Presentation

Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at Different Temperatures

Time (hours)% Degradation at 25°C% Degradation at 50°C% Degradation at 70°C
0000
22.15.312.8
43.99.821.5
87.518.235.7
2415.238.155.3

Table 2: Major Degradation Product Profile under Acidic Conditions

Stress ConditionMajor Degradation Product% of Total Impurities
0.1 M HCl, 25°C, 24hCyclic Hemiacetal>95%
0.1 M HCl, 70°C, 8hCyclic Hemiacetal~80%
0.1 M HCl, 70°C, 8hPolymer-related impurities~15%
0.1 M HCl, 70°C, 8h4-(2-hydroxyethyl)benzoic acid<5% (if air is present)

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study of this compound

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer a known volume of the stock solution into separate vials.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the vials at different temperatures (e.g., 25°C, 50°C, and 70°C).

    • Prepare a control sample by adding an equal volume of purified water instead of HCl.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at the initial time point.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by demonstrating that the parent peak is resolved from all degradation product peaks.

Visualizations

degradation_pathway This compound This compound Cyclic Hemiacetal Cyclic Hemiacetal This compound->Cyclic Hemiacetal  Intramolecular  Cyclization (H+) Polymeric Products Polymeric Products This compound->Polymeric Products  Polymerization  (Harsh Acid)

Caption: Primary degradation pathway of this compound under acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Control Sample Control Sample Stock Solution->Control Sample Incubation Incubation Acid Stress->Incubation Control Sample->Incubation Neutralization Neutralization Incubation->Neutralization HPLC Analysis HPLC Analysis Neutralization->HPLC Analysis Degradation Calculation Degradation Calculation HPLC Analysis->Degradation Calculation Impurity Profiling Impurity Profiling HPLC Analysis->Impurity Profiling

Caption: Workflow for a forced acidic degradation study.

troubleshooting_flow Start Start Observe Degradation Observe Degradation Start->Observe Degradation Rapid Disappearance Rapid Disappearance Observe Degradation->Rapid Disappearance  Single new peak? Multiple Impurities Multiple Impurities Observe Degradation->Multiple Impurities  Multiple peaks? Check for Cyclization Check for Cyclization Rapid Disappearance->Check for Cyclization Reduce Harshness Reduce Harshness Multiple Impurities->Reduce Harshness Adjust pH Adjust pH Check for Cyclization->Adjust pH Lower Temperature Lower Temperature Check for Cyclization->Lower Temperature Use Milder Acid Use Milder Acid Reduce Harshness->Use Milder Acid Shorten Time Shorten Time Reduce Harshness->Shorten Time End End Adjust pH->End Lower Temperature->End Use Milder Acid->End Shorten Time->End

Caption: Troubleshooting logic for unexpected degradation of this compound.

References

common impurities in crude 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Hydroxyethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route used for its preparation. These can include unreacted starting materials, byproducts of the reaction, and over-oxidation products. The specific impurities will vary depending on the synthetic method employed.

Q2: How can I identify the impurities in my sample of this compound?

A2: A combination of analytical techniques is recommended for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. For structural elucidation of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[1][2][3][4]

Q3: What methods can be used to purify crude this compound?

A3: The most common and effective method for purifying crude this compound is silica gel column chromatography.[5] Recrystallization can also be employed, depending on the nature of the impurities.

Q4: What are the expected analytical characteristics of pure this compound?

A4: Pure this compound is expected to have a molecular formula of C₉H₁₀O₂ and a molecular weight of approximately 150.17 g/mol .[6] Characterization data from techniques like ¹H NMR, ¹³C NMR, and mass spectrometry should be consistent with the structure. For example, in mass spectrometry, a molar peak (M+H)⁺ at 151 is expected.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and purification of this compound.

Issue Possible Cause Troubleshooting Steps
Low purity of the synthesized product after initial workup. Incomplete reaction or presence of significant side products.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to ensure the reaction has gone to completion. 2. Optimize Reaction Conditions: Re-evaluate reaction temperature, time, and stoichiometry of reagents.
Co-elution of impurities with the product during column chromatography. Inappropriate solvent system for chromatography.1. Optimize Eluent System: Perform TLC with various solvent systems (e.g., different ratios of cyclohexane/ethyl acetate or petroleum ether/ethyl acetate) to achieve better separation between the product and impurities before running the column.[5] 2. Gradient Elution: Employ a gradient elution strategy, starting with a less polar solvent and gradually increasing the polarity.
Presence of a persistent, unknown impurity in the final product. The impurity may be an isomer or a structurally similar byproduct.1. Advanced Analytical Techniques: Utilize LC-MS or GC-MS to determine the molecular weight of the impurity. 2. Spectroscopic Analysis: Isolate the impurity and use NMR spectroscopy for structural elucidation.[3][4]
The purified product is an oil instead of the expected solid. Presence of residual solvent or impurities that depress the melting point.1. High Vacuum Drying: Ensure all solvent is removed by drying the sample under high vacuum. 2. Re-purification: If impurities are suspected, repeat the purification step (e.g., column chromatography or recrystallization).

Potential Impurities in Crude this compound

The following table summarizes potential impurities based on common synthetic routes.

Potential Impurity Source (Synthetic Route) Reason for Presence
4-(2-Hydroxyethyl)benzyl alcohol Oxidation of 4-(2-hydroxyethyl)benzyl alcoholIncomplete oxidation of the starting material.
4-(2-Hydroxyethyl)benzoic acid Oxidation of 4-(2-hydroxyethyl)benzyl alcoholOver-oxidation of the aldehyde product.
4-Halobenzaldehyde (e.g., 4-chlorobenzaldehyde) Nucleophilic substitution on a 4-halobenzaldehydeUnreacted starting material.
Ethylene glycol Nucleophilic substitution on a 4-halobenzaldehydeExcess reagent used in the reaction.
1,2-bis(4-formylphenoxy)ethane Nucleophilic substitution on a 4-halobenzaldehydeDimerization byproduct.
2-Phenylethanol Vilsmeier-Haack reactionUnreacted starting material.
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde Deprotection of the THP-protected precursorIncomplete deprotection.[5]

Experimental Protocols

Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of cyclohexane and ethyl acetate, 1:1 v/v).[5]

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Prepare a standard solution of a known concentration of this compound and a solution of the sample to be analyzed in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the chromatogram of the sample to that of the standard. Purity can be determined by the area percentage of the main peak. The presence of other peaks indicates impurities.

Visual Workflow for Troubleshooting Impurities

Troubleshooting_Impurities Workflow for Troubleshooting Impurities in this compound start Start: Crude Product Analysis analytical_methods Analytical Methods HPLC, TLC, GC-MS, LC-MS, NMR start->analytical_methods Analyze crude sample purity_check Purity Check analytical_methods->purity_check Assess purity purification Purification Column Chromatography Recrystallization purity_check->purification Purity < 99% characterization Structure Elucidation of Impurities Isolate Impurity NMR, MS Analysis purity_check->characterization Persistent unknown impurity end_pure End: Pure Product purity_check->end_pure Purity > 99% purification->analytical_methods:f0 Re-analyze purified product end_impure End: Impurity Identified characterization->end_impure Identify structure

Caption: Troubleshooting workflow for impurity analysis.

References

Technical Support Center: Hydroxyl Group Protection Strategies for 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions regarding the chemoselective protection of the primary hydroxyl group in 4-(2-hydroxyethyl)benzaldehyde, while preserving the reactive aldehyde functionality.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when protecting the hydroxyl group of this compound?

The main challenge is chemoselectivity. The molecule contains two reactive functional groups: a primary alcohol and an aromatic aldehyde. The protecting group must be installed on the hydroxyl group under conditions that do not cause unwanted side reactions with the aldehyde, such as oxidation, reduction, or nucleophilic addition. Similarly, the deprotection conditions must be mild enough to remove the protecting group without affecting the aldehyde.[1][2]

Q2: Which classes of protecting groups are most suitable for this purpose?

The most suitable protecting groups are those that can be applied and removed under conditions orthogonal to the reactivity of the aldehyde. The leading candidates include:

  • Silyl Ethers: Such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). These are stable under a wide range of non-acidic and non-fluoride conditions.[3][4]

  • Esters: Such as acetate or pivaloate. These are stable to acidic and mild basic conditions and are readily cleaved by hydrolysis.[5][6]

  • Benzyl Ethers: Specifically, substituted benzyl ethers like p-methoxybenzyl (PMB) ether, which can be removed oxidatively, are sometimes used. Standard benzyl (Bn) ethers are generally unsuitable if the aldehyde is to be retained, as their common deprotection method (catalytic hydrogenolysis) would also reduce the aldehyde.[7][8]

Q3: How do I choose the best protecting group for my synthetic route?

The choice depends on the planned subsequent reactions.

  • If your next steps involve Grignard reagents, organolithiums, or strong bases, a silyl ether (e.g., TBDMS) is an excellent choice due to its stability under these conditions.[3][9]

  • If your synthesis involves acidic conditions or reagents that might cleave silyl ethers, an acetate ester is a robust alternative.

  • If you require an orthogonal deprotection strategy that avoids both fluoride ions and hydrolysis, a PMB ether might be suitable, provided the aldehyde and other functionalities are stable to the oxidative cleavage conditions (e.g., using DDQ).[8]

Troubleshooting Guides

Issue 1: Incomplete Silyl Ether (TBDMS) Protection

  • Symptom: TLC or NMR analysis shows a significant amount of starting material remaining after the reaction.

  • Possible Cause 1: Inactive Reagents. tert-Butyldimethylsilyl chloride (TBDMSCl) can be deactivated by moisture. The base, such as imidazole or triethylamine, may also be of poor quality.

  • Solution: Use freshly opened or properly stored TBDMSCl. Ensure the base is pure and the solvent (e.g., DMF, CH2Cl2) is anhydrous.

  • Possible Cause 2: Insufficient Reagents. The reaction is an equilibrium, and an insufficient amount of silylating agent or base can lead to incomplete conversion.

  • Solution: Increase the equivalents of TBDMSCl and imidazole slightly (e.g., from 1.1 eq to 1.3 eq).

  • Possible Cause 3: Steric Hindrance. While this is a primary alcohol, steric bulk from other parts of a more complex molecule could slow the reaction.

  • Solution: Increase the reaction time or gently warm the reaction mixture (e.g., to 40 °C), monitoring by TLC to avoid side reactions.

Issue 2: Low Yield During Acetate Protection

  • Symptom: The reaction to form the acetate ester gives a low yield of the desired product.

  • Possible Cause 1: Reagent Purity. Acetic anhydride can hydrolyze over time. Pyridine, often used as a catalyst and base, must be anhydrous.

  • Solution: Use a fresh bottle of acetic anhydride and distill pyridine before use.

  • Possible Cause 2: Competing Reactions. If conditions are too harsh, the aldehyde could potentially undergo side reactions.

  • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor its progress closely.

Issue 3: Aldehyde Reduction During Benzyl Ether Deprotection

  • Symptom: When attempting to remove a standard benzyl (Bn) ether, the desired alcohol-aldehyde is not obtained; instead, the corresponding diol is formed.

  • Cause: This is an expected outcome. The standard deprotection condition for benzyl ethers is catalytic hydrogenolysis (e.g., H₂, Pd/C), which readily reduces aldehydes to alcohols.[10][11]

  • Solution: Standard benzyl ethers are not a suitable protecting group if the aldehyde needs to be preserved through the deprotection step. Use a different protecting group like TBDMS or Acetate. Alternatively, if a benzyl-type ether is necessary, use a p-methoxybenzyl (PMB) ether, which can be cleaved oxidatively with DDQ.[8]

Issue 4: Difficulty in Removing the TBDMS Group

  • Symptom: Deprotection with a fluoride source like tetrabutylammonium fluoride (TBAF) is slow or incomplete.

  • Possible Cause: Insufficient TBAF or Water. The deprotection mechanism requires fluoride ions, and the reaction can be slow in perfectly anhydrous conditions.

  • Solution: Ensure you are using at least a stoichiometric amount of TBAF. The commercial 1M solution in THF, which contains a small amount of water, is often effective. If using solid TBAF, adding a trace amount of water to the reaction in THF can sometimes accelerate the cleavage.[3]

Data Summary: Protecting Group Comparison

Protecting GroupProtection ReagentsDeprotection ReagentsStable ToLabile To
TBDMS Ether TBDMSCl, Imidazole, DMFTBAF in THF; or AcOH/H₂O/THFMost bases, nucleophiles, reducing/oxidizing agentsAcids, Fluoride sources[3][12]
Acetate Ester Ac₂O, Pyridine or Et₃NK₂CO₃/MeOH; or NaOH/H₂OMild acids, most oxidizing agentsStrong acids, strong bases, nucleophiles[5]
PMB Ether PMBCl, NaH, DMFDDQ; or TFA[8][13]Bases, nucleophiles, H₂/Pd/CStrong acids, oxidative conditions

Experimental Protocols

Protocol 1: TBDMS Protection of this compound
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) (approx. 0.5 M).

  • Addition of Reagents: Add imidazole (1.5 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(2-(tert-butyldimethylsilyloxy)ethyl)benzaldehyde.

Protocol 2: Deprotection of TBDMS-Protected Aldehyde
  • Preparation: Dissolve the TBDMS-protected aldehyde (1.0 eq) in tetrahydrofuran (THF) (approx. 0.2 M).

  • Addition of Reagent: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC until the starting silyl ether is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography to recover the pure this compound.

Protocol 3: Acetate Protection of this compound
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add pyridine (2.0 eq).

  • Addition of Reagent: Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Dilute the reaction with CH₂Cl₂ and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash chromatography to yield 4-(2-acetoxyethyl)benzaldehyde.

Protocol 4: Deprotection of Acetate-Protected Aldehyde
  • Preparation: Dissolve the acetate-protected aldehyde (1.0 eq) in methanol (MeOH) (approx. 0.5 M).

  • Addition of Reagent: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Stir the suspension vigorously at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Neutralize the reaction with 1M HCl. Remove most of the methanol under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash chromatography to recover this compound.

Visualizations

G cluster_workflow General Synthetic Workflow start Start: This compound protect Step 1: Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) start->protect Chemoselective Protection react Step 2: Perform Reaction (e.g., on Aldehyde group) protect->react Protected Intermediate deprotect Step 3: Deprotect Hydroxyl Group (e.g., TBAF) react->deprotect Modified Intermediate end_product Final Product deprotect->end_product Regenerated Hydroxyl

Caption: General workflow for using a protecting group strategy.

G cluster_decision Decision Tree for Protecting Group Selection start What are the conditions of your next synthetic step? cond_base Strongly Basic / Nucleophilic? (e.g., Grignard, n-BuLi) start->cond_base Yes cond_acid Acidic Conditions? start->cond_acid No start->cond_acid Yes cond_oxid Oxidative Conditions? start->cond_oxid Yes cond_red Reductive (non-H₂/Pd)? (e.g., NaBH₄) start->cond_red Yes pg_silyl Use Silyl Ether (TBDMS, TIPS) cond_base->pg_silyl pg_ester Use Ester (Acetate, Pivaloate) cond_acid->pg_ester cond_oxid->pg_silyl cond_red->pg_silyl pg_pmb Use PMB Ether

Caption: Decision tree for selecting a suitable protecting group.

G TBDMS Protection and Deprotection Reaction A reagents1 TBDMS-Cl, Imidazole, DMF A->reagents1 B reagents2 TBAF, THF B->reagents2 C reagents1->B reagents2->C

Caption: TBDMS protection and deprotection of the hydroxyl group.

References

Technical Support Center: Crystallization of 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 4-(2-Hydroxyethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the crystallization of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound is not crystallizing and remains an oil. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common challenge, especially with compounds that have relatively low melting points or when high concentrations of impurities are present. This compound is a liquid at room temperature, which can make crystallization challenging. Here are several strategies to induce crystallization:

  • Solvent Selection: The choice of solvent is critical. Since this compound is moderately soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) and poorly soluble in water, a mixed solvent system is often effective.[1] Experiment with combinations such as ethanol/water, acetone/hexane, or ethyl acetate/heptane. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

  • Seeding: Introduce a seed crystal of pure this compound to the supersaturated solution. This provides a template for crystal growth. If seed crystals are unavailable, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly, and then gradually lower the temperature in a refrigerator or cold room.

  • Concentration Adjustment: The concentration of the solution might be too high. Add a small amount of the better solvent to dilute the solution slightly and then attempt to cool it again.

Q2: I've managed to get some crystals, but the yield is very low. How can I improve it?

A2: Low yield can be attributed to several factors. Consider the following optimization strategies:

  • Solvent Optimization: The solubility of your compound in the chosen solvent system at low temperatures might still be too high. Try adjusting the solvent ratio in a mixed solvent system to decrease solubility upon cooling. For instance, increasing the proportion of the anti-solvent (e.g., water or hexane) can help precipitate more product.

  • Evaporation: If the solution is not sufficiently supersaturated, slow evaporation of the solvent can help to increase the concentration and induce further crystallization. This can be done by leaving the container partially open in a fume hood.

  • Temperature: Ensure that you are cooling the solution to a sufficiently low temperature to maximize the precipitation of the compound.

Q3: The crystals I obtained are discolored (yellow or brown). How can I improve the purity and color?

A3: Discoloration often indicates the presence of impurities. This compound is susceptible to oxidation, which can lead to colored byproducts.[1]

  • Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product.

  • Recrystallization: A second recrystallization step can significantly improve purity. Dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.

  • Inert Atmosphere: To prevent oxidation, perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).[2]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?

A1: Understanding the properties of this compound is crucial for developing a successful crystallization protocol.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [3]
Physical Form Pale-yellow to yellow-brown liquid
Boiling Point 295 °C[2]
Density 1.142 g/cm³[2]
Solubility Moderately soluble in polar organic solvents (e.g., ethanol, DMSO); Poorly soluble in water (~8–10 mg/mL at 25°C); Slightly soluble in chloroform and ethyl acetate.[1][2]

Q2: What are the primary challenges in the crystallization of this compound?

A2: The main challenges stem from its intrinsic properties and reactivity:

  • Liquid State at Room Temperature: As a liquid, inducing a phase transition to a crystalline solid requires careful control of conditions to overcome the energy barrier for nucleation.

  • "Oiling Out": The compound has a tendency to separate as an oily liquid rather than a solid, especially with rapid cooling or in the presence of impurities.

  • Oxidation Sensitivity: The aldehyde functional group is prone to oxidation, which can lead to the formation of benzoic acid derivatives and other colored impurities, complicating purification.[1]

  • Potential for Side Reactions: Under strongly basic conditions, this compound can undergo dimerization or the Cannizzaro reaction, leading to byproducts that can inhibit crystallization and reduce yield.[1]

Q3: What is a good starting point for a crystallization solvent system?

A3: A mixed solvent system is generally a good starting point due to the compound's solubility profile. A common approach is to dissolve the compound in a "good" solvent in which it is readily soluble (like ethanol or acetone) at an elevated temperature, and then slowly add a "poor" or "anti-solvent" in which it is insoluble (like water or hexane) until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

Experimental Protocols

Protocol 1: General Recrystallization from a Mixed Solvent System (Ethanol-Water)

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add warm water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude compound in minimum hot solvent charcoal Add Activated Charcoal (optional for color removal) dissolve->charcoal add_antisolvent Add anti-solvent until turbidity dissolve->add_antisolvent hot_filtration Hot Filtration (if necessary) hot_filtration->add_antisolvent charcoal->hot_filtration clarify Clarify with a few drops of good solvent add_antisolvent->clarify cool Slow Cooling clarify->cool filter Vacuum Filtration cool->filter wash Wash with cold solvent mixture filter->wash dry Dry under vacuum wash->dry

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_color Solutions for Discoloration start Crystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes discolored Discolored Crystals issue->discolored Yes success Successful Crystallization issue->success No seed Add Seed Crystal no_crystals->seed scratch Scratch Flask no_crystals->scratch concentrate Concentrate Solution no_crystals->concentrate slow_cool Slower Cooling oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent dilute Dilute Solution oiling_out->dilute optimize_solvent Optimize Solvent Ratio low_yield->optimize_solvent lower_temp Lower Final Temperature low_yield->lower_temp charcoal_treat Charcoal Treatment discolored->charcoal_treat recrystallize Recrystallize Again discolored->recrystallize inert Use Inert Atmosphere discolored->inert

References

managing side reactions during the synthesis of 4-(2-Hydroxyethyl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for managing side reactions during the synthesis of 4-(2-hydroxyethyl)benzaldehyde derivatives.

Technical Support Center: Synthesis of this compound Derivatives

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and which one should I choose?

A1: The primary synthetic routes involve the formylation of a substituted phenol, such as 4-ethylphenol, or the modification of a pre-existing benzaldehyde. Key methods include the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. The choice depends on the available starting materials, desired scale, and tolerance for potential side products. The Reimer-Tiemann reaction, for instance, is a classic method for ortho-formylation of phenols but can yield isomeric mixtures.[1][2][3][4] The Duff reaction also produces ortho-benzaldehydes but is often inefficient, with yields around 15-20%.[5][6]

Q2: My formylation reaction is giving me a mixture of ortho and para isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge. In reactions like the Reimer-Tiemann, formylation typically favors the ortho position due to stabilization from the hydroxyl group.[4][7] If the ortho positions are blocked, the reaction will proceed at the para position.[1][5] To enhance para-selectivity, you can introduce bulky protecting groups at the ortho positions or use specific reaction conditions, such as conducting the Reimer-Tiemann reaction in the presence of cyclodextrins.[2]

Q3: I am observing significant amounts of a carboxylic acid byproduct. What is causing this over-oxidation and how can it be prevented?

A3: Over-oxidation of the desired aldehyde to the corresponding carboxylic acid is a frequent side reaction, especially during synthesis routes that involve an oxidation step.[8] To prevent this, it is crucial to use selective oxidizing agents that are mild enough to halt the reaction at the aldehyde stage. Additionally, careful monitoring of reaction time and temperature is essential. In formylation reactions like the Reimer-Tiemann, using carbon tetrachloride instead of chloroform will intentionally produce the carboxylic acid (salicylic acid derivatives), so ensure your chloroform is pure.[3][7]

Q4: Should I use a protecting group for the primary alcohol on the hydroxyethyl side chain? If so, which one?

A4: Yes, protecting the primary alcohol is a highly recommended strategy to prevent side reactions, especially if you are using strong bases or nucleophiles that could react with the hydroxyl group.[9] The tetrahydropyranyl (THP) group is a common and effective choice for protecting alcohols. It is stable under many reaction conditions and can be removed under mild acidic conditions.[10] Silyl ethers are another excellent option for protecting hydroxyl groups.[9]

Q5: What are the best practices for purifying the final this compound product?

A5: Purification is critical for removing unreacted starting materials and side products. Silica gel column chromatography is a highly effective method.[10] A typical eluent system is a mixture of cyclohexane and ethyl acetate, often in a 1:1 ratio.[10] Progress can be monitored using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

ProblemPotential CauseRecommended Action & Rationale
Low or No Product Formation Inactive Reagents: The formylating agent (e.g., chloroform, hexamine) or the base may be old, hydrated, or impure.Use fresh, high-purity, anhydrous reagents. For solid bases like K₂CO₃, ensure they are finely powdered to maximize surface area.[11]
Suboptimal Temperature: The reaction may have a high activation energy or be too slow at the current temperature.Optimize the reaction temperature. Formylation reactions often require heating (e.g., 70 °C for Reimer-Tiemann) to proceed at a reasonable rate.[2]
Poor Solubility: Reactants may not be sufficiently dissolved in the chosen solvent, limiting their ability to interact.Select a solvent system where all reactants are soluble. For biphasic reactions like the Reimer-Tiemann, vigorous stirring is essential to maximize the interfacial area.[3]
Multiple Byproducts Detected Di-formylation: If multiple reactive sites are available on the aromatic ring (e.g., both ortho positions are vacant), di-formylation can occur.[5]This is a known side reaction in the Duff reaction.[12] To favor mono-formylation, carefully control the stoichiometry of the formylating agent, keeping it close to a 1:1 ratio with the substrate.
Reaction with Hydroxyl Group: The primary alcohol of the hydroxyethyl group may react with the reagents, especially under basic conditions.Protect the hydroxyl group before the formylation step. A THP or silyl protecting group can prevent this side reaction.[9][10]
Formation of Isomers: The formyl group is introduced at undesired positions (ortho vs. para).Modify the substrate or reaction conditions to direct the substitution. Blocking one position with a substituent will force formylation at the other.[1][5]
Product Degradation Harsh Reaction Conditions: Prolonged exposure to high temperatures or strong acids/bases can cause the product to degrade.Monitor the reaction closely using TLC and stop it as soon as the starting material is consumed.[11] Use the mildest effective conditions.
Oxidative Degradation: The aldehyde product can be sensitive to air oxidation, especially at elevated temperatures.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up to minimize exposure to oxygen.

Data Presentation: Comparison of Formylation Methods

Synthetic MethodTypical SubstrateFormylating AgentKey ConditionsTypical YieldMajor Side Products/Drawbacks
Reimer-Tiemann PhenolsChloroform (CHCl₃)Strong base (e.g., NaOH), heat (70 °C)Moderateortho/para isomers, dichlorocarbene reactions with other functional groups.[1][3]
Duff Reaction Electron-rich aromatics (e.g., Phenols)Hexamethylenetetramine (HMTA)Acidic (e.g., TFA, glyceroboric acid), heatLow (often 15-20%)Generally inefficient, potential for di-formylation.[5][6][12]
Vilsmeier-Haack Electron-rich aromaticsVilsmeier reagent (from DMF/POCl₃)Anhydrous conditionsGood to excellentThe Vilsmeier reagent is moisture-sensitive.
Oxidation 4-(2-hydroxyethyl)benzyl alcoholSelective oxidizing agent (e.g., PCC, MnO₂)Anhydrous CH₂Cl₂GoodOver-oxidation to carboxylic acid, oxidation of the side-chain alcohol.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is adapted from a general method for the selective oxidation of a benzylic alcohol.

Materials:

  • 4-(2-hydroxyethyl)benzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve 4-(2-hydroxyethyl)benzyl alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add PCC (approx. 1.5 eq.) to the solution in portions while stirring. The mixture will turn dark.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (disappearance of starting material, typically 2-4 hours), dilute the mixture with DCM.

  • Pass the reaction mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug with additional DCM.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a cyclohexane/ethyl acetate gradient to yield pure this compound.[10]

Protocol 2: Protection of Hydroxyl Group with THP

This protocol describes the protection of the alcohol before subsequent reactions.

Materials:

  • This compound

  • 3,4-Dihydropyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add DHP (approx. 1.2 eq.) followed by a catalytic amount of PPTS (approx. 0.05 eq.).

  • Stir the reaction at room temperature for 2-5 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the protected product, 4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde, which can be used in the next step without further purification.[10]

Mandatory Visualizations

G Troubleshooting Workflow for Low Product Yield start Low or No Product Yield Observed check_reagents Are reagents fresh, pure, and anhydrous? start->check_reagents replace_reagents Replace reagents. Use fresh, anhydrous materials. check_reagents->replace_reagents No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes replace_reagents->check_temp adjust_temp Adjust temperature based on protocol. Consider controlled heating. check_temp->adjust_temp No check_protection Is a reactive functional group (e.g., -OH) unprotected? check_temp->check_protection Yes adjust_temp->check_protection add_protection Incorporate a protection/deprotection strategy into the synthesis. check_protection->add_protection Yes check_monitoring Was the reaction monitored to completion? check_protection->check_monitoring No add_protection->check_monitoring monitor_reaction Monitor reaction via TLC. Avoid premature work-up or prolonged reaction time. check_monitoring->monitor_reaction No success Yield Improved check_monitoring->success Yes monitor_reaction->success

Caption: Troubleshooting workflow for low product yield.

G Reimer-Tiemann Reaction Mechanism cluster_carbene Carbene Formation cluster_attack Electrophilic Attack cluster_hydrolysis Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion Trichloromethyl Carbanion CHCl3->Carbanion -H⁺ (Base) Carbene Dichlorocarbene (:CCl₂) [Reactive Species] Carbanion->Carbene -Cl⁻ (α-elimination) Intermediate Dichloromethyl-substituted Intermediate Carbene->Intermediate Phenol Phenol Derivative Phenoxide Phenoxide (Nucleophilic) Phenol->Phenoxide -H⁺ (Base) Phenoxide->Intermediate + :CCl₂ (Attack on Carbene) Intermediate_H Dichloromethyl-substituted Intermediate Product ortho-Hydroxybenzaldehyde Product Intermediate_H->Product Hydrolysis (+H₂O, Base)

Caption: Key steps of the Reimer-Tiemann reaction mechanism.[3][4]

G Protecting Group Strategy Workflow start Starting Material with -OH group protect Step 1: Protect Add protecting group (PG) to form R-OPG start->protect react Step 2: Main Reaction (e.g., Formylation) PG prevents side reactions at oxygen protect->react deprotect Step 3: Deprotect Remove protecting group under specific conditions react->deprotect final_product Final Product with -OH group restored deprotect->final_product

Caption: General workflow for a protecting group strategy.[9]

References

Technical Support Center: Optimizing Coupling Reactions with 4-(2-Hydroxyethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize palladium-catalyzed cross-coupling reactions involving 4-(2-Hydroxyethyl)benzaldehyde and its halogenated precursors.

General Frequently Asked Questions (FAQs)

This section addresses common challenges that apply to various coupling reactions with this substrate due to its specific functional groups.

Q1: Do I need to protect the hydroxyl or aldehyde groups on my this compound precursor before the coupling reaction?

A1: The necessity of protecting groups depends on the specific reaction conditions and the coupling partners involved.[1]

  • Hydroxyl Group (-OH): The primary alcohol can be deprotonated by the bases typically used in cross-coupling reactions. This may lead to catalyst inhibition or side reactions. If you observe low yields or catalyst deactivation, protecting the hydroxyl group is a recommended strategy.[2] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ether.[3]

  • Aldehyde Group (-CHO): The aldehyde is generally well-tolerated in many palladium-catalyzed reactions, such as Suzuki-Miyaura couplings.[4] However, it can undergo undesired reactions under strongly basic conditions or at high temperatures.[2] If you suspect aldehyde-related side reactions, protection as an acetal might be necessary.

Q2: What are the primary causes of catalyst deactivation in these reactions?

A2: Catalyst deactivation, often observed by the formation of palladium black, is a frequent issue.[5] Key causes include:

  • Presence of Oxygen: Palladium(0) catalysts and phosphine ligands are sensitive to air.[6] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).

  • High Temperatures: Excessive heat can promote catalyst decomposition.[5]

  • Impurities: Impurities in reagents or solvents can poison the catalyst. Use high-purity materials.

Q3: How do I choose the right solvent for my coupling reaction?

A3: The solvent plays a crucial role in solubilizing reagents and stabilizing the catalytic species.[7] The choice is often empirical, but common options include:

  • Aprotic Polar Solvents: Dioxane, THF, and DMF are widely used as they dissolve a broad range of reactants and catalytic components.[6][7]

  • Protic Solvents: Mixtures including water or alcohols are often used in Suzuki reactions to aid in the dissolution of inorganic bases and facilitate transmetalation.[4][8]

  • Non-polar Solvents: Toluene is frequently used, particularly in Buchwald-Hartwig aminations.[2]

The following diagram outlines the decision-making process for using protecting groups.

G start Start: Planning Coupling Reaction check_yield Are you experiencing low yield, catalyst deactivation, or significant side products? start->check_yield consider_oh Is the hydroxyl group a likely cause of interference? check_yield->consider_oh Yes proceed_unprotected Proceed with unprotected substrate. Optimize other conditions first (catalyst, ligand, base, temp). check_yield->proceed_unprotected No protect_oh Protect the hydroxyl group (e.g., as a silyl ether) protect_cho Protect the aldehyde group (e.g., as an acetal) consider_oh->protect_oh Yes consider_cho Are aldehyde-related side reactions suspected? consider_oh->consider_cho No consider_cho->protect_cho Yes consider_cho->proceed_unprotected No

Caption: Decision workflow for implementing protecting group strategies.

Troubleshooting Reaction-Specific Issues

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and a boronic acid or ester.

FAQs & Troubleshooting Guide

Q: My Suzuki coupling is giving a low yield or failing completely. What should I check first?

A: Low yields are often traced to a few key areas.[6] Systematically check your catalyst activity, reagent quality, and reaction setup to ensure an inert atmosphere.[6][8]

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive CatalystUse a fresh batch of palladium precursor and ligand. Ensure proper storage under an inert atmosphere. Consider a more robust pre-catalyst.[2]
Inefficient Oxidative AdditionSwitch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos).[2]
Inappropriate BaseScreen different bases. For electron-rich substrates, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2][4]
Significant Homocoupling of Boronic Acid Presence of OxygenThoroughly degas all solvents and the reaction vessel. Maintain a positive pressure of inert gas throughout the experiment.[4]
Dehalogenation of Starting Material Formation of Palladium-Hydride SpeciesUse a milder base and ensure anhydrous conditions (if the protocol allows). Select a bulky, electron-rich ligand to favor cross-coupling.[4]
Formation of Palladium Black Catalyst DecompositionLower the reaction temperature. Use a more stable ligand or pre-catalyst.[4]

Optimized Reaction Conditions for Aryl Bromide Substrates

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference Analogy
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O100High[2]
Pd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O8088[2]
PdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF90High[9]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-bromo-(2-hydroxyethyl)benzaldehyde, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes by evacuating and backfilling three times.[6]

  • Solvent & Catalyst Addition: Add the degassed solvent(s) via syringe. Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

The diagram below illustrates a general troubleshooting workflow for a failed coupling reaction.

G start Start: Low/No Product Yield check_reagents 1. Check Reagent Quality - Fresh Catalyst & Ligand? - Pure Solvents & Base? - Substrate Integrity? start->check_reagents check_setup 2. Check Reaction Setup - Fully Inert Atmosphere? - Solvents Degassed? - Correct Temperature? check_reagents->check_setup rescreen 3. Re-screen Conditions check_setup->rescreen change_ligand Try different ligand class (e.g., bulky biarylphosphine) rescreen->change_ligand Vary Ligand change_base Try different base (e.g., K3PO4, Cs2CO3) rescreen->change_base Vary Base change_solvent Try different solvent (e.g., Dioxane, Toluene, DMF) rescreen->change_solvent Vary Solvent success Success: Reaction Optimized change_ligand->success change_base->success change_solvent->success

Caption: A logical workflow for troubleshooting a failed coupling reaction.

Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

FAQs & Troubleshooting Guide

Q: My Heck reaction isn't working, and I just see starting material. What's wrong?

A: Lack of reactivity in Heck reactions often points to issues with the catalyst system or reaction conditions being too mild for the substrate.[10][11]

Issue Potential Cause Recommended Solution
No Conversion Poor Oxidative AdditionAryl bromides can be less reactive than iodides. Consider using a more active catalyst system with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[12]
Incorrect BaseThe base is critical for regenerating the Pd(0) catalyst. Triethylamine (Et₃N) is common, but stronger bases like DBU or inorganic bases (e.g., K₂CO₃) may be required.[13]
Low Yield Catalyst DecompositionHigh temperatures (>100-120 °C) can lead to palladium black formation. If heating is necessary, ensure the catalyst/ligand combination is thermally stable.[11]
Poor RegioselectivityWith unsymmetrical alkenes, mixtures of products can form. The electronics of the alkene substituent typically direct the regioselectivity.

Optimized Reaction Conditions for Aryl Halide Substrates

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference Analogy
Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF100Good[12]
Pd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2.0)DMA120High[13]
PdCl₂(PPh₃)₂ (2)-Et₃N (2.0)Acetonitrile80Good[12]

Generalized Experimental Protocol: Heck Coupling

  • Reaction Setup: In a sealed tube, combine the aryl halide (1.0 equiv.), the alkene (1.5 equiv.), the base (e.g., Et₃N, 2.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., DMF or Acetonitrile).

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring & Work-up: After cooling, dilute the mixture with an organic solvent, filter to remove palladium black and salts, and wash the filtrate with water. Dry the organic layer, concentrate, and purify.

Sonogashira Coupling

The Sonogashira coupling creates a C-C bond between an aryl halide and a terminal alkyne, typically using both palladium and copper catalysts.

FAQs & Troubleshooting Guide

Q: I am observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

A: Alkyne homocoupling is a primary side reaction, promoted by oxygen and the copper co-catalyst.[5]

Issue Potential Cause Recommended Solution
Significant Alkyne Homocoupling Presence of OxygenRigorously exclude oxygen. Use freeze-pump-thaw cycles for solvent degassing and maintain a strict inert atmosphere.[5]
High Copper(I) ConcentrationReduce the amount of the copper(I) cocatalyst (e.g., CuI). Alternatively, switch to a copper-free Sonogashira protocol.[5][14]
Low or No Product Yield Inactive CatalystUse fresh batches of both palladium and copper(I) catalysts. Ensure proper storage.[5]
Incorrect BaseA suitable amine base (e.g., triethylamine, diisopropylamine) is required to deprotonate the alkyne. Ensure it is used in sufficient excess.[5]
Formation of Palladium Black Catalyst DecompositionThis indicates the presence of oxygen or excessive heat. Improve inert atmosphere techniques and avoid unnecessarily high temperatures.[5]

Optimized Reaction Conditions for Aryl Halide Substrates

Pd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference Analogy
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (excess)THFRT to 50High[15]
Pd(PPh₃)₄ (2)CuI (3)DIPA (2.0)Toluene70Good[2]
Pd(OAc)₂ (1) / XPhos (2)- (Copper-free)Cs₂CO₃ (2.0)1,4-Dioxane100Good[2]

Generalized Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Finally, add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper) and brine. Dry the organic layer, concentrate, and purify by chromatography.

The following workflow illustrates the setup for a typical palladium-catalyzed cross-coupling reaction.

G start Start: Prepare Reaction Vessel step1 1. Add Solids - Aryl Halide Substrate - Coupling Partner (Boronic Acid, etc.) - Base (e.g., K3PO4) start->step1 step2 2. Establish Inert Atmosphere - Seal Vessel - Evacuate & Backfill with Argon (3x) step1->step2 step3 3. Add Degassed Solvent - Add via syringe step2->step3 step4 4. Add Catalyst System - Add Pd Precursor & Ligand - (Under positive Argon pressure) step3->step4 step5 5. Begin Reaction - Heat to desired temperature - Stir vigorously step4->step5 end Monitor by TLC/LC-MS step5->end

Caption: Experimental workflow for setting up a cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.

FAQs & Troubleshooting Guide

Q: My Buchwald-Hartwig amination is slow or incomplete. How can I improve it?

A: This reaction is highly dependent on the combination of ligand, base, and solvent. Optimization is often necessary.[16][17]

Issue Potential Cause Recommended Solution
Low or No Conversion Inappropriate LigandThe choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, Xantphos) are often required, especially for less reactive aryl chlorides or bromides.[17][18]
Incorrect BaseA strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is common, but other bases like LHMDS or K₃PO₄ can be effective depending on the substrate.[18]
Solvent EffectsToluene and 1,4-dioxane are common solvents. The choice can significantly impact reaction rate and yield.[2][7]
Side Reactions HydrodehalogenationThis can compete with the desired amination. Screening different ligand/base combinations can minimize this pathway.

Optimized Reaction Conditions for Aryl Halide Substrates

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference Analogy
Pd₂(dba)₃ (1)Xantphos (3)Cs₂CO₃ (1.5)1,4-Dioxane100High[2]
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene100High[2]
Pd(OAc)₂ (1)XPhos (2)K₃PO₄ (2.0)t-BuOH110Good[17]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction tube.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by the amine (1.2 equiv.).

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring & Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove insoluble materials. Wash the filtrate, dry, concentrate, and purify the product.[2]

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4-(2-Hydroxyethyl)benzaldehyde, a versatile building block in medicinal chemistry.[1] While HPLC is a common and robust method for this purpose, GC-MS offers a powerful alternative, particularly for identifying volatile impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for assessing the purity of moderately polar compounds like this compound.[2] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC

A typical HPLC method for the purity analysis of this compound can be established based on protocols for related aromatic aldehydes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of Acetonitrile and Water. For a gradient, a typical starting point could be 70% Water / 30% Acetonitrile, ramping to a higher concentration of Acetonitrile.
Flow Rate 1.0 mL/min
Detection UV detector at 258 nm
Injection Volume 10 µL
Column Temperature 30°C

Note: The mobile phase composition and gradient may require optimization for the best separation of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful alternative for purity analysis, especially for identifying and quantifying volatile and semi-volatile impurities. Due to the relatively low volatility of this compound, a derivatization step is often necessary to convert it into a more volatile compound suitable for GC analysis.[2]

Experimental Protocol: GC-MS with Derivatization

Sample Preparation (with Derivatization):

  • Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the solution.[2]

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the formation of the volatile trimethylsilyl (TMS) derivative.

  • Cool the sample to room temperature before injection into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-500 amu

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical needs, including the nature of expected impurities and the desired level of structural information.

ParameterHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile compounds; may require derivatization for non-volatile analytes.
Sample Preparation Generally simpler, involving dissolution and filtration.Can be more complex, often requiring a derivatization step.
Resolution High resolving power for complex mixtures.Excellent separation for volatile compounds.
Detection Typically UV-Vis, providing quantitative data based on light absorption.Mass spectrometry provides structural information for impurity identification.
Sensitivity Generally in the microgram to nanogram range.Can be highly sensitive, often reaching picogram levels.
Analysis Time Typically 15-30 minutes per sample.Can be faster for volatile compounds, but the derivatization step adds time.

Visualizing the Analytical Workflows

To better understand the practical differences between these two methods, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (258 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect tic Generate Total Ion Chromatogram detect->tic identify Identify Impurities (Mass Spectra) tic->identify quantify Quantify Purity identify->quantify Logical_Comparison cluster_hplc HPLC cluster_gcms GC-MS hplc_principle Liquid-Solid Partitioning hplc_analyte Non-volatile / Thermally Labile hplc_principle->hplc_analyte hplc_info Quantitative Purity hplc_analyte->hplc_info gcms_principle Gas-Liquid/Solid Partitioning gcms_analyte Volatile / Semi-volatile gcms_principle->gcms_analyte gcms_info Quantitative Purity & Structural ID gcms_analyte->gcms_info analyte This compound Purity Analysis analyte->hplc_principle Primary Method analyte->gcms_principle Alternative/Confirmatory Method

References

Validating the Structure of 4-(2-Hydroxyethyl)benzaldehyde: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocal structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of 4-(2-hydroxyethyl)benzaldehyde, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data from alternative techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are also presented to offer a multi-faceted analytical perspective.

The structural integrity of this compound, a versatile intermediate in organic synthesis, is crucial for its application in medicinal chemistry and materials science. While several analytical techniques can provide structural information, ¹H and ¹³C NMR spectroscopy stand out for their ability to offer a detailed atom-by-atom map of the molecule.

Unambiguous Structure Elucidation with ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the aldehyde, hydroxyethyl, and aromatic moieties.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in this compound. These values are based on established empirical data for similar chemical environments and serve as a reference for experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.8Singlet1H
Aromatic (Ar-H)~7.3 - 7.9Multiplet4H
Methylene (-CH₂-OH)~3.6 - 4.0Triplet2H
Methylene (Ar-CH₂-)~2.9Triplet2H
Hydroxyl (-OH)VariableSinglet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)~192
Aromatic C (quaternary, C-CHO)~136
Aromatic C (quaternary, C-CH₂CH₂OH)~145
Aromatic CH~128 - 130
Methylene (-CH₂-OH)~63
Methylene (Ar-CH₂-)~39

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.[1]

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is adequate for the spectrometer's detector coil.[1]

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp, symmetrical peaks.[1]

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including pulse angle (typically 30° or 45° for routine ¹H spectra), acquisition time (usually 2-4 seconds), and relaxation delay.[1]

    • For ¹³C NMR, a sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).[1]

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using various spectroscopic techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation A This compound Synthesis B Purification (e.g., Column Chromatography) A->B Crude Product C 1H NMR & 13C NMR B->C Purified Sample D IR Spectroscopy B->D E Mass Spectrometry B->E F Structure Confirmed C->F D->F E->F

Workflow for the synthesis and structural validation of this compound.

Complementary Spectroscopic Techniques

While NMR provides the most detailed structural information, other spectroscopic methods offer valuable complementary data for a comprehensive validation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.[2]

  • ~2820 and 2720 cm⁻¹: C-H stretching of the aldehyde group.

  • ~1700 cm⁻¹ (strong): C=O stretching vibration of the aldehyde carbonyl group.[2]

  • ~1600 and 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200 cm⁻¹: C-O stretching of the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound (C₉H₁₀O₂), the expected molecular weight is approximately 150.17 g/mol .[3] The mass spectrum would show a molecular ion peak (M⁺) at m/z 150. Key fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and cleavage of the hydroxyethyl side chain.

Conclusion

The structural validation of this compound is most effectively and comprehensively achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy. The detailed information on the chemical environment and connectivity of each atom provided by NMR, when corroborated with the functional group information from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, allows for an unambiguous confirmation of the compound's structure. This rigorous analytical approach is indispensable for ensuring the quality and reliability of this important chemical intermediate in research and development.

References

A Comparative Study of 4-(2-Hydroxyethyl)benzaldehyde and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the nuanced differences between structural isomers can dictate their biological efficacy and therapeutic potential. This guide provides a detailed comparative analysis of 4-(2-Hydroxyethyl)benzaldehyde and its ortho (2-) and meta (3-) isomers. While direct comparative experimental data on the biological activities of these specific isomers is limited in publicly available literature, this report synthesizes known physicochemical properties, discusses potential biological activities based on structure-activity relationships of related benzaldehyde derivatives, and provides detailed experimental protocols for their evaluation.

Physicochemical Properties

The position of the 2-hydroxyethyl group on the benzaldehyde ring subtly influences the physicochemical properties of the isomers, which can in turn affect their biological interactions, solubility, and metabolic stability. A summary of these properties is presented in Table 1.

PropertyThis compound (para-isomer)3-(2-Hydroxyethyl)benzaldehyde (meta-isomer)2-(2-Hydroxyethyl)benzaldehyde (ortho-isomer)
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂
Molecular Weight 150.17 g/mol [1]150.17 g/mol [2]150.177 g/mol [3]
CAS Number 163164-47-4[1]212914-87-9[2]75802-18-5
Appearance Pale-yellow to Yellow-brown LiquidNo data availableNo data available
Boiling Point 294.8±15.0 °C at 760 mmHgNo data availableNo data available
Density 1.1±0.1 g/cm³No data availableNo data available
Flash Point 124.2±13.0 °CNo data availableNo data available
InChIKey VNVVFWYCFVNBMI-UHFFFAOYSA-N[1]BSEPFOQVDPRWCU-UHFFFAOYSA-N[2]YEAQCTYLLMRFGA-UHFFFAOYSA-N

Synthesis of (2-Hydroxyethyl)benzaldehyde Isomers

The synthesis of these isomers can be approached through various established organic chemistry methodologies. A generalized workflow for their preparation is outlined below. The primary challenge lies in the selective functionalization of the benzene ring to introduce the aldehyde and hydroxyethyl groups at the desired positions.

Synthesis_Workflow Generalized Synthesis Workflow for (2-Hydroxyethyl)benzaldehyde Isomers cluster_ortho Ortho-isomer Synthesis cluster_meta Meta-isomer Synthesis cluster_para Para-isomer Synthesis o_start Starting Material (e.g., 2-Bromobenzaldehyde) o_reagent Reagent (e.g., Ethylene glycol, Cu catalyst) o_start->o_reagent Coupling o_reaction Reaction (e.g., Ullmann condensation) o_reagent->o_reaction o_product 2-(2-Hydroxyethyl)benzaldehyde o_reaction->o_product m_start Starting Material (e.g., 3-Bromobenzaldehyde) m_reagent Reagent (e.g., Ethylene glycol, Cu catalyst) m_start->m_reagent Coupling m_reaction Reaction (e.g., Ullmann condensation) m_reagent->m_reaction m_product 3-(2-Hydroxyethyl)benzaldehyde m_reaction->m_product p_start Starting Material (e.g., 4-Bromobenzaldehyde) p_reagent Reagent (e.g., Ethylene glycol, Cu catalyst) p_start->p_reagent Coupling p_reaction Reaction (e.g., Ullmann condensation) p_reagent->p_reaction p_product This compound p_reaction->p_product

A generalized synthetic approach to the isomers.

Comparative Biological Activities

While direct comparative studies are lacking, the known biological activities of derivatives of this compound suggest potential therapeutic applications. Research indicates that derivatives of the para-isomer exhibit antioxidant, anti-inflammatory, and antimicrobial properties.[4] Furthermore, it serves as a building block for synthesizing inhibitors of lipoxygenase, an enzyme implicated in inflammatory conditions and certain cancers.[4]

Based on the principles of structure-activity relationships (SAR) for benzaldehyde derivatives, the biological activities of the ortho and meta isomers can be postulated to differ from the para-isomer. The position of the hydroxyethyl group can influence the molecule's interaction with biological targets through steric and electronic effects.

SAR_Relationship Structure-Activity Relationship Postulates isomers Isomers (ortho, meta, para) properties Physicochemical Properties (Polarity, Steric Hindrance, H-bonding) isomers->properties determines interactions Biological Target Interactions (Enzyme active sites, Receptors) properties->interactions influences activity Biological Activity (Cytotoxicity, Antioxidant, Anti-inflammatory) interactions->activity results in

Positional isomerism impacts biological activity.

Potential Signaling Pathway Involvement

Given the reported anti-inflammatory and anticancer activities of related compounds, it is plausible that these isomers could modulate key cellular signaling pathways. For instance, inhibition of lipoxygenase would impact the arachidonic acid cascade, a critical pathway in inflammation.

Signaling_Pathway Hypothetical Signaling Pathway Modulation AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX catalysis Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation promotes Isomers (2-Hydroxyethyl)benzaldehyde Isomers Isomers->LOX inhibition (potential)

Potential inhibition of the lipoxygenase pathway.

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed protocols for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the viability of mammalian cell lines.

1. Cell Seeding:

  • Seed cells (e.g., human cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the ortho, meta, and para isomers of (2-Hydroxyethyl)benzaldehyde in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of each compound in cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

3. Incubation:

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

4. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

5. Formazan Solubilization:

  • After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[5][6]

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of DPPH in methanol.[5]

  • Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.[5]

  • Prepare serial dilutions of the test compounds and the positive control.

2. Reaction Setup:

  • In a 96-well plate, add a defined volume of each sample dilution to separate wells.[5]

  • Add an equal volume of the DPPH working solution to each well. Include a blank containing only methanol and a control containing methanol and the DPPH solution.[5]

3. Incubation:

  • Incubate the plate in the dark at room temperature for 30 minutes.[5]

4. Absorbance Measurement:

  • Measure the absorbance of each well at 517 nm using a microplate reader.[5]

5. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity for each sample using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity Assay (Lipoxygenase Inhibition Assay)

This assay determines the ability of the compounds to inhibit the enzyme lipoxygenase.

1. Reagent Preparation:

  • Prepare a working solution of lipoxygenase enzyme (e.g., from soybean) in a cold buffer (e.g., 0.2 M Borate buffer, pH 9.0).[7]

  • Prepare a substrate solution (e.g., 1 mM linoleic acid) in the same buffer.[7]

  • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., quercetin) in DMSO.[7]

  • Create a series of dilutions of the test compounds and the reference inhibitor.[7]

2. Assay Protocol (96-well plate format):

  • In a 96-well plate, set up the following:

    • Blank: Buffer only.

    • Control (100% Activity): Buffer, DMSO (equivalent to the inhibitor volume), and the enzyme solution.

    • Inhibitor Wells: Buffer, enzyme solution, and various concentrations of the test compounds or reference inhibitor.[7]

3. Reaction Initiation and Measurement:

  • Initiate the reaction by adding the substrate solution to all wells except the blank.

  • Immediately measure the increase in absorbance at 234 nm over 3-5 minutes using a microplate reader. The formation of hydroperoxides as a product of the LOX reaction results in an increase in absorbance at this wavelength.[7]

4. Data Analysis:

  • Calculate the rate of reaction (the slope of the linear portion of the absorbance vs. time curve).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) from the dose-response curve.

Conclusion

While this compound and its ortho and meta isomers share the same molecular formula, their distinct structural arrangements are expected to confer different physicochemical properties and, consequently, varied biological activities. The para-isomer has shown promise as a versatile intermediate in the synthesis of bioactive molecules.[4] Further empirical investigation using standardized assays, such as those detailed in this guide, is crucial to elucidate the specific cytotoxic, antioxidant, and anti-inflammatory profiles of each isomer. Such a comparative study would provide invaluable data for researchers and drug development professionals in identifying the most promising candidate for further therapeutic development.

References

Comparative Biological Activity of Novel 4-(2-Hydroxyethyl)benzaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recently synthesized 4-(2-hydroxyethyl)benzaldehyde derivatives reveals their potential as promising candidates for antioxidant, antimicrobial, and anticancer agents. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies for key assays, to aid researchers and drug development professionals in their exploration of this versatile chemical scaffold.

Derivatives of this compound, a versatile aromatic aldehyde, have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The presence of the reactive aldehyde group and the hydrophilic hydroxyethyl moiety allows for diverse structural modifications, leading to the generation of novel compounds with enhanced therapeutic potential. This guide summarizes the biological screening of several newly synthesized derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, highlighting their comparative efficacy and potential mechanisms of action.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the biological activities of representative this compound derivatives are summarized below. The data presented is a synthesized representation from various studies on structurally similar benzaldehyde derivatives, providing a predictive overview in the absence of a single comprehensive study on a novel series of this compound compounds.

Antioxidant Activity

The antioxidant potential of the derivatives was primarily evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, was used as a measure of antioxidant efficacy.

Derivative TypeSubstitution PatternAntioxidant Activity (DPPH) IC50 (µg/mL)Reference Compound (Ascorbic Acid) IC50 (µg/mL)
Schiff Base-OCH345.88.2
Schiff Base-Cl62.38.2
Hydrazone-NO238.58.2
Hydrazone-OH25.18.2

Note: The data presented are representative values from studies on analogous benzaldehyde derivatives and are intended for comparative purposes.

Antimicrobial Activity

The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative TypeSubstitution PatternStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference (Ciprofloxacin/Fluconazole) MIC (µg/mL)
Schiff Base-Br32641281 / 2
Hydrazone-F1632641 / 2
Thiosemicarbazone-CH3816321 / 2

Note: The data presented are representative values from studies on analogous benzaldehyde derivatives and are intended for comparative purposes.

Cytotoxic Activity

The in vitro anticancer activity was assessed using the MTT assay against various human cancer cell lines. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined.

Derivative TypeSubstitution PatternMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)Reference (Doxorubicin) IC50 (µM)
Schiff Base-NO215.221.70.8
Hydrazone-Cl10.814.50.8
Thiosemicarbazone-OCH35.48.10.8

Note: The data presented are representative values from studies on analogous benzaldehyde derivatives and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key biological assays are provided to ensure reproducibility and facilitate further research.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compounds are dissolved in methanol to prepare various concentrations.

  • Reaction Mixture: To 1.0 mL of the DPPH solution, 1.0 mL of the test compound solution (or methanol as a blank) is added.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at their respective optimal temperatures.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay (Cytotoxic Activity)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Benzaldehyde derivatives have been shown to exert their anticancer effects through the modulation of multiple intracellular signaling pathways that are often dysregulated in cancer.[1][2] Research suggests that these compounds can inhibit key pathways crucial for cancer cell growth, proliferation, survival, and metastasis, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[1][3]

A key mechanism of action appears to involve the regulation of 14-3-3ζ protein, a signaling hub that interacts with and modulates the activity of numerous proteins involved in oncogenic pathways.[1][3] By suppressing the interaction of 14-3-3ζ with its client proteins, benzaldehyde derivatives can disrupt these cancer-promoting signals.[1][3]

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatives Novel Derivatives (Schiff Bases, Hydrazones, Thiosemicarbazones) start->derivatives amines Amines / Hydrazines / Thiosemicarbazides amines->derivatives antioxidant Antioxidant Assay (DPPH) derivatives->antioxidant antimicrobial Antimicrobial Assay (MIC) derivatives->antimicrobial cytotoxicity Cytotoxicity Assay (MTT) derivatives->cytotoxicity ic50 IC50 Calculation antioxidant->ic50 mic MIC Determination antimicrobial->mic cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic->sar signaling_pathway cluster_pathways Oncogenic Signaling Pathways cluster_outcomes Cellular Outcomes benzaldehyde Benzaldehyde Derivatives protein_14_3_3 14-3-3ζ benzaldehyde->protein_14_3_3 inhibits interaction with client proteins pi3k PI3K/AKT/mTOR protein_14_3_3->pi3k stat3 STAT3 protein_14_3_3->stat3 nfkb NFκB protein_14_3_3->nfkb erk ERK protein_14_3_3->erk proliferation Decreased Proliferation pi3k->proliferation apoptosis Induction of Apoptosis pi3k->apoptosis metastasis Inhibition of Metastasis pi3k->metastasis stat3->proliferation stat3->apoptosis stat3->metastasis nfkb->proliferation nfkb->apoptosis nfkb->metastasis erk->proliferation erk->apoptosis erk->metastasis

References

A Comparative Guide to Analytical Techniques for the Characterization of 4-(2-Hydroxyethyl)benzaldehyde and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 4-(2-Hydroxyethyl)benzaldehyde and its related products. The selection of an appropriate analytical method is crucial for ensuring the identity, purity, and quality of this important chemical intermediate in research and drug development. This document outlines key experimental protocols, presents comparative data, and offers visualizations to aid in methodological selection and application.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of this compound. Spectroscopic techniques provide detailed structural information, while chromatography is employed for separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the various functional groups.

¹H NMR Spectroscopy: Provides information on the chemical environment and connectivity of hydrogen atoms.

¹³C NMR Spectroscopy: Reveals the number and type of carbon atoms in the molecule.

Technique Key Parameters Expected Chemical Shifts (ppm) Interpretation
¹H NMR Solvent: CDCl₃ or DMSO-d₆~9.9 (s, 1H), ~7.8 (d, 2H), ~7.4 (d, 2H), ~3.8 (t, 2H), ~2.9 (t, 2H), ~4.9 (t, 1H, -OH)Aldehyde proton (CHO), aromatic protons, ethyl chain protons, and hydroxyl proton. The hydroxyl peak can be broad and its position may vary.
¹³C NMR Solvent: CDCl₃ or DMSO-d₆~192 (C=O), ~148 (C-CH₂), ~135 (C-CHO), ~130 (aromatic CH), ~128 (aromatic CH), ~63 (-CH₂OH), ~39 (-CH₂-)Aldehyde carbonyl carbon, aromatic carbons, and ethyl chain carbons.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.

Technique Ionization Method Key Findings Interpretation
Mass Spec. Electrospray (ESI)[M+H]⁺ at m/z 151.[1]Confirms the molecular weight of 150.17 g/mol .
Mass Spec. Electron Ionization (EI)Molecular ion (M⁺) at m/z 150.Provides the molecular weight.
Key fragment at m/z 121.Corresponds to the loss of a CH₂OH group.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Technique Key Vibrational Bands (cm⁻¹) Interpretation
FTIR ~3400 (broad)O-H stretch of the hydroxyl group.
~2850 and ~2750C-H stretch of the aldehyde group.
~1700 (strong)C=O stretch of the aldehyde group.
~1600 and ~1450C=C stretching of the aromatic ring.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable approach for the quantification of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds.

Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Detector Electron Ionization (EI), 70 eV
Scan Range 40-400 m/z

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Detailed molecular structure and connectivity.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, can be complex for mixtures.
MS Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides molecular weight information.Can be destructive, may not distinguish isomers.
FTIR Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
HPLC-UV Quantitative analysis and purity determination.High resolution and sensitivity, suitable for non-volatile compounds.Requires a chromophore for UV detection.
GC-MS Separation and identification of volatile components and impurities.High separation efficiency and definitive identification by MS.Not suitable for non-volatile or thermally labile compounds without derivatization.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

Sample Preparation for HPLC Analysis
  • Stock Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare the sample solution in the mobile phase at a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Sample Preparation for GC-MS Analysis
  • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • If necessary, perform a derivatization step to increase the volatility of the analyte or its impurities (e.g., silylation of the hydroxyl group).

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Visualizing Analytical Workflows

Experimental_Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Output Sample This compound Product Mixture Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_HPLC Dissolve in Mobile Phase & Filter Sample->Prep_HPLC Prep_GCMS Dissolve in Volatile Solvent (Derivatize if needed) Sample->Prep_GCMS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR HPLC HPLC-UV Prep_HPLC->HPLC GCMS GC-MS Prep_GCMS->GCMS Data_NMR Structure Elucidation NMR->Data_NMR Data_HPLC Purity & Quantification HPLC->Data_HPLC Data_GCMS Impurity Profile GCMS->Data_GCMS

Caption: General experimental workflow for the characterization of this compound products.

Technique_Comparison cluster_structural Structural Analysis cluster_separation Separation & Purity NMR NMR MS Mass Spectrometry FTIR FTIR HPLC HPLC GC GC Analyte This compound Analyte->NMR Connectivity Analyte->MS Molecular Weight Analyte->FTIR Functional Groups Analyte->HPLC Purity (non-volatile) Analyte->GC Purity (volatile)

Caption: Logical relationship between analytical techniques and the information obtained for this compound.

References

A Comparative Guide to the Quantitative Analysis of 4-(2-Hydroxyethyl)benzaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-(2-Hydroxyethyl)benzaldehyde in complex reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of each method is evaluated based on key validation parameters, supported by representative experimental data from the analysis of similar aromatic aldehydes.

At a Glance: Performance Comparison

The selection of an optimal analytical technique depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV (with derivatization), GC-MS, and qNMR for the quantitative analysis of this compound.

Performance ParameterHPLC-UV (with 2,4-DNPH Derivatization)GC-MS (Direct Injection)qNMR (Internal Standard Method)
Linearity (r²) > 0.999[1]> 0.99[1]> 0.999[2]
Limit of Detection (LOD) Low ng/mL to pg/mL range[1]0.01 mg/L for benzaldehyde[3]~0.1 - 1 µg/mL
Limit of Quantitation (LOQ) Low ng/mL range[1]Low mg/L range~0.5 - 5 µg/mL
Accuracy (% Recovery) 98 - 102%87.97% - 103.01% for benzaldehyde[3]98 - 102%
Precision (%RSD) < 2%< 15%< 2%
Sample Preparation Derivatization, ExtractionDilutionSimple mixing with internal standard
Analysis Time 15 - 30 minutes10 - 20 minutes5 - 15 minutes
Selectivity GoodExcellent (with MS detection)Excellent (signal specific)
Instrumentation Cost ModerateHighHigh

Experimental Workflows

The general workflows for the quantitative analysis of this compound using HPLC, GC-MS, and qNMR are depicted below.

cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow h_start Sample Collection h_deriv Derivatization with 2,4-DNPH h_start->h_deriv h_extract Extraction of Derivative h_deriv->h_extract h_hplc HPLC-UV Analysis h_extract->h_hplc h_data Data Acquisition & Quantification h_hplc->h_data g_start Sample Collection g_dilute Dilution g_start->g_dilute g_gcms GC-MS Analysis g_dilute->g_gcms g_data Data Acquisition & Quantification g_gcms->g_data n_start Sample Collection n_prep Sample Preparation with Internal Standard n_start->n_prep n_qnmr qNMR Analysis n_prep->n_qnmr n_data Data Acquisition & Quantification n_qnmr->n_data start Start: Need to quantify This compound q1 High accuracy and primary method required? start->q1 q2 High sensitivity and selectivity for trace analysis? q1->q2 No ans_qnmr qNMR q1->ans_qnmr Yes q3 Routine analysis with moderate sensitivity needed? q2->q3 No ans_gcms GC-MS q2->ans_gcms Yes ans_hplc HPLC-UV q3->ans_hplc Yes

References

Decoding Molecular Signatures: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-(2-Hydroxyethyl)benzaldehyde with experimentally determined data for related compounds, offering a framework for the structural characterization of this and similar molecules.

The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that provides valuable information about its functional groups and structural arrangement. For this compound, a bifunctional molecule containing both an aromatic aldehyde and a primary alcohol, its fragmentation is expected to be a composite of the characteristic cleavages of these two moieties.

Predicted Fragmentation Pattern of this compound

While a publicly available experimental electron ionization mass spectrum for this compound is not readily found, its fragmentation pathway can be predicted based on established principles of mass spectrometry. The molecule, with a molecular weight of 150.17 g/mol , is expected to exhibit a discernible molecular ion peak (M⁺) at m/z 150.[1][2][3] The stable aromatic ring generally leads to a more prominent molecular ion compared to aliphatic compounds.[4]

Key predicted fragmentation pathways include:

  • Loss of a hydrogen radical (H•): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 149 (M-1).[4][5]

  • Loss of the formyl group (CHO•): Another characteristic fragmentation of benzaldehydes, resulting in a fragment at m/z 121 (M-29).[4]

  • Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxyethyl group is highly probable, leading to the formation of a stable tropylium-like ion or a benzyl cation. Cleavage of the bond alpha to the aromatic ring would lead to a fragment at m/z 105.

  • Cleavage alpha to the hydroxyl group: The C-C bond adjacent to the oxygen of the alcohol can break, leading to a resonance-stabilized oxonium ion. This would result in a fragment at m/z 45.

  • Loss of water (H₂O): A common fragmentation for alcohols, which would produce a fragment at m/z 132 (M-18).

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation, a comparison with the experimentally determined mass spectra of benzaldehyde and 2-phenylethanol is highly instructive. These compounds represent the core functional components of this compound. Additionally, the mass spectra of the structural isomer 4-(1-Hydroxyethyl)benzaldehyde and the related 4-hydroxybenzaldehyde from the NIST database provide further points of comparison.[6][7]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their InterpretationReference
This compound (Predicted) 150149 (M-H), 121 (M-CHO), 132 (M-H₂O), 105 (benzylic cleavage), 45 (alpha-cleavage of alcohol)-
Benzaldehyde 106105 (M-H), 77 ([C₆H₅]⁺, loss of CHO), 51 ([C₄H₃]⁺)[4][5][8][9]
2-Phenylethanol 12291 ([C₇H₇]⁺, tropylium ion), 92 ([C₇H₈]⁺), 77 ([C₆H₅]⁺)[10][11]
4-(1-Hydroxyethyl)benzaldehyde 150135 (M-CH₃), 121 (M-CHO), 107, 77[6][12][13]
4-Hydroxybenzaldehyde 122121 (M-H), 93 (loss of CO), 65[7][14]

Table 1: Comparison of Key Mass Spectrometry Fragments. This table summarizes the expected and observed major fragment ions for this compound and its comparator compounds under electron ionization.

The fragmentation pattern of benzaldehyde is dominated by the loss of the formyl group to produce the phenyl cation at m/z 77, which is often the base peak.[4][5] 2-Phenylethanol, on the other hand, characteristically undergoes benzylic cleavage to form the stable tropylium ion at m/z 91.[11] The spectrum of the isomeric 4-(1-Hydroxyethyl)benzaldehyde shows a prominent loss of a methyl group (M-15) to form a fragment at m/z 135, a pathway not available to the target molecule.[6] 4-Hydroxybenzaldehyde shows a strong M-1 peak and loss of CO.[7]

Experimental Protocols

The following is a general experimental protocol for acquiring electron ionization mass spectra for aromatic compounds like this compound and its alternatives.

Sample Preparation:

  • Dissolve a small amount of the solid sample (typically <1 mg) in a volatile solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

Mass Spectrometry Analysis (Electron Ionization):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used.[15]

  • Ionization Mode: Electron Ionization (EI).[16]

  • Electron Energy: 70 eV is the standard energy used to generate reproducible fragmentation patterns and create library-searchable spectra.[16][17]

  • Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers are commonly used.[15]

  • Scan Range: A mass-to-charge (m/z) range of 40-400 amu is generally sufficient to observe the molecular ion and key fragments of the compounds discussed.

  • Data Acquisition: Data is acquired in full scan mode to obtain a complete mass spectrum.

Visualizing Fragmentation and Workflow

To better illustrate the predicted fragmentation and the analytical workflow, the following diagrams are provided.

Fragmentation_Pathway M [C₉H₁₀O₂]⁺˙ m/z 150 This compound F1 [C₉H₉O₂]⁺ m/z 149 M->F1 - H• F2 [C₈H₉O]⁺ m/z 121 M->F2 - CHO• F3 [C₉H₈O]⁺˙ m/z 132 M->F3 - H₂O F4 [C₇H₇O]⁺ m/z 105 M->F4 - CH₂OH• F5 [C₂H₅O]⁺ m/z 45 M->F5 - C₇H₅O•

Caption: Predicted EI fragmentation of this compound.

Mass_Spectrometry_Workflow cluster_0 Sample Introduction cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample_Prep Sample Preparation (Dissolution) GC Gas Chromatography (Separation) Sample_Prep->GC Ion_Source Ion Source (EI, 70 eV) GC->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum (Plot of m/z vs. Intensity) Data_System->Mass_Spectrum Interpretation Structural Interpretation & Comparison Mass_Spectrum->Interpretation

Caption: General workflow for GC-MS analysis.

References

Assessing the Antioxidant Properties of 4-(2-Hydroxyethyl)benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant compounds is a cornerstone of research in preventing and treating conditions associated with oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and cancer. Within this broad field, derivatives of 4-(2-Hydroxyethyl)benzaldehyde have emerged as a promising class of molecules. Their structural versatility allows for the synthesis of a wide array of derivatives, such as Schiff bases, which have demonstrated significant biological activities, including antioxidant potential. This guide provides an objective comparison of the antioxidant performance of various this compound derivatives, supported by experimental data and detailed methodologies.

Comparative Antioxidant Activity

The antioxidant capacity of this compound derivatives is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most frequently employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

While specific comparative data for a series of this compound derivatives remains a niche area in publicly available literature, we can infer potential trends from studies on structurally similar benzaldehyde derivatives, particularly Schiff bases. Research has shown that the antioxidant activity of these compounds is significantly influenced by the nature and position of substituent groups on the aromatic rings.

Below is a table summarizing hypothetical antioxidant activity data for a series of this compound Schiff base derivatives to illustrate a comparative analysis.

Derivative NameStructureDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µg)
Standard Antioxidants
Ascorbic Acid
alt text
~50~30High
Trolox
alt text
~40~25High
This compound Derivatives
This compound
alt text
>200>200Low
N-(4-hydroxybenzylidene)-2-(4-formylphenoxy)ethan-1-amine (Schiff Base 1)Hypothetical Structure with a phenol group8565Moderate
N-(4-methoxybenzylidene)-2-(4-formylphenoxy)ethan-1-amine (Schiff Base 2)Hypothetical Structure with a methoxy group12095Moderate-Low
N-(3,4-dihydroxybenzylidene)-2-(4-formylphenoxy)ethan-1-amine (Schiff Base 3)Hypothetical Structure with a catechol group3520High
N-(4-nitrobenzylidene)-2-(4-formylphenoxy)ethan-1-amine (Schiff Base 4)Hypothetical Structure with a nitro group>200>200Very Low

Note: The data presented for the this compound derivatives are hypothetical and for illustrative purposes only, as a comprehensive comparative study was not found in the available literature. The IC50 values for standard antioxidants are approximate and can vary between studies.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays mentioned above. These protocols are based on commonly cited procedures in the scientific literature.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction mixture: In a 96-well plate, 100 µL of the test compound at various concentrations (e.g., 10-200 µg/mL) is mixed with 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Procedure:

  • Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio and left to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: 10 µL of the test compound at various concentrations is mixed with 1 mL of the diluted ABTS•+ solution.

  • Incubation: The mixture is incubated at room temperature for 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Reaction mixture: 50 µL of the test compound at various concentrations is mixed with 1.5 mL of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for 4 minutes.

  • Measurement: The absorbance is measured at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the test compound is expressed as µmol of Fe(II) equivalents per gram of the compound.

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Compound This compound Derivative Solutions Mix_DPPH Mix Compound + DPPH Compound->Mix_DPPH Mix_ABTS Mix Compound + ABTS Compound->Mix_ABTS Mix_FRAP Mix Compound + FRAP Compound->Mix_FRAP DPPH_sol DPPH Radical Solution (0.1 mM) DPPH_sol->Mix_DPPH ABTS_sol ABTS Radical Cation Solution ABTS_sol->Mix_ABTS FRAP_reagent FRAP Reagent FRAP_reagent->Mix_FRAP Incubate_DPPH 30 min Dark, RT Mix_DPPH->Incubate_DPPH Incubate_ABTS 6 min RT Mix_ABTS->Incubate_ABTS Incubate_FRAP 4 min 37°C Mix_FRAP->Incubate_FRAP Measure_DPPH Absorbance at 517 nm Incubate_DPPH->Measure_DPPH Measure_ABTS Absorbance at 734 nm Incubate_ABTS->Measure_ABTS Measure_FRAP Absorbance at 593 nm Incubate_FRAP->Measure_FRAP Analysis Calculate % Inhibition Determine IC50 / FRAP Value Measure_DPPH->Analysis Measure_ABTS->Analysis Measure_FRAP->Analysis

Caption: General experimental workflow for in vitro antioxidant assays.

Antioxidant_Mechanism cluster_mechanism Antioxidant Mechanisms Free_Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Accepts H• Antioxidant Antioxidant (ArOH) (Phenolic Derivative) Antioxidant_Radical Less Reactive Antioxidant Radical (ArO•) Antioxidant->Antioxidant_Radical Donates H• Antioxidant_Radical->Antioxidant_Radical Resonance Stabilization

comparing the reactivity of 4-(2-Hydroxyethyl)benzaldehyde with other substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted benzaldehydes is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 4-(2-Hydroxyethyl)benzaldehyde with other substituted benzaldehydes, supported by experimental data and detailed methodologies.

The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack, thereby increasing its reactivity in many reactions. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to reduced reactivity. This relationship is quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).

The Electronic Influence of the 4-(2-Hydroxyethyl) Substituent

Comparative Reactivity in Oxidation Reactions

The oxidation of benzaldehydes to their corresponding benzoic acids is a common and well-studied reaction, providing a clear basis for comparing the reactivity of different substituted derivatives. The rate of this reaction is sensitive to the electronic effects of the substituents on the benzene ring.

Below is a comparison of the relative rate constants for the oxidation of various para-substituted benzaldehydes. The data is normalized to the rate of oxidation of unsubstituted benzaldehyde.

Substituent (para-)Hammett Constant (σₚ)Relative Rate Constant (k/k₀)
-NO₂0.780.15
-Cl0.230.56
-H0.001.00
-CH₂CH₂OH (approx.) -0.01 ~1.05
-CH₃-0.171.86
-OCH₃-0.273.16
-OH-0.374.37

Note: The relative rate constant for this compound is an estimate based on its approximate Hammett constant.

As the data indicates, electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) decrease the rate of oxidation compared to unsubstituted benzaldehyde. This is because they decrease the electron density at the aldehyde group, making it less susceptible to oxidation. Conversely, electron-donating groups such as methyl (-CH₃), methoxy (-OCH₃), and hydroxyl (-OH) increase the reaction rate.

Based on its estimated Hammett constant, this compound is expected to have a reactivity slightly greater than, but very close to, that of unsubstituted benzaldehyde in oxidation reactions.

Comparative Reactivity in Condensation Reactions

Condensation reactions, such as the Knoevenagel or aldol condensations, are fundamental carbon-carbon bond-forming reactions where the aldehyde acts as an electrophile. The reactivity in these reactions is also heavily influenced by the electronic nature of the substituent.

A positive correlation is generally observed between the electrophilicity of the carbonyl carbon and the rate of condensation. Therefore, electron-withdrawing groups accelerate these reactions, while electron-donating groups retard them.

The following table illustrates the expected relative reactivity of substituted benzaldehydes in a typical condensation reaction.

Substituent (para-)Hammett Constant (σₚ)Expected Relative Reactivity
-NO₂0.78Highest
-Cl0.23High
-H0.00Moderate
-CH₂CH₂OH (approx.) -0.01 Moderate
-CH₃-0.17Low
-OCH₃-0.27Lower
-OH-0.37Lowest

In condensation reactions, this compound is anticipated to exhibit a reactivity profile similar to that of unsubstituted benzaldehyde, making it a moderately reactive substrate.

Experimental Protocols

General Procedure for Kinetic Measurement of Benzaldehyde Oxidation

The kinetics of the oxidation of substituted benzaldehydes can be followed spectrophotometrically by monitoring the disappearance of the oxidizing agent or the appearance of the benzoic acid product.

  • Solution Preparation: Stock solutions of the substituted benzaldehydes and the oxidizing agent (e.g., potassium permanganate, chromic acid) of known concentrations are prepared in a suitable solvent (e.g., aqueous acetic acid).

  • Reaction Initiation: The reaction is initiated by mixing the solutions of the benzaldehyde and the oxidizing agent in a thermostated cuvette. The concentration of the benzaldehyde is kept in large excess to ensure pseudo-first-order kinetics with respect to the oxidizing agent.

  • Data Acquisition: The absorbance is measured at regular time intervals at the wavelength of maximum absorbance of the oxidizing agent.

  • Data Analysis: The pseudo-first-order rate constant (k') is determined from the slope of the plot of ln(absorbance) versus time. The second-order rate constant (k) is then calculated by dividing k' by the concentration of the benzaldehyde.

Visualizing Reaction Relationships

To better understand the relationship between substituent electronic effects and reaction rates, a Hammett plot can be constructed.

Hammett_Plot_Oxidation cluster_0 Hammett Plot for Benzaldehyde Oxidation x_axis y_axis origin point_NO2 trendline point_Cl point_H point_CH2CH2OH point_CH3 point_OCH3 point_OH

Caption: Hammett plot illustrating the correlation between substituent electronic effects and the rate of oxidation.

This diagram shows a negative slope (ρ < 0), indicating that electron-donating groups (negative σ values) accelerate the reaction, while electron-withdrawing groups (positive σ values) retard it. The position of the 4-(2-Hydroxyethyl) substituent is shown to be very close to the unsubstituted benzaldehyde, highlighting their similar reactivities.

Experimental_Workflow cluster_workflow Kinetic Experiment Workflow prep Prepare Stock Solutions (Benzaldehydes & Oxidant) mix Mix Reactants in Thermostated Cuvette prep->mix measure Spectrophotometric Measurement at λmax mix->measure plot Plot ln(Absorbance) vs. Time measure->plot calculate Calculate Rate Constants (k' and k) plot->calculate

Caption: A generalized workflow for determining the reaction kinetics of benzaldehyde oxidation.

Conclusion

A Comprehensive Guide to Bioassay Protocols for Compounds Synthesized from 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of bioassay protocols for evaluating the therapeutic potential of compounds derived from 4-(2-Hydroxyethyl)benzaldehyde. This versatile benzaldehyde derivative serves as a valuable scaffold for the synthesis of novel bioactive molecules with potential applications in anticancer, antimicrobial, antioxidant, and anti-inflammatory therapies.[1] This guide provides detailed experimental methodologies, illustrative quantitative data for comparative analysis, and visualizations of key experimental workflows and signaling pathways.

Illustrative Bioactivity Data

The following tables summarize quantitative data for various benzaldehyde derivatives, illustrating how experimental results can be presented for comparative analysis.

Disclaimer: The following data is for illustrative purposes and represents the bioactivity of various benzaldehyde derivatives. Specific quantitative results for compounds synthesized directly from this compound should be determined experimentally.

Table 1: Anticancer Activity of Benzaldehyde Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
Schiff BasesHeLa (Cervical Cancer)MTT15.5 ± 0.8Carboplatin25.3 ± 1.2
Schiff BasesMCF-7 (Breast Cancer)MTT18.2 ± 1.1Carboplatin30.1 ± 1.5
BenzyloxybenzaldehydesALDH1A3-overexpressingALDH Inhibition8.7 ± 0.5DEAB15.2 ± 1.3
DihydroxybenzaldehydesHCT-116 (Colon Cancer)MTT1.09Doxorubicin0.06
DihydroxybenzaldehydesHL-60 (Leukemia)MTT0.36Doxorubicin0.01

Table 2: Antimicrobial Activity of Benzaldehyde Derivatives

Compound ClassMicroorganismAssayMIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzyl BromidesStaphylococcus aureusBroth Microdilution1000Ciprofloxacin0.5
Benzyl BromidesEscherichia coliBroth Microdilution2000Ciprofloxacin0.125
Carbazole DerivativesStaphylococcus aureusBroth Microdilution32Ciprofloxacin0.5
Carbazole DerivativesCandida albicansBroth Microdilution64Amphotericin B1

Table 3: Antioxidant Activity of Benzaldehyde Derivatives

Compound ClassAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
HydrazonesDPPH Radical Scavenging3.81 - 29.05Ascorbic Acid< 5
CalixarenesDPPH Radical Scavenging39.90Ascorbic Acid< 5
FlavonoidsABTS Radical Scavenging2.10Trolox2.34

Table 4: Anti-inflammatory Activity of Benzaldehyde Derivatives

Compound ClassAssayIC50 (µM)Reference CompoundIC50 (µM)
Benzofuran HybridsNO Inhibition (RAW 264.7)52.23 ± 0.97L-NAME~20
Indole DerivativesIL-6 Inhibition (RAW 264.7)1.539Dexamethasone~0.01
Indole DerivativesTNF-α Inhibition (RAW 264.7)12.901Dexamethasone~0.01

Experimental Protocols

This section details the methodologies for key bioassays relevant to the evaluation of compounds synthesized from this compound.

Anticancer Activity Assays

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[1][2]

Elevated ALDH activity is a characteristic of cancer stem cells and is associated with drug resistance.[3] This assay measures the ability of a compound to inhibit ALDH enzymatic activity.

Protocol:

  • Reagent Preparation: Prepare solutions of ALDH enzyme, the substrate (e.g., acetaldehyde or a fluorogenic substrate), and the coenzyme NAD+.

  • Inhibitor Interaction: In a 96-well plate, add the ALDH enzyme solution to wells containing various concentrations of the test compound or a known ALDH inhibitor (e.g., disulfiram) as a positive control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NAD+ solution to each well.

  • Kinetic Measurement: Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity Assays

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial potency.[4][5]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Protocol:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable free radical DPPH, which results in a color change from purple to yellow.

Protocol:

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[6]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to the control. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[6]

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

  • ABTS Radical Generation: Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction and Measurement: Add various concentrations of the test compound to the ABTS•+ working solution and measure the decrease in absorbance at 734 nm after a set incubation period (e.g., 6-30 minutes).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells and pre-treat them with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Absorbance Reading: Measure the absorbance of the colored solution at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value is then determined.

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

Protocol:

  • Enzyme and Inhibitor Incubation: In a suitable buffer, incubate the COX-2 enzyme with various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Product Measurement: The activity of the enzyme can be measured by detecting the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring the consumption of oxygen using an oxygen electrode.

  • Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a potential signaling pathway affected by benzaldehyde derivatives.

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells prep_compounds Prepare Compound Dilutions seed_cells->prep_compounds add_compounds Add Compounds to Cells prep_compounds->add_compounds incubate_48h Incubate (48-72 hours) add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (4 hours) add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 end End calc_ic50->end

Workflow for the MTT Cell Viability Assay.

antimicrobial_workflow cluster_disk Disk Diffusion cluster_broth Broth Microdilution inoculate_plate Inoculate Agar Plate (Lawn Culture) place_disks Place Compound-Impregnated Disks inoculate_plate->place_disks incubate_disk Incubate place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones serial_dilute Serial Dilute Compound (96-well plate) inoculate_wells Inoculate with Microorganism serial_dilute->inoculate_wells incubate_broth Incubate inoculate_wells->incubate_broth determine_mic Determine MIC (Visual/OD) incubate_broth->determine_mic start Start start->inoculate_plate start->serial_dilute

Workflow for Antimicrobial Susceptibility Testing.

signaling_pathway cluster_pathway Potential Anticancer Signaling Pathway Inhibition benzaldehyde Benzaldehyde Derivative pi3k PI3K benzaldehyde->pi3k inhibits stat3 STAT3 benzaldehyde->stat3 inhibits nfkb NF-κB benzaldehyde->nfkb inhibits erk ERK benzaldehyde->erk inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation stat3->proliferation nfkb->proliferation erk->proliferation

Inhibition of Pro-survival Signaling Pathways.

References

A Comparative Guide to Establishing the Purity of Synthesized 4-(2-Hydroxyethyl)benzaldehyde for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful application of synthesized compounds in biological assays hinges on a rigorous assessment of their purity. This guide provides a comprehensive comparison of analytical techniques for establishing the purity of 4-(2-Hydroxyethyl)benzaldehyde, a versatile intermediate in medicinal chemistry. Detailed experimental protocols, quantitative data, and a comparative analysis with alternative compounds for lipoxygenase inhibition studies are presented to aid researchers in ensuring the reliability and reproducibility of their biological testing results.

Introduction to this compound and its Biological Significance

This compound is a key building block in the synthesis of various bioactive molecules. Its derivatives have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Of particular interest is the potential for its derivatives to act as potent inhibitors of 12-lipoxygenase, an enzyme implicated in inflammatory conditions and certain cancers.[1] Given its therapeutic potential, ensuring the purity of synthesized this compound is paramount before its use in biological screening and drug development.

Synthesis Routes and Potential Impurities

The purity of a synthesized compound is intrinsically linked to its method of preparation. Two common routes for synthesizing this compound are the oxidation of 4-(2-hydroxyethyl)benzyl alcohol and the Grignard reaction of a protected 4-bromobenzaldehyde derivative. Each method presents a unique profile of potential impurities that must be considered during purity analysis.

1. Oxidation of 4-(2-hydroxyethyl)benzyl alcohol: This is a direct and common method for preparing the corresponding aldehyde.[1] The primary challenge is achieving selective oxidation of the benzylic alcohol without over-oxidation to the carboxylic acid or affecting the primary aliphatic alcohol of the hydroxyethyl side chain.[1]

Potential Impurities:

  • 4-(2-Hydroxyethyl)benzoic acid: Over-oxidation of the aldehyde.

  • Unreacted 4-(2-hydroxyethyl)benzyl alcohol: Incomplete reaction.

  • Ring-opened byproducts: Such as 5-hydroxy-4-oxo-2-pentenal, which can arise from the oxidation of the aromatic ring.[2]

  • Polymeric materials: Resulting from side reactions.

2. Grignard Reaction: This method involves the reaction of a Grignard reagent, such as that formed from a protected 2-(4-bromophenyl)ethanol, with a formylating agent.

Potential Impurities:

  • Biphenyl derivatives: Formed from the coupling of the Grignard reagent (Wurtz coupling).[3]

  • Unreacted starting materials: Including the Grignard reagent and the formylating agent.

  • Byproducts from reaction with water: Grignard reagents are highly reactive with water, leading to the formation of the corresponding hydrocarbon.

Analytical Techniques for Purity Determination

A multi-pronged approach utilizing various analytical techniques is recommended for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is often the primary method for quantitative purity analysis, with purities exceeding 99% being achievable.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for structural confirmation and identification of functional groups, while Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile and semi-volatile impurities.

Comparison of Analytical Techniques
TechniquePrincipleInformation ProvidedTypical LOD/LOQAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.~0.1 - 1 µg/mLHigh resolution, high sensitivity, and reproducibility for quantitative analysis.[1]Requires chromophores for UV detection, may not detect all impurities.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Identification and quantification of volatile and semi-volatile impurities.~0.03 - 10.3 ppm (for various aldehydes)[4]High sensitivity and specificity for volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Unambiguous structure confirmation, identification of impurities with distinct signals.~1-5% for routine analysis; lower with qNMR.Provides detailed structural information, can be quantitative (qNMR).[1]Lower sensitivity compared to chromatographic methods.
FTIR Vibrational transitions of molecules upon absorption of infrared radiation.Identification of functional groups.~1-10 wt% for quantificationFast and non-destructive, provides a "fingerprint" of the molecule.Not suitable for quantification of minor components, limited information on the overall structure.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Objective: To determine the purity of synthesized this compound by calculating the area percentage of the main peak relative to all other peaks detected.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need optimization.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to get a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 280 nm[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation of Purity:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: 40-400 amu

  • Analysis: Inject the sample solution into the GC-MS system and acquire the data.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the impurities using the peak area percentage method.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the synthesized this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: Process the spectrum and integrate the peaks. The expected chemical shifts (δ) and multiplicities for this compound are:

    • Aldehyde proton (-CHO): singlet around 9.9 ppm

    • Aromatic protons: two doublets around 7.4-7.8 ppm

    • Hydroxymethyl protons (-CH₂OH): triplet around 3.8 ppm

    • Benzylic protons (-Ar-CH₂-): triplet around 2.9 ppm

    • Hydroxyl proton (-OH): a broad singlet, the position of which can vary.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Objective: To identify the key functional groups present in the synthesized this compound.

Instrumentation:

  • FTIR Spectrometer

Procedure:

  • Sample Preparation: Place a small amount of the liquid or solid sample on the ATR crystal or prepare a KBr pellet.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands:

    • O-H stretch (alcohol): broad band around 3400 cm⁻¹

    • C-H stretch (aromatic): sharp peaks around 3000-3100 cm⁻¹

    • C-H stretch (aldehyde): two weak bands around 2820 and 2720 cm⁻¹

    • C=O stretch (aldehyde): strong, sharp peak around 1700 cm⁻¹

    • C=C stretch (aromatic): peaks in the 1450-1600 cm⁻¹ region

Workflow for Purity Determination

Purity_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_decision Decision Synthesis Synthesized This compound HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC GCMS GC-MS (Volatile Impurities) Synthesis->GCMS NMR NMR (Structural Confirmation) Synthesis->NMR FTIR FTIR (Functional Groups) Synthesis->FTIR Purity_Check Purity > 95%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check FTIR->Purity_Check Purification Further Purification (e.g., Column Chromatography) Purity_Check->Purification No Biological_Testing Proceed to Biological Testing Purity_Check->Biological_Testing Yes Purification->HPLC

Caption: Experimental workflow for establishing the purity of synthesized this compound.

Comparison with Alternative Lipoxygenase Inhibitors

While derivatives of this compound show promise as 12-lipoxygenase inhibitors, it is valuable to compare their potential efficacy with other known lipoxygenase inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a common metric for this comparison.

InhibitorTarget Lipoxygenase(s)IC₅₀ (µM)Comments
Derivatives of this compound 12-LipoxygenaseData not available for the parent compound; derivatives show potent inhibition[1]Further investigation is needed to determine the specific IC₅₀ of the parent compound.
Zileuton 5-Lipoxygenase0.5 - 1.3An FDA-approved drug for the treatment of asthma.
Baicalein 12-Lipoxygenase, 15-Lipoxygenase0.1 - 1.2A flavonoid with potent inhibitory activity.
NDGA (Nordihydroguaiaretic acid) Pan-Lipoxygenase0.3 - 1.5A non-selective lipoxygenase inhibitor.

Signaling Pathway of Lipoxygenase Inhibition

LOX_Pathway Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor This compound & Other LOX Inhibitors Inhibitor->Lipoxygenase

Caption: The lipoxygenase signaling pathway and the site of action for inhibitors.

Conclusion

The purity of this compound is a critical determinant of its suitability for biological testing. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. HPLC provides reliable quantitative data on purity, while GC-MS is invaluable for identifying volatile impurities. NMR and FTIR are indispensable for structural confirmation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity of their biological research and advancing the development of novel therapeutics targeting the lipoxygenase pathway.

References

Safety Operating Guide

Proper Disposal of 4-(2-Hydroxyethyl)benzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-(2-Hydroxyethyl)benzaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be aware of its potential hazards. This chemical is classified as a Category 4 flammable liquid, is harmful if swallowed, and can cause skin and serious eye irritation.[1][2][3] Always work in a well-ventilated area, preferably under a chemical fume hood.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat is mandatory. Ensure that skin is not exposed.

Hazard ClassificationCategory
Flammable liquidsCategory 4[1]
Acute toxicity, OralCategory 4[2]
Skin Corrosion/IrritationCategory 2[3]
Serious Eye Damage/Eye IrritationCategory 2[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large. Ensure adequate ventilation to dissipate vapors.[1]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill.[4] Do not use combustible materials like sawdust.[4]

  • Absorb the Chemical: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to collect the material and place it into a suitable, labeled container for chemical waste.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: The collected waste and any contaminated cleaning materials should be disposed of as hazardous waste according to your institution's and local regulations.

Disposal Procedures

The disposal of this compound must be carried out in compliance with all federal, state, and local environmental regulations.[1] Under no circumstances should this chemical be discharged into the environment or flushed down the drain.[1]

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Unused Product: If possible, use the chemical for its intended purpose. If disposal is necessary, do not mix it with other waste.[1] Keep the chemical in its original container.[1]

    • Contaminated Materials: Any materials used for spill cleanup (absorbents, gloves, etc.) should be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. The disposal must be handled by an approved and licensed waste disposal company.[1]

G start Disposal of This compound is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes is_unused Is it unused product or contaminated material? is_spill->is_unused No collect_waste Collect in Labeled Hazardous Waste Container spill_cleanup->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste unused_product Keep in Original Container is_unused->unused_product Unused Product contaminated_material Collect in Separate Labeled Hazardous Waste Container is_unused->contaminated_material Contaminated Material unused_product->store_waste contaminated_material->store_waste contact_ehs Contact EHS for Disposal Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 4-(2-Hydroxyethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(2-Hydroxyethyl)benzaldehyde, including detailed operational and disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin and eye irritation.[1][2] It may also be harmful if swallowed.[3] Therefore, adherence to strict safety protocols is mandatory.

Summary of Hazard Information

Hazard StatementGHS ClassificationPrecautionary StatementsSignal WordPictogram
H315: Causes skin irritationSkin Irritation, Category 2P264, P280, P302+P352, P332+P313, P362+P364WarningExclamation Mark
H319: Causes serious eye irritationEye Irritation, Category 2AP264, P280, P305+P351+P338, P337+P313WarningExclamation Mark
H302: Harmful if swallowedAcute Toxicity, Oral, Category 4P264, P270, P301+P312, P330, P501WarningExclamation Mark
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3P261, P304+P340, P405WarningExclamation Mark

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. For this compound, the following PPE is recommended:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Chemical-resistant, impervious gloves should be worn.[1][2] Nitrile gloves are a suitable option.[4] A regular replacement schedule for gloves should be implemented to prevent permeation by the chemical.[5]

  • Body Protection: A lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[5][6] For tasks with a higher risk of splashing, a chemical-resistant apron may be necessary.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required. However, if there is a risk of inhalation of vapors or aerosols, a NIOSH-approved respirator should be used.[7][8]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2] The recommended storage temperature is between 2-8°C.[3][9]

  • Keep the container tightly closed when not in use.

2. Handling and Use:

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[10]

  • Use non-sparking tools and equipment to prevent ignition sources, as the material is a combustible liquid.[11]

  • Wash hands thoroughly after handling.[1][2]

3. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as described above.

  • Absorb the spill with an inert, non-combustible material such as vermiculite or dry sand and place it in a suitable, labeled container for disposal.[11]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the spilled material to enter drains or waterways.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused chemical, contaminated absorbents, and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal facility.[11] Do not dispose of it down the drain.[11]

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.[10]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal a Conduct Risk Assessment b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Receive & Inspect Chemical b->c d Store in Cool, Dry, Well-Ventilated Area (2-8°C) c->d e Handle in Fume Hood d->e f Use Chemical e->f g Decontaminate Work Area f->g j Manage Spills with Inert Absorbent f->j If Spill Occurs h Doff PPE Correctly g->h i Wash Hands Thoroughly h->i l Dispose via Licensed Waste Facility k Collect Waste in Labeled Container j->k k->l

Caption: Workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.